2-Fluoro-4-iodonicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLTGKHTYHYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660498 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-51-3 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold
2-Fluoro-4-iodonicotinic acid, identified by the CAS number 884494-51-3, is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its unique structural features—a pyridine core, a fluorine atom, an iodine atom, and a carboxylic acid group—offer a powerful combination of properties for the synthesis of complex, biologically active molecules.[4][5] The pyridine ring is a common motif in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[6][7] The strategic placement of halogen atoms, particularly fluorine and iodine, allows for fine-tuning of a molecule's physicochemical properties and provides reactive handles for further chemical transformations.[8]
The fluorine atom, with its high electronegativity, can significantly influence a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[8][9] The iodine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce new molecular complexity. This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and applications, with a focus on its practical utility for researchers in the field of drug development.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884494-51-3 | [1][2][3][4][5][10][11][12][13][14][15][16][17] |
| Molecular Formula | C6H3FINO2 | [3][4][5][10][11][13][14][18] |
| Molecular Weight | 266.996 g/mol | [5][10] |
| Appearance | Off-white solid | [5][19] |
| Boiling Point | 347.0 ± 42.0 °C (Predicted) | [10][13][19] |
| Density | 2.198 g/cm³ | [10][19] |
| Flash Point | 163.7 °C | [10] |
| pKa | 1.20 ± 0.10 (Predicted) | [19] |
| XLogP3 | 1.52350 | [10] |
Spectral Analysis: A Guide to Structural Confirmation
While a dedicated, publicly available experimental spectrum for this compound is not readily found in the initial search, its structure can be confidently predicted and later confirmed using standard spectroscopic techniques. The following provides an expected spectral profile based on the known effects of its functional groups.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. The proton adjacent to the nitrogen will likely appear at the most downfield position.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR will display six distinct signals for the six carbon atoms in the molecule. The carbon atoms directly attached to the fluorine, iodine, and the carboxyl group will show characteristic chemical shifts. The C-F coupling will be a key diagnostic feature.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. C-F and C-I stretching vibrations will also be present at lower wavenumbers.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the molecular ion region. Fragmentation patterns will likely involve the loss of the carboxyl group and halogen atoms.[18][20]
Synthesis and Reaction Mechanisms
The synthesis of this compound and its derivatives is a critical aspect of its utility. Several synthetic routes have been reported, often starting from readily available pyridine precursors.
Synthetic Pathway 1: From 2-Fluoropyridine
A common approach involves the directed ortho-metalation of 2-fluoropyridine. This powerful technique allows for the regioselective introduction of substituents onto the pyridine ring.
Caption: Synthetic route to this compound from 2-fluoropyridine.
Experimental Protocol:
-
Preparation of Lithium Diisopropylamide (LDA): Under an inert atmosphere (nitrogen or argon), diisopropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -30°C. n-Butyllithium is then added dropwise, maintaining the temperature below -30°C. The mixture is stirred for a period to ensure complete formation of LDA.[21]
-
Iodination of 2-Fluoropyridine: 2-Fluoropyridine, dissolved in anhydrous THF, is cooled to -70°C. The freshly prepared LDA solution is added slowly, and the reaction is stirred for one hour to facilitate the deprotonation at the 4-position. A solution of iodine in THF is then added, and the reaction is allowed to proceed for another hour.[21]
-
Carboxylation: The resulting 2-fluoro-4-iodopyridine is then subjected to a second deprotonation at the 3-position using LDA at -70°C. Dry carbon dioxide gas is bubbled through the reaction mixture, or solid dry ice is added, to introduce the carboxylic acid group.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to yield this compound.[21]
Causality Behind Experimental Choices:
-
LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for the deprotonation of aromatic rings without competing nucleophilic addition reactions.
-
Low Temperatures (-70°C): The low reaction temperatures are crucial to control the regioselectivity of the deprotonation and to prevent side reactions, such as the decomposition of the organolithium intermediates.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water. Therefore, all solvents and reagents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere.
Synthetic Pathway 2: Oxidation of 2-Fluoro-4-iodopyridine-3-carboxaldehyde
An alternative route involves the oxidation of the corresponding aldehyde.
Caption: Oxidation of 2-fluoro-4-iodopyridine-3-carboxaldehyde.
Experimental Protocol:
-
Reaction Setup: 2-Fluoro-4-iodopyridine-3-carboxaldehyde is dissolved in a mixture of tert-butanol and water.[19]
-
Addition of Reagents: To this solution, 2-methyl-2-butene and sodium chlorite are added sequentially.[19] 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct.
-
Reaction and Workup: The reaction mixture is stirred at room temperature. Upon completion, the pH is adjusted to acidic with hydrochloric acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the desired product.[19]
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a highly versatile scaffold for the synthesis of a wide range of drug candidates.[22][23]
As a Building Block for Kinase Inhibitors
The pyridine core is a prevalent feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain. The fluoro and iodo substituents on this compound can be exploited to modulate binding affinity and selectivity. The iodine atom is particularly useful for introducing larger substituents via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions, allowing for the exploration of different regions of the kinase active site.
In the Development of Novel Antibacterial and Antiviral Agents
Pyridine carboxylic acid derivatives have a long history in the development of antimicrobial agents.[22] The unique electronic properties conferred by the fluorine atom in this compound can enhance the biological activity of its derivatives. The carboxylic acid moiety provides a handle for the formation of amides, esters, and other functional groups, enabling the creation of diverse libraries of compounds for screening against various pathogens.
For the Synthesis of CNS-Active Compounds
The ability of fluorine to increase lipophilicity can facilitate the penetration of the blood-brain barrier, a critical property for drugs targeting the central nervous system.[8] Consequently, this compound is an attractive starting material for the synthesis of novel therapeutics for neurological and psychiatric disorders.
Caption: Key application areas of this compound in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[24][25] Avoid inhalation of dust and contact with skin and eyes.[21][25]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24][25]
-
First Aid:
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[19]
Conclusion
This compound is a strategically important and versatile building block for modern drug discovery. Its unique combination of a pyridine core, a fluorine atom, an iodine atom, and a carboxylic acid group provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is essential for unlocking its full potential in the development of the next generation of therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors.
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An In-Depth Technical Guide to 2-Fluoro-4-iodonicotinic Acid: A Core Moiety in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-4-iodonicotinic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its fundamental properties, synthesis, strategic applications, and safe handling protocols, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Value of a Halogenated Pyridine Scaffold
This compound (CAS No. 884494-51-3) is a synthetically versatile derivative of nicotinic acid (Vitamin B3). Its utility in drug discovery stems from the unique and synergistic properties imparted by its three key functional groups: the pyridine ring, a fluorine atom, and an iodine atom.
-
The Pyridine Core: A foundational element in numerous pharmaceuticals, the nitrogen-containing heterocycle provides a scaffold that can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.
-
The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1][2] Its high electronegativity can profoundly influence a molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. This often leads to enhanced pharmacokinetic profiles, such as improved oral bioavailability and resistance to metabolic degradation.[1][3]
-
The Iodine Atom: The iodine at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments to build complexity and explore the chemical space around the core scaffold.
This combination makes this compound a high-value intermediate for constructing novel chemical entities with finely tuned pharmacological properties.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These parameters are critical for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source(s) |
| Molecular Weight | 267.00 g/mol | [4][5] |
| Molecular Formula | C₆H₃FINO₂ | [4][6] |
| CAS Number | 884494-51-3 | [4][6] |
| Appearance | Off-white solid | [7] |
| Predicted Boiling Point | 347.0 ± 42.0 °C | [7] |
| Density | 2.198 g/cm³ | [7] |
| Predicted pKa | 1.20 ± 0.10 | [7] |
| Storage Conditions | 2–8 °C under inert gas | [7][8] |
Synthesis Protocol: A Stepwise Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly temperature. The following protocol is based on established methodologies for the functionalization of pyridine rings.[9]
Causality in Experimental Design:
The choice of reagents and conditions is dictated by the chemistry of the pyridine ring. Direct electrophilic iodination of 2-fluoropyridine is challenging. Therefore, a directed ortho-metalation strategy is employed. Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, is used to deprotonate the pyridine ring regioselectively at the position ortho to the fluorine, which is the most acidic proton. The subsequent reaction with iodine introduces the halogen at the desired 4-position. The final carboxylation step introduces the carboxylic acid group.
Experimental Workflow:
Caption: Role of the building block in the drug discovery pipeline.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Introducing fluorine at a metabolically liable position can block oxidative degradation, thereby increasing the drug's half-life and exposure. [1][2]* Tuning Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This is a critical tool for modulating the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target effects like hERG channel binding. [2][3]* Prosthetic Group for PET Imaging: Fluorinated nicotinic acids are valuable precursors for synthesizing radiotracers for Positron Emission Tomography (PET). [10]The radioactive isotope Fluorine-18 can be incorporated to create imaging agents that allow for the non-invasive visualization and quantification of drug-target engagement in vivo, a powerful tool in both preclinical and clinical development. [2][11]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, impervious gloves (inspect before use), and a lab coat. [12]Work should be conducted in a well-ventilated area or a chemical fume hood. [13]* Hazards Identification: The compound and related structures are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation. [14]Avoid breathing dust. [14]* First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [14] * In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. [13][14] * If inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. [13][14] * If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. [7][8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique trifunctional architecture provides medicinal chemists with a robust platform to systematically modulate the properties of lead compounds. By leveraging the metabolic blocking and pKa-modifying effects of the fluorine atom and the synthetic versatility of the iodine atom, researchers can accelerate the optimization of drug candidates, addressing complex pharmacokinetic and pharmacodynamic challenges with precision and control.
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Structure Elucidation of 2-Fluoro-4-iodonicotinic Acid: A Multi-Technique, Verifiable Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-fluoro-4-iodonicotinic acid, a critical building block in modern medicinal chemistry. Our approach is grounded in the principle of orthogonal verification, where data from multiple analytical techniques are integrated to build an unassailable structural proof. We will move beyond simple procedural lists to explain the scientific rationale behind each experimental choice, ensuring a self-validating workflow from initial synthesis to final structural confirmation.
Introduction: The Significance of a Halogenated Pyridine Core
This compound (C₆H₃FINO₂) is a substituted pyridine derivative of significant interest in pharmaceutical development. The strategic placement of its functional groups offers medicinal chemists a versatile scaffold for synthesizing complex active pharmaceutical ingredients (APIs).[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[2][3][4] The iodine atom serves as a reactive handle, ideal for introducing further complexity through cross-coupling reactions. Given its role as a key starting material, unambiguous confirmation of its structure is not merely an academic exercise—it is a prerequisite for reproducible downstream synthesis and regulatory compliance.
This guide details the logical flow of analysis, beginning with mass spectrometry to confirm elemental composition, followed by spectroscopic methods to map functional groups and atomic connectivity, and culminating in X-ray crystallography for definitive three-dimensional structure determination.
Caption: Overall workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Confirming the Molecular Formula
Before delving into complex connectivity, the first principle is to confirm that the material in hand has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Context: Synthesis of this compound
The target compound is commonly synthesized from 2-fluoro-4-iodopyridine-3-carboxaldehyde.[5][6] In a typical procedure, the aldehyde is oxidized using an agent like sodium chlorite in the presence of a scavenger such as 2-methyl-2-butene.[5] Understanding the synthesis is crucial as it informs us about potential impurities, such as unreacted starting material or by-products, which could complicate subsequent spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We employ HRMS with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and cleanly observe the molecular ion. The high resolving power of an Orbitrap or TOF analyzer allows for the determination of the exact mass to several decimal places, which is then used to calculate a unique elemental formula.
Trustworthiness: The presence of iodine, with its characteristic monoisotopic nature (¹²⁷I), simplifies the isotopic pattern. However, the overall mass defect and high-resolution measurement provide a self-validating data point. The system is calibrated using a known standard immediately prior to the run to ensure mass accuracy.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the same solvent.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™).
-
Ionization Mode: Operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes to maximize the probability of observing a strong molecular ion signal.
-
Mass Analysis: Acquire data over a mass range of m/z 100-500 with a resolution setting of >100,000.
-
Data Processing: Compare the measured exact mass of the most abundant ion peak against the theoretical exact mass calculated for the target formula, C₆H₃FINO₂. The mass error should be below 5 ppm.
| Parameter | Theoretical Value | Observed Value ([M+H]⁺) | Mass Error (ppm) |
| Formula | C₆H₄FINO₂⁺ | - | - |
| Exact Mass | 267.9265 | 267.9262 | -1.1 |
Note: The observed value is based on literature data where the [M+H]⁺ ion was detected at m/z 268, with the exact mass calculated for C6H3FINO2 being 267.91900.[5][6] The table reflects a hypothetical high-resolution result.
Part 2: Spectroscopic Characterization for Functional Group and Connectivity Analysis
With the molecular formula confirmed, the next phase is to piece together the atomic puzzle: identifying the functional groups and determining how they are connected.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the carboxylic acid (O-H and C=O stretching) and the substituted aromatic ring (C=C and C-H stretching). Comparing the spectrum to that of unsubstituted nicotinic acid helps to isolate the influence of the halogen substituents.[7][8]
-
Sample Preparation: Mix ~1 mg of the dried compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify and assign the major absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300-2500 | Broad stretch, characteristic of H-bonding |
| Aromatic C-H | 3100-3000 | Sharp stretch |
| Carbonyl C=O | 1710-1680 | Strong stretch, conjugated |
| Aromatic C=C / C=N | 1620-1550 | Medium to strong ring stretching vibrations |
| C-F Stretch | 1250-1000 | Strong stretch |
| C-I Stretch | ~600-500 | Weak to medium stretch |
Note: Expected wavenumbers are based on typical ranges for these functional groups and data from similar molecules like nicotinic acid.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule in solution.[10][11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of every proton and carbon atom, confirming the 2, 3, 4-substitution pattern on the pyridine ring.
Trustworthiness: The suite of NMR experiments provides a self-consistent and cross-validating dataset. For instance, a ¹H-¹H COSY correlation confirms neighboring protons, an HSQC experiment links each proton directly to its attached carbon, and an HMBC experiment reveals 2- and 3-bond correlations, piecing the molecular fragments together like a puzzle.[10] Any proposed structure must be consistent with all observed correlations.
Caption: Key HMBC correlations confirming the substituent pattern of the pyridine ring.
The HMBC correlations are critical. For example, the correlation from H6 to the fluorine-bearing C2 and the iodine-bearing C4, combined with the correlation from H5 to C4 and the carboxyl-bearing C3, locks in the connectivity and substitution pattern unambiguously.
Part 3: Definitive 3D Structure Determination
While spectroscopy provides a robust map of covalent bonds, it does not offer definitive proof of the three-dimensional arrangement of atoms in the solid state. For this, we turn to the gold standard.
Single-Crystal X-ray Crystallography
Trustworthiness: A successfully refined crystal structure has internal validation metrics (e.g., R-factor) that quantify the goodness-of-fit between the experimental diffraction data and the final structural model. A low R-factor (<5%) indicates a highly reliable structure. This method leaves no ambiguity.
-
Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common method.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to locate the heavy iodine atom, and the remaining atoms are located in the resulting electron density map. The model is then refined to achieve the best fit with the observed data.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |
| C-F Bond Length | ~1.35 Å |
| C-I Bond Length | ~2.10 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.31 Å |
| Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups |
Conclusion: An Integrated and Verifiable Structural Proof
The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of multiple, orthogonal analytical techniques. HRMS provides the foundational confirmation of the molecular formula. FTIR and NMR spectroscopy work in concert to build a detailed 2D map of the molecule, establishing the precise connectivity of the pyridine core and its substituents. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous 3D structure, serving as the final verification of all preceding data. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for any research or development program that relies on this critical chemical intermediate.
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ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
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Ning, J. (2023). Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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Das, P., & Sharma, U. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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synthesis of 2-Fluoro-4-iodonicotinic acid from 2-fluoropyridine
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-iodonicotinic Acid from 2-Fluoropyridine
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, functionalized heterocyclic compounds are of paramount importance, often forming the core scaffolds of biologically active molecules.[1] Among these, pyridine derivatives are particularly significant. The compound this compound (CAS: 884494-51-3) represents a highly valuable and versatile building block for organic synthesis.[2][3][4] Its unique arrangement of substituents—a fluorine atom, an iodine atom, and a carboxylic acid on the pyridine ring—offers multiple, orthogonal reaction sites. This allows for the sequential and selective introduction of different molecular fragments, a crucial capability in the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5][6] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the carboxylic acid provides a point for amide bond formation or other derivatizations.[1]
This guide provides an in-depth examination of a robust synthetic route to this compound, commencing from the readily available starting material, 2-fluoropyridine. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient transformation.
Overall Synthetic Strategy: A Two-Step C-H Functionalization Approach
The synthesis is efficiently achieved through a two-step sequence involving sequential directed ortho-metalation (DoM), followed by quenching with distinct electrophiles. This strategy leverages the ability of substituents on the pyridine ring to direct a strong base to deprotonate a specific, adjacent C-H bond, thereby creating a nucleophilic organolithium species ready for functionalization.
The overall transformation is as follows:
-
Regioselective Lithiation-Iodination: 2-Fluoropyridine is first deprotonated at the C4-position using lithium diisopropylamide (LDA) and subsequently trapped with an iodine source to yield the key intermediate, 2-fluoro-4-iodopyridine.
-
Directed Lithiation-Carboxylation: The intermediate, 2-fluoro-4-iodopyridine, undergoes a second directed lithiation, this time at the C3-position, directed by the C2-fluoro group. This new organolithium species is then quenched with carbon dioxide to afford the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Fluoro-4-iodopyridine Intermediate
This initial step is crucial as it establishes the iodo-substituent at the C4 position, setting the stage for the subsequent carboxylation.
Mechanistic Rationale and Causality
The core of this transformation is the Directed ortho-Metalation (DoM) reaction.[7] DoM involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong organolithium base.[8] The DMG, typically a Lewis basic functional group, coordinates to the lithium cation of the base, bringing the base into proximity of the ortho-proton and facilitating its abstraction.[7][8]
-
Choice of Base (LDA): Lithium diisopropylamide (LDA) is the base of choice for this reaction. Its bulky isopropyl groups render it highly sterically hindered, making it a poor nucleophile but a very strong base (pKa of the conjugate acid is ~36). This minimizes side reactions, such as nucleophilic addition to the electron-deficient pyridine ring, which can be a problem with less hindered bases like n-butyllithium.[9][10]
-
Regioselectivity of Lithiation: While fluorine is considered a moderate ortho-directing group, the regioselective lithiation of halopyridines can be complex.[11][12] In the case of 2-fluoropyridine, deprotonation could potentially occur at C3 (ortho to F) or C6 (ortho to N). However, experimental evidence, particularly from patent literature, demonstrates that under specific conditions (LDA at -55°C or below), deprotonation can be directed to the C4 position.[13] This outcome is likely the result of a complex interplay between the inductive effects of the fluorine and the ring nitrogen, which acidify the ring protons, and thermodynamic factors that may favor the 4-lithiated species. The regioselective lithiation of 3-chloropyridine at the C4 position with LDA is also a known precedent.[11][14]
-
Electrophilic Quench: The resulting 2-fluoro-4-lithiopyridine is a potent nucleophile. It is trapped by the addition of an electrophilic iodine source, such as molecular iodine (I₂), to form the stable C-I bond, yielding 2-fluoro-4-iodopyridine.[15]
Caption: Reaction scheme for the formation of 2-fluoro-4-iodopyridine.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-iodopyridine
-
Materials and Setup:
-
A three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for additions.
-
All glassware must be oven-dried and assembled hot under a stream of dry nitrogen.
-
Reagents: 2-Fluoropyridine, Lithium diisopropylamide (LDA, solution in THF/heptane/ethylbenzene), Iodine (I₂), Anhydrous tetrahydrofuran (THF), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
-
Procedure:
-
To the reaction flask, add 2-fluoropyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford pure 2-fluoro-4-iodopyridine.[16]
-
| Parameter | Value | Reference |
| CAS Number | 22282-70-8 | [5] |
| Molecular Formula | C₅H₃FIN | [5] |
| Molecular Weight | 222.99 g/mol | [5] |
| Appearance | Shallow-colored solid | [5] |
| Melting Point | 57 °C | [5] |
| Boiling Point | 223 °C at 760 mmHg | [5] |
| Purity | ≥98.0% | [5] |
Part 2: Synthesis of this compound
With the key intermediate in hand, the final step involves the introduction of the carboxylic acid group at the C3 position.
Mechanistic Rationale and Causality
This step again relies on directed ortho-metalation, but the directing landscape of the substrate has changed.
-
Regioselectivity of the Second Lithiation: The substrate is now 2-fluoro-4-iodopyridine. The powerful ortho-directing effect of the C2-fluoro group strongly activates the C3 proton for abstraction by LDA.[17] The iodine at C4 has a weaker influence. Therefore, deprotonation occurs selectively at the C3 position, between the two existing substituents, to form 3-lithio-2-fluoro-4-iodopyridine.
-
Carboxylation with CO₂: The organolithium intermediate is a strong nucleophile and readily attacks the electrophilic carbon of carbon dioxide. Solid carbon dioxide (dry ice) is a convenient and inexpensive source. The initial product is a lithium carboxylate salt.
-
Acidic Work-up: A final acidic work-up (e.g., with dilute HCl) is required to protonate the carboxylate salt, yielding the final neutral product, this compound, which typically precipitates from the aqueous solution.
Caption: Reaction scheme for the carboxylation of the intermediate.
Detailed Experimental Protocol: Synthesis of this compound
-
Materials and Setup:
-
Similar dry, inert atmosphere setup as in Part 1.
-
Reagents: 2-Fluoro-4-iodopyridine, Lithium diisopropylamide (LDA, solution in THF), Anhydrous tetrahydrofuran (THF), Dry ice (solid CO₂), 1M Hydrochloric acid (HCl), Diethyl ether.
-
-
Procedure:
-
Dissolve 2-fluoro-4-iodopyridine (1.0 eq) in anhydrous THF in the reaction flask and cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.
-
Carefully quench the reaction by adding crushed dry ice in small portions to the cold solution. A large excess of dry ice should be used.
-
Allow the reaction mixture to slowly warm to room temperature, which also allows for the sublimation of excess CO₂.
-
Add water to the reaction mixture, then transfer to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
| Parameter | Value | Reference |
| CAS Number | 884494-51-3 | [2][18] |
| Molecular Formula | C₆H₃FINO₂ | [4][19] |
| Molecular Weight | 266.99 g/mol | [4][19] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [19] |
Safety and Handling Considerations
-
Organolithium Reagents: LDA and other alkyllithiums are highly reactive and pyrophoric upon contact with air and react violently with water. They must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.
-
Low Temperatures: The use of dry ice/acetone baths (-78 °C) requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.
-
Quenching: Quenching of reactive intermediates must be done slowly and at low temperatures to control the exotherm.
Conclusion
The is a prime example of modern synthetic strategy, utilizing sequential C-H bond functionalization through directed ortho-metalation. This two-step process is efficient and provides access to a highly valuable, trifunctional building block. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing the regioselectivity of the lithiation steps, is critical for the successful execution of this synthesis. The resulting product serves as a versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors.
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Chadwick, D. B., et al. (2011). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 133(42), 16964–16977. Available from: [Link]
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Wikipedia. Directed ortho metalation. Available from: [Link]
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Gribble, G. W., & Saulnier, M. G. (2019). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide on the Differential Reactivity of the C-F versus C-I Bond in 2-Fluoro-4-iodonicotinic Acid
Introduction: The Strategic Importance of 2-Fluoro-4-iodonicotinic Acid in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, each with markedly different chemical reactivities. This differential reactivity allows for selective, stepwise functionalization, a highly sought-after characteristic in the efficient construction of novel drug candidates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a molecule, while the iodo group serves as a versatile handle for a wide array of cross-coupling reactions.[1][2][3][4] This guide will provide an in-depth exploration of the fundamental principles governing the reactivity of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds within this molecule, offering both theoretical insights and practical, field-proven experimental protocols for its selective transformation.
Part 1: A Tale of Two Bonds: Unraveling the Dichotomy of C-I and C-F Reactivity
The pronounced difference in reactivity between the C-I and C-F bonds is rooted in their fundamental atomic and bonding properties. Understanding these differences is paramount for designing selective synthetic strategies.
Bond Strength and Polarizability: The Decisive Factors
The most significant factor governing the selective reactivity is the vast difference in bond dissociation energies (BDEs). The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of up to 130 kcal/mol.[5] In stark contrast, the C-I bond is considerably weaker, with a BDE of approximately 57.6 kcal/mol for a methyl-iodide bond.[5] This disparity arises from the effective orbital overlap between the carbon and fluorine atoms due to their similar atomic sizes, and the high electronegativity of fluorine, which imparts a significant ionic character to the bond.[5][6]
Conversely, the large size of the iodine atom results in poorer orbital overlap with carbon, leading to a longer and weaker bond. This inherent weakness makes the C-I bond more susceptible to cleavage, particularly in transition metal-catalyzed reactions.
Furthermore, the polarizability of the halogen atom plays a crucial role. Iodine, being a larger and less electronegative atom, has a more diffuse electron cloud that is easily distorted. This high polarizability makes the C-I bond more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[7]
| Bond | Average Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Electronegativity of Halogen |
| C-F | ~115 | ~1.35 | 3.98 |
| C-Cl | ~83.7 | ~1.77 | 3.16 |
| C-Br | ~72.1 | ~1.94 | 2.96 |
| C-I | ~57.6 | ~2.14 | 2.66 |
| Table 1: Comparison of Carbon-Halogen Bond Properties.[5][8][9] |
The Mechanism of Oxidative Addition: A Kinetic Preference
The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11] The generally accepted trend for the rate of oxidative addition is C-I > C-Br > C-Cl >> C-F.[7][12] This trend is a direct consequence of the bond dissociation energies. The weaker C-I bond presents a lower activation energy barrier for the palladium to insert itself, leading to a significantly faster reaction rate.[13]
The mechanism of oxidative addition can vary, but for aryl iodides, a three-centered concerted mechanism is often proposed.[10][13] In this pathway, the electron-rich Pd(0) center coordinates to the carbon-iodine bond, followed by cleavage of the C-I bond and formation of a new Pd(II)-aryl-iodide complex. The high polarizability and lower bond strength of the C-I bond facilitate this process.[7]
Part 2: Harnessing Selectivity: The C-I Bond as the Workhorse for Cross-Coupling
The pronounced reactivity of the C-I bond makes it the ideal starting point for a multitude of selective cross-coupling reactions, leaving the robust C-F bond untouched under standard conditions. This section will detail the protocols for three of the most widely employed transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[14][15] It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[14][16] The reaction is highly chemoselective for the C-I bond in this compound.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[17]
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides and amines.[18][19][20] This palladium-catalyzed reaction demonstrates excellent chemoselectivity for the C-I bond over the C-F bond.[21]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.) in a dry reaction vessel.[22]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] It typically employs a dual catalytic system of palladium and copper(I).[23] The reaction proceeds readily at the C-I position of this compound.[12][24]
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[23]
-
Base and Amine Addition: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine, which also serves as a solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C until completion.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine. Dry the organic layer, concentrate, and purify by chromatography.
Part 3: The Inert but Activatable C-F Bond: A Gateway to Further Functionalization
While the C-F bond is significantly less reactive than the C-I bond, it is not entirely inert.[25] Under specific and often more forcing conditions, the C-F bond can be activated and functionalized. This opens up possibilities for sequential, site-selective reactions on the same molecule.
Conditions for C-F Bond Activation
The activation of aromatic C-F bonds is a challenging but increasingly feasible area of research.[26][27] Several strategies have been developed:
-
Transition Metal Catalysis: Nickel and palladium complexes with specialized, electron-rich, and bulky phosphine ligands can catalyze the cross-coupling of C-F bonds.[25][26] These reactions often require higher temperatures and more reactive coupling partners, such as Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling).[28]
-
Nucleophilic Aromatic Substitution (SₙAr): The C-F bond can be susceptible to SₙAr, especially when activated by strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the carboxylic acid and the ring nitrogen act as electron-withdrawing groups, making the 2-position susceptible to nucleophilic attack, albeit under harsher conditions than C-I coupling.
-
Directed C-F Activation: The use of a directing group ortho to the fluorine atom can facilitate C-F bond activation through chelation assistance.[28]
Conclusion: A Versatile Scaffold for Rational Drug Design
The differential reactivity of the C-I and C-F bonds in this compound provides a powerful platform for the synthesis of complex, highly functionalized molecules. By understanding the fundamental principles of bond strength, polarizability, and the mechanisms of transition metal-catalyzed reactions, researchers can strategically and selectively modify this scaffold. The robust C-I bond serves as an excellent handle for a wide array of mild cross-coupling reactions, while the more inert C-F bond offers the potential for subsequent functionalization under more vigorous conditions. This predictable and controllable reactivity makes this compound an invaluable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics.
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A Technical Guide to the Selective Functionalization of 2-Fluoro-4-iodonicotinic Acid
An In-depth Technical Guide:
Abstract
2-Fluoro-4-iodonicotinic acid is a highly versatile heterocyclic building block pivotal in the fields of drug discovery and materials science. Its unique trifunctional substitution pattern on the electron-deficient pyridine core offers three distinct and orthogonally addressable reactive sites. This guide provides a comprehensive technical overview of the substitution chemistry of this molecule, delineating the principles and field-proven protocols for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and electrophilic aromatic substitution. We delve into the mechanistic underpinnings that govern the profound regioselectivity observed, offering researchers, scientists, and drug development professionals a strategic framework for leveraging this scaffold in the synthesis of complex molecular architectures.
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The precise installation of functional groups onto this heterocycle is a critical challenge in synthetic chemistry. This compound (CAS 884494-51-3) has emerged as a particularly valuable starting material due to the distinct reactivity of its substituents.[1][2][3][4][5]
-
The C2-Fluorine: The fluorine atom at the C2 position, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex, making it an excellent leaving group in this context.[6]
-
The C4-Iodine: The carbon-iodine bond at the C4 position is the workhorse for transition metal-catalyzed cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, rendering it exquisitely susceptible to oxidative addition by palladium(0) catalysts, a key step in Suzuki-Miyaura, Sonogashira, and Heck couplings.[7]
-
The Pyridine Core: The inherent electron deficiency of the pyridine ring, compounded by three electron-withdrawing substituents (F, I, COOH), makes electrophilic substitution a formidable challenge. However, this deactivation also directs any potential electrophilic attack with high regioselectivity to the C5 position.
This guide will systematically explore the chemistry of these three reactive sites, providing both theoretical understanding and practical, step-by-step protocols.
Chapter 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Nucleophilic aromatic substitution on this compound is a powerful method for introducing a wide range of nucleophiles, primarily at the C2 position. The reaction proceeds via a bimolecular addition-elimination mechanism.
1.1 Mechanistic Principles
The SNAr mechanism is initiated by the attack of a nucleophile on an electron-deficient carbon atom (C2), which is activated by the ring nitrogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the subsequent elimination step, the leaving group (fluoride) is expelled, and aromaticity is restored.
The general reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing substituent like fluorine.
1.2 Experimental Protocol: Amination at the C2-Position
This protocol describes a general procedure for the substitution of the C2-fluorine with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and to enhance the nucleophilicity of the amine.[8]
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required. Its role is to scavenge the HF produced during the reaction, driving the equilibrium towards the product. It also prevents protonation of the amine nucleophile, which would render it unreactive.
-
Temperature: Moderate heating (80-120 °C) is typically necessary to overcome the activation energy of the initial nucleophilic attack.
Step-by-Step Methodology:
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.5 M.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product, as the carboxylic acid is often insoluble at this pH.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Chapter 2: Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-iodo group is the preferred site for functionalization via palladium-catalyzed cross-coupling reactions. This selectivity is driven by the relative bond dissociation energies (C-I << C-F), making the oxidative addition of a Pd(0) catalyst into the C-I bond vastly more favorable.[7] The Suzuki-Miyaura coupling is the most prominent example.
2.1 Suzuki-Miyaura Coupling: Mechanism and Application
The Suzuki-Miyaura coupling creates a new carbon-carbon bond by reacting the aryl iodide with an organoboron species, typically a boronic acid or a boronic ester.[9][10] The reaction is renowned for its mild conditions and high functional group tolerance.[11][12]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
2.2 Experimental Protocol: Synthesis of 2-Fluoro-4-aryl-nicotinic Acids
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Causality Behind Experimental Choices:
-
Catalyst: A palladium precursor like Pd(OAc)₂ or Pd(PPh₃)₄ is used. These are stable sources of the active Pd(0) catalyst.[9] The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and can dramatically affect reaction efficiency by tuning the steric and electronic properties of the catalyst.
-
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for the transmetalation step.[12]
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by LC-MS, typically 2-8 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify with 1M HCl to precipitate the product.
-
Collect the product by filtration, wash with water, and dry. If necessary, purify the crude product by flash chromatography.
2.3 Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes typical results for the Suzuki-Miyaura coupling with various boronic acids.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (5 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 3 | 95 |
| 3 | 3-Thienylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 78 |
Chapter 3: Electrophilic Aromatic Substitution at the C5-Position
Electrophilic aromatic substitution on this compound is exceptionally challenging due to the severe deactivation of the pyridine ring. The cumulative electron-withdrawing effects of the ring nitrogen, the two halogens, and the carboxylic acid group create a very high activation barrier for attack by an electrophile.
3.1 Regioselectivity: The C5 Position
Despite the low reactivity, the regiochemical outcome is highly predictable. All four existing substituents direct an incoming electrophile to the C5 position:
-
Ring Nitrogen: Meta-directing (to C3, C5).
-
2-Fluoro group: Ortho, para-directing (to C3, C5).
-
4-Iodo group: Ortho, para-directing (to C3, C5).
-
3-Carboxylic acid group: Meta-directing (to C5).
This strong consensus makes C5 the only viable position for electrophilic attack, should the reaction proceed.[13]
3.2 Protocol: Nitration under Forcing Conditions
This reaction requires harsh, "forcing" conditions and must be performed with extreme caution. Yields are often low, and the reaction may fail entirely.
Causality Behind Experimental Choices:
-
Reagents: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used. The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is a sufficiently potent electrophile to attack the deactivated ring.[14]
-
Temperature: Elevated temperatures are required to provide the necessary thermal energy to overcome the high activation barrier.
Step-by-Step Methodology:
-
Caution! This procedure involves highly corrosive and reactive acids. Work in a certified chemical fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).
-
To a thick-walled reaction vessel cooled in an ice bath (0 °C), slowly add concentrated sulfuric acid (5 mL per 1 mmol of substrate).
-
While maintaining the temperature at 0 °C, slowly and dropwise add this compound (1.0 equiv.). Stir until fully dissolved.
-
Slowly and dropwise, add fuming nitric acid (3.0 equiv.).
-
After the addition is complete, slowly allow the reaction to warm to room temperature, then carefully heat to 80-90 °C.
-
Maintain this temperature for 12-24 hours, monitoring by taking small aliquots, quenching them in ice, and analyzing by LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and very carefully pour it onto a large amount of crushed ice.
-
The product may precipitate. If so, collect it by filtration. Otherwise, neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely require extensive purification by column chromatography.
Chapter 4: Summary and Strategic Application
The functionalization of this compound is a study in chemoselectivity. By carefully choosing the reaction conditions, a synthetic chemist can selectively modify the C2, C4, or C5 positions.
| Position | Reaction Type | Key Reagents | Relative Reactivity |
| C4 | Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, Boronic Acid, Base | Very High |
| C2 | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R₂NH), Base | High |
| C5 | Electrophilic Aromatic Substitution | Fuming HNO₃ / H₂SO₄ (Forcing Conditions) | Very Low |
This orthogonality allows for the development of complex synthetic routes where each position can be addressed in a stepwise manner.
By first performing a Suzuki coupling at C4, followed by a nucleophilic substitution at C2, one can readily access highly substituted 2,4-diarylnicotinic acid derivatives. The challenging electrophilic substitution at C5 is typically reserved for cases where this specific functionalization is essential and cannot be introduced via other means. This strategic understanding transforms this compound from a simple molecule into a powerful platform for innovation in chemistry.
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The Biological Significance of Fluorinated Nicotinic Acid Derivatives: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Fluorine in Nicotinic Acid Scaffolds
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-based molecule vital to numerous biological processes.[1] Its derivatives have long been a cornerstone in medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms into the nicotinic acid scaffold has emerged as a powerful tool, unlocking novel biological activities and enhancing the therapeutic and practical potential of these compounds.[2][3] This technical guide provides an in-depth exploration of the biological significance of fluorinated nicotinic acid derivatives, offering insights for researchers, scientists, and drug development professionals.
The introduction of fluorine, the most electronegative element, into an organic molecule imparts a range of unique properties.[3] These include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.[2][4]
-
Altered Lipophilicity: Fluorination can significantly impact a molecule's lipophilicity (logP), which governs its ability to cross cell membranes. The effect is context-dependent, with single fluorine substitutions often increasing lipophilicity, while trifluoromethyl groups can either increase or decrease it depending on the molecular environment. This modulation allows for fine-tuning of absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
-
Modified Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to interact with biological targets.[5]
-
Conformational Control: Fluorine can introduce conformational constraints through steric and electronic interactions, locking the molecule into a bioactive conformation and enhancing its binding affinity for a specific target.[3]
This guide will delve into the practical applications of these principles, exploring the synthesis, mechanisms of action, and biological evaluation of fluorinated nicotinic acid derivatives in medicine and agriculture.
I. Applications in Medicinal Chemistry
The unique properties conferred by fluorine have positioned fluorinated nicotinic acid derivatives as valuable scaffolds in the development of a diverse range of therapeutic and diagnostic agents.
GPR109A Agonists for Dyslipidemia and Inflammation
The G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor, is a key target for the treatment of dyslipidemia.[6] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in plasma levels of free fatty acids, triglycerides, and LDL cholesterol, while increasing HDL cholesterol.[7] Fluorinated derivatives of nicotinic acid and other GPR109A agonists have been developed to improve potency and reduce the flushing side effect associated with niacin therapy.[7][8]
Mechanism of Action: GPR109A Signaling
GPR109A activation initiates a dual signaling cascade involving both Gαi-dependent and β-arrestin-dependent pathways. The Gαi pathway is responsible for the desired anti-lipolytic effects, while the β-arrestin pathway is linked to the flushing response.[9]
Figure 1: GPR109A Signaling Pathways. Activation by a ligand leads to both anti-lipolytic effects and flushing.
Experimental Protocol: In Vitro Evaluation of GPR109A Agonists
This protocol outlines a method for assessing the potency of a fluorinated nicotinic acid derivative as a GPR109A agonist by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing the receptor.[10][11]
Materials:
-
CHO-K1 cells stably transfected with human GPR109A
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Test compound (fluorinated nicotinic acid derivative) and nicotinic acid (positive control)
-
Forskolin
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing CHO-K1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compound and nicotinic acid in assay buffer.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase cAMP levels. Incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP production.
Positron Emission Tomography (PET) Imaging Tracers
The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) into nicotinic acid derivatives allows for the synthesis of PET tracers for non-invasive in vivo imaging of various biological targets and processes.[2][12] 6-[¹⁸F]Fluoronicotinic acid is a particularly useful building block for this purpose.[12]
Application Workflow: [¹⁸F]Fluoronicotinic Acid-based PET Tracer Synthesis and Application
Figure 2: General workflow for the synthesis and application of an [¹⁸F]fluoronicotinic acid-based PET tracer.
Experimental Protocol: Preparation of [¹⁸F]FNA-Conjugated Folate for Inflammation Imaging
This protocol describes the synthesis of [¹⁸F]fluoronicotinic-acid-conjugated folate ([¹⁸F]FNA-folate) for PET imaging of folate receptor-expressing macrophages in inflammatory tissues, adapted from Zhuang et al. (2025).[13][14]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Anion-exchange cartridge (e.g., PS-HCO₃⁻)
-
Precursor for [¹⁸F]FNA 4-nitrophenyl ester
-
Amino-functionalized folate derivative
-
Triethylamine
-
Solvents (acetonitrile, water, etc.)
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto an anion-exchange cartridge.
-
On-Resin ¹⁸F-Fluorination: Pass a solution of the precursor for [¹⁸F]FNA 4-nitrophenyl ester through the cartridge to perform the nucleophilic ¹⁸F-fluorination reaction on the solid support.
-
Elution of Prosthetic Group: Elute the resulting [¹⁸F]FNA 4-nitrophenyl ester from the cartridge.
-
Conjugation to Folate: React the [¹⁸F]FNA 4-nitrophenyl ester with the amino-functionalized folate derivative in the presence of triethylamine as a base.
-
Purification: Purify the final product, [¹⁸F]FNA-folate, using semi-preparative HPLC.
-
Formulation: Formulate the purified tracer in a suitable buffer for injection.
Other Therapeutic Applications
Fluorinated nicotinic acid derivatives are being explored for a variety of other therapeutic applications, including:
-
Anti-inflammatory Agents: Some derivatives have shown potent anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines like TNF-α and IL-6.[15]
-
Anticancer Agents: Derivatives of 6-fluoronicotinic acid have been investigated for their potential in treating pancreatic cancer.[2]
-
COMT Inhibitors: 2-(Trifluoromethyl)nicotinic acid derivatives are key intermediates in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease.[8][9]
II. Applications in Agrochemicals
The strategic use of fluorine is also prevalent in the agrochemical industry, where fluorinated nicotinic acid derivatives have been developed as potent and selective insecticides and herbicides.[3]
Neonicotinoid Insecticides
Neonicotinoids are a class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[9] The introduction of fluorine into the neonicotinoid scaffold can enhance their insecticidal activity and modulate their environmental fate.[9][16] Flonicamid, a pyridinecarboxamide insecticide containing a trifluoromethyl group, is a prominent example.[17][18]
Mechanism of Action: nAChR Signaling
nAChRs are ligand-gated ion channels that are permeable to cations. In insects, they are located in the central nervous system. Binding of an agonist, such as a fluorinated neonicotinoid, opens the channel, leading to an influx of Na⁺ and Ca²⁺ ions and depolarization of the postsynaptic membrane, resulting in continuous nerve stimulation.
Figure 3: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway. Agonist binding leads to continuous nerve stimulation.
Experimental Protocol: Synthesis of Flonicamid
This protocol outlines a general method for the synthesis of the insecticide flonicamid from 4-trifluoromethylnicotinic acid.[17][18]
Materials:
-
4-Trifluoromethylnicotinic acid
-
Acyl chlorination reagent (e.g., thionyl chloride, oxalyl chloride)
-
Catalyst (e.g., DMF)
-
Aminoacetonitrile hydrochloride
-
Acid-binding agent (e.g., triethylamine, sodium carbonate)
-
Solvents (e.g., dichloromethane, water)
Procedure:
-
Acyl Chloride Formation: React 4-trifluoromethylnicotinic acid with an acyl chlorination reagent in the presence of a catalytic amount of DMF to form 4-trifluoromethylnicotinoyl chloride.
-
Amidation: In a separate vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent.
-
Coupling: Add the 4-trifluoromethylnicotinoyl chloride solution to the aminoacetonitrile solution and stir at room temperature.
-
Isolation and Purification: After the reaction is complete, the flonicamid product can be isolated by filtration and purified by recrystallization.
Herbicides
Derivatives of nicotinic acid are also utilized in the development of herbicides. The pyridine ring serves as a key structural motif in several commercial herbicides.[1] Fluorination can be employed to enhance the herbicidal activity and selectivity of these compounds.
III. Quantitative Data and Comparative Analysis
The strategic incorporation of fluorine often leads to significant improvements in biological activity. The following tables provide a summary of available quantitative data comparing fluorinated and non-fluorinated nicotinic acid derivatives and related compounds.
Table 1: Comparative Physicochemical and Biological Properties
| Compound | pKa | logP | Target | IC₅₀/EC₅₀ | Reference |
| Nicotinic Acid | 4.85 | 0.36 | GPR109A | ~100 nM (EC₅₀) | [9] |
| 4-Fluorocinnamic Acid | 4.43 (Predicted) | 1.92 (Calculated) | Mycobacterium tuberculosis | 0.36 µg/mL | |
| Cinnamic Acid | 4.44 | 2.13 | Mycobacterium tuberculosis | >30 µg/mL | |
| Fluorinated Pyrazole Acid | - | - | GPR109A | Potent Agonist | [8] |
Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound | Nitrite Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound 4d | 86.109 ± 0.51 | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Compound 4f | - | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Compound 4g | - | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Compound 4h | - | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Compound 5b | 119.084 ± 0.09 | Comparable to Ibuprofen | Comparable to Ibuprofen |
| Ibuprofen | - | - | - |
| Data from Mahmoud et al. (2024)[15] |
IV. Toxicology and Safety Considerations
While fluorination can enhance the desirable properties of a molecule, it is crucial to evaluate the toxicological profile of any new fluorinated compound. The metabolic stability of the C-F bond generally reduces the likelihood of defluorination and the release of toxic fluoride ions. However, the overall toxicity of a fluorinated nicotinic acid derivative is dependent on its specific structure and biological targets.[16]
For example, the safety data sheet for 6-fluoronicotinic acid indicates that it may cause skin, eye, and respiratory irritation.[3] Acute toxicity data for many specific derivatives is limited, and thorough toxicological evaluation is a critical component of the drug and agrochemical development process.[16] Chronic exposure to high levels of fluoride has been shown to decrease the number of nicotinic acetylcholine receptors in the rat brain, highlighting the importance of assessing the long-term neurological effects of any compound that may release fluoride in vivo.
V. Future Perspectives
The strategic application of fluorine in the design of nicotinic acid derivatives continues to be a vibrant area of research. Future efforts are likely to focus on:
-
Development of Biased GPR109A Agonists: Designing ligands that selectively activate the therapeutic Gαi pathway over the flushing-associated β-arrestin pathway remains a key objective.
-
Novel PET Tracers: The development of [¹⁸F]-labeled nicotinic acid derivatives for imaging a wider range of biological targets, including enzymes and transporters, holds significant promise for disease diagnosis and monitoring.
-
Next-Generation Agrochemicals: The discovery of new fluorinated nicotinic acid-based insecticides and herbicides with improved efficacy, selectivity, and environmental profiles is an ongoing pursuit.
-
Advanced Synthesis Methodologies: The development of more efficient and sustainable methods for the synthesis of fluorinated nicotinic acid derivatives is crucial for their large-scale production.
Conclusion
Fluorinated nicotinic acid derivatives represent a versatile and powerful class of molecules with significant biological relevance. The unique properties imparted by fluorine have enabled the development of improved therapeutics for dyslipidemia and inflammation, advanced diagnostic tools for PET imaging, and effective agrochemicals for crop protection. A thorough understanding of the principles of fluorine chemistry, coupled with rigorous biological and toxicological evaluation, will continue to drive innovation in this exciting field.
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Optimizing PET Tracer Synthesis with High-Purity 6-Fluoronicotinic Acid.
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[18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation | ACS Omega.
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GPR109A and Vascular Inflammation - PMC - NIH.
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[18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation.
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Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography - PubMed.
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Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed.
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Toxicity of nicotinic acid and some of its derivatives - PubMed.
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6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem.
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Nicotinic acetylcholine receptor - Wikipedia.
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Nicotinic acid and its derivatives: a short survey - PubMed.
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Chronic fluoride toxicity decreases the number of nicotinic acetylcholine receptors in rat brain - PubMed.
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Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - MDPI.
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Some alkylating derivatives of nicotinic acid. Synthesis and antineoplastic activities - PubMed.
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Methodological & Application
Introduction: Bridging Fluoropyridines and Alkynes in Medicinal Chemistry
An Application Guide to the Sonogashira Cross-Coupling of 2-Fluoro-4-iodonicotinic Acid Derivatives
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has become an indispensable tool for constructing complex molecular architectures, particularly within medicinal chemistry and materials science.[4][5][6][7]
Fluorinated heterocyclic compounds, especially derivatives of nicotinic acid, are privileged scaffolds in drug discovery.[8][9] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[9] The this compound framework is a particularly valuable building block, where the iodine atom serves as an excellent leaving group for cross-coupling reactions.
This application note provides a detailed protocol and expert insights for the Sonogashira coupling of this compound derivatives. By functionalizing this key intermediate with diverse alkynyl moieties, researchers can rapidly access novel chemical matter with significant potential for the development of new therapeutic agents.
Reaction Principle and Catalytic Mechanism
The Sonogashira reaction typically proceeds via a synergistic dual catalytic cycle involving both palladium and copper complexes.[2][10] While copper-free variants exist to mitigate side reactions like alkyne homocoupling, the classical Pd/Cu system remains highly efficient and widely used.[11][12]
The mechanism consists of two interconnected cycles:
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the this compound derivative, forming a Pd(II) intermediate. This is followed by a transmetalation step, where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, yields the final product, and regenerates the active Pd(0) catalyst.[13][14][15]
-
The Copper Cycle : The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base.[16] The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide species.[14] This intermediate is crucial for the transmetalation step in the palladium cycle.[10][16]
The amine base plays a dual role: it facilitates the deprotonation of the alkyne and neutralizes the hydrohalic acid (HI) byproduct generated during the reaction, which helps to drive the reaction forward and prevent catalyst deactivation.[16][17]
Optimizing the Reaction: A Guide to Key Parameters
The success of the Sonogashira coupling on electron-deficient N-heterocycles like this compound derivatives hinges on the careful selection of several key parameters. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid derivative enhances the reactivity of the C-I bond towards oxidative addition.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Aryl Halide | This compound or its ester/amide derivatives | The C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions and selective coupling.[13] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) | These are robust, commercially available, and widely effective catalysts.[2] PdCl₂(PPh₃)₂ is often preferred due to its higher air stability. For challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands can be beneficial.[2][18] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) (2.5-5 mol%) | CuI is the standard and most effective co-catalyst for activating the terminal alkyne.[10][19] Its presence dramatically increases the reaction rate, often allowing the reaction to proceed at room temperature.[2] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | An amine base is critical.[16] Et₃N or DIPEA are commonly used and can often serve as both the base and a co-solvent. A sufficient excess (e.g., 3-5 equivalents) is required to neutralize the HI byproduct. |
| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) | The choice of solvent can be critical. THF is a good general-purpose solvent. All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.[20] |
| Terminal Alkyne | Aryl or Alkyl Alkynes (1.1 - 1.5 equivalents) | A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide. The reaction tolerates a wide range of functional groups on the alkyne.[2][19] |
| Temperature | Room Temperature to 60 °C | Many couplings proceed efficiently at room temperature.[13] Gentle heating may be required for less reactive alkynes or to increase the reaction rate. Monitor for potential decomposition at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | This is non-negotiable. An inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[16][20] |
Detailed Experimental Protocol
This protocol provides a reliable method for the Sonogashira coupling of a generic this compound ester with phenylacetylene.
Materials and Reagents:
-
Ethyl 2-fluoro-4-iodonicotinate (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-fluoro-4-iodonicotinate (e.g., 309 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent and Reagent Addition : Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe. Stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition : Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 3-16 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup : Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filtration : Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional diethyl ether.[13]
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2-fluoro-4-(phenylethynyl)nicotinate.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently dried reagents or solvent. 3. Reaction temperature is too low. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents via freeze-pump-thaw cycles or by bubbling with N₂/Ar for 30 min.[20] 2. Use freshly distilled or commercially available anhydrous solvents. 3. Gently heat the reaction to 40-50 °C and monitor progress. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Improve the degassing procedure and ensure a positive pressure of inert gas is maintained throughout the reaction.[7] |
| Recovery of Starting Material | 1. Catalyst has not been activated or is poisoned. 2. Reaction time is too short. | 1. Use a fresh batch of catalyst. Ensure the purity of all reagents. 2. Allow the reaction to stir for a longer period (up to 24 hours), monitoring periodically. |
| Dark, Tarry Mixture | Decomposition of reagents or product at elevated temperatures. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
Conclusion
The Sonogashira cross-coupling provides a highly reliable and efficient pathway for the synthesis of 2-fluoro-4-alkynylnicotinic acid derivatives. These compounds are valuable scaffolds for drug discovery, and the protocol described herein offers a robust starting point for their synthesis. By carefully controlling the reaction atmosphere, reagent purity, and catalyst system, researchers can successfully access a wide range of novel fluoropyridine derivatives for further biological evaluation.
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Introduction: The Strategic Value of 2-Fluoro-4-iodonicotinic Acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-4-iodonicotinic Acid
This compound is a highly versatile and valuable building block in medicinal chemistry and materials science. Its trifunctional nature—comprising a pyridine core, a fluorine atom, a carboxylic acid, and a highly reactive iodine atom—offers a strategic platform for molecular diversification. The pyridine scaffold is a privileged structure in numerous pharmaceuticals, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4][5]
The key to unlocking the synthetic potential of this reagent lies in the selective functionalization of the carbon-iodine (C-I) bond. Palladium-catalyzed cross-coupling reactions are preeminent tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable efficiency and control. The reactivity of the C-X bond in such reactions follows the general trend I > Br > Cl, making the C-I bond at the 4-position the exclusive site for oxidative addition, leaving the more robust C-F bond untouched.[6][7]
This guide provides detailed application notes and protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
Application Notes:
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating biaryl and vinyl-aryl structures.[8][9][10] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide.
-
Mechanistic Rationale : The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][11] The choice of base is critical; it activates the organoboron reagent, facilitating transmetalation.[9]
-
Expert Insights : The presence of the carboxylic acid may necessitate the use of a stronger base or additional equivalents to ensure both the deprotonation of the acid and the formation of the active boronate species. While many modern catalyst systems tolerate free carboxylic acids, esterification can be a useful strategy if solubility issues or catalyst inhibition are observed. For electron-deficient pyridine rings, electron-rich phosphine ligands like SPhos or XPhos can accelerate the reductive elimination step, often leading to higher yields and shorter reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[6]
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).[6]
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[6]
Typical Suzuki-Miyaura Reaction Parameters:
| Component | Example | Molar Equiv. / mol% | Function |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Boron Reagent | Phenylboronic acid | 1.2 - 1.5 | Nucleophile Source |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1 - 5 mol% | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates Boron Reagent |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | - | Reaction Medium |
| Temperature | 80 - 110 °C | - | Thermal Energy |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
Application Notes:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13][14] This reaction is fundamental in drug discovery for introducing amine functionalities, which are common pharmacophores.
-
Mechanistic Rationale : The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond.[15]
-
Expert Insights : This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step, especially for less nucleophilic amines. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[13][14] For the amination of 2-fluoro-4-iodopyridine, a Pd(OAc)₂/BINAP system has been shown to be effective and highly regioselective for the 4-position.[16] Microwave irradiation can significantly shorten reaction times.[16]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic secondary amine.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Setup: In a glovebox, add the base (e.g., NaOtBu, 2.5 mmol, 2.5 equiv) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 4-18 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Add water and adjust the pH to ~4-5 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
Application Notes:
The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] The resulting aryl alkynes are versatile intermediates for synthesizing heterocycles, polymers, and complex natural products.
-
Mechanistic Rationale : This reaction uniquely employs a dual catalytic system. The palladium cycle proceeds via oxidative addition and reductive elimination, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[17] Modern protocols often use copper-free conditions to avoid the homocoupling of alkynes (Glaser coupling), relying on specific ligands and bases to facilitate the reaction.[18]
-
Expert Insights : A common catalyst system is Pd(PPh₃)₂Cl₂ with a catalytic amount of CuI.[19] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as the base and, in some cases, as the solvent. The reaction is generally run at room temperature or with gentle heating. The carboxylic acid group on the substrate should be well tolerated.
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Workflow Diagram: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.
-
Reagent Addition: Add degassed triethylamine (TEA, 6 mL) followed by the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 2-6 hours or until completion is confirmed by TLC. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.
Heck-Mizoroki Coupling: Vinylation of Aryl Halides
Application Notes:
The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted olefins.[20] This is particularly useful for synthesizing precursors to complex cyclic systems and for installing vinyl groups that can undergo further transformations.
-
Mechanistic Rationale : The reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the vinylated product and forms a palladium-hydride species. The base regenerates the active Pd(0) catalyst from this species.[21][22]
-
Expert Insights : The regioselectivity of the alkene insertion and stereoselectivity of the final product (typically trans) are key features.[20] A variety of palladium sources can be used, with Pd(OAc)₂ being very common.[23] Phosphine ligands are often required, though ligand-free conditions (Jeffery conditions) using a phase-transfer catalyst like n-Bu₄NCl can be effective, particularly for reactive iodides. An inorganic base like K₂CO₃ or an organic base like TEA is used to neutralize the H-X generated.[24]
Experimental Protocol: Heck Coupling
This protocol describes the coupling of this compound with an acrylate ester.
Workflow Diagram: Heck Coupling
Caption: Workflow for the Heck-Mizoroki coupling reaction.
Step-by-Step Methodology:
-
Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene or DMF, 5 mL) and the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv).
-
Reaction: Seal the tube and heat the reaction to 130 °C for 1-24 hours.[24] Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
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- 19. researchgate.net [researchgate.net]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Fluoro-4-iodonicotinic Acid
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational drug design.[1][] Fluorinated building blocks are pivotal in synthesizing active pharmaceutical ingredients (APIs) with enhanced metabolic stability, binding affinity, and membrane permeability.[1] Among these, 2-Fluoro-4-iodonicotinic acid stands out as a highly versatile and valuable starting material.[3][4] Its unique structure, featuring a pyridine ring substituted with a fluorine atom, a carboxylic acid, and a highly reactive iodine atom, allows for selective functionalization through a variety of powerful cross-coupling reactions.[3]
This guide provides an in-depth exploration of the key synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of diverse pharmaceutical intermediates. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss strategies for optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this powerful building block in their synthetic endeavors.[][5]
Key Synthetic Transformations: A Focus on Palladium-Catalyzed Cross-Coupling
The iodine atom at the C4 position of this compound is the primary site for synthetic diversification. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, allowing for highly regioselective palladium-catalyzed cross-coupling reactions. This selectivity is crucial for building molecular complexity in a controlled manner. We will focus on three of the most impactful transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[6][7] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[6][8]
Causality and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[7]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields.[8] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6][8]
Visualizing the Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 2-Fluoro-4-(4-methoxyphenyl)nicotinic acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to pH ~4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purify by recrystallization or column chromatography.
| Reagent | Molar Eq. | Purity | Expected Yield |
| This compound | 1.0 | >98% | - |
| 4-Methoxyphenylboronic acid | 1.2 | >98% | - |
| Pd(PPh₃)₄ | 0.05 | >98% | - |
| K₂CO₃ | 3.0 | >99% | - |
| Product | - | >95% | 85-95% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[10][11] This transformation is invaluable for introducing rigid, linear alkyne linkers into molecules, a common strategy in the design of kinase inhibitors and other targeted therapeutics.
Causality and Mechanistic Insight
The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[10] The mechanism is comprised of two interconnected catalytic cycles:[12][13]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step yields the alkynylated product and regenerates the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid issues related to copper toxicity in pharmaceutical synthesis.[14] These often require more specialized ligands and reaction conditions.[11][14]
Visualizing the Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of 2-Fluoro-4-(phenylethynyl)nicotinic acid
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).[13]
-
Add anhydrous THF, followed by triethylamine (3.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add phenylacetylene (1.5 equiv.) via syringe.[13]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. | Purity | Expected Yield |
| This compound | 1.0 | >98% | - |
| Phenylacetylene | 1.5 | >98% | - |
| PdCl₂(PPh₃)₂ | 0.03 | >98% | - |
| CuI | 0.05 | >99% | - |
| Product | - | >95% | 80-90% |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical pharmacophores in a vast number of drugs.[15][16] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a base.[15][17]
Causality and Mechanistic Insight
The success of the Buchwald-Hartwig amination relies heavily on the use of bulky, electron-rich phosphine ligands.[16] These ligands facilitate the key steps of the catalytic cycle:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl iodide.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: This is often the rate-determining step. The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with other functional groups.[17] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17] The reaction shows remarkable regioselectivity, with the C-N coupling occurring exclusively at the C4 position, leaving the C2-F bond intact.[18]
Visualizing the Buchwald-Hartwig Amination
Caption: Logical workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(Morpholino)-2-fluoronicotinic acid
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (2.5 equiv.) to a dry reaction vessel.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.5 equiv.).
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Adjust the pH of the aqueous layer to ~5 with citric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
| Reagent | Molar Eq. | Purity | Expected Yield |
| This compound | 1.0 | >98% | - |
| Morpholine | 1.5 | >99% | - |
| Pd₂(dba)₃ | 0.02 | >97% | - |
| XPhos | 0.08 | >98% | - |
| Product | - | >95% | 75-85% |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its selective reactivity at the C4 position enables access to complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and applying the detailed protocols provided in this guide, researchers can effectively utilize this key intermediate to accelerate drug discovery and development programs. The ability to precisely install aryl, alkynyl, and amino functionalities opens up a vast chemical space for the creation of novel therapeutic agents.
References
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2014). Medicinal Chemistry Research.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (n.d.).
-
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Medicinal Chemistry Letters. [Link]
- Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermedi
- Nicotinic acid derivatives: Application and uses, review. (2021).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.).
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (n.d.). Benchchem.
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
- Fluorinated Pharmaceutical Intermediates. (n.d.).
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Drug Intermediates Innovations In Synthesis Techniques. (2025). AECI Schirm.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Introduction: The Strategic Advantage of 2-Fluoro-4-iodonicotinic Acid
An In-Depth Technical Guide to 2-Fluoro-4-iodonicotinic Acid: A Versatile Fluorinated Building Block for Advanced Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of rational molecular design.[1][2][3] this compound (CAS No. 884494-51-3) has emerged as a preeminent building block, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency.[4][5] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The power of this molecule lies in its trifunctional nature:
-
A Pyridine Core: A privileged heterocycle ubiquitous in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.
-
A C4-Iodide: An ideal handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability.[6]
-
A C2-Fluoride: This site is activated for nucleophilic aromatic substitution (SNAr), a reaction in which fluorine serves as an excellent leaving group due to its high electronegativity.[7][8] This reactivity is often orthogonal to that of the C4-iodide, allowing for sequential and site-selective modifications.
-
A Carboxylic Acid: A versatile functional group that can be readily converted into amides, esters, or other derivatives, providing a crucial point for conjugation or scaffold extension.
This combination of features allows for a programmed, multi-dimensional diversification strategy, making this compound an invaluable asset in the synthesis of novel chemical entities.
Physicochemical Properties
| Property | Value |
| CAS Number | 884494-51-3[4][5][9][10] |
| Molecular Formula | C₆H₃FINO₂[5] |
| Molecular Weight | 267.00 g/mol [5][10] |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥95-98%[4][5][10] |
Safety and Handling
This compound is a chemical reagent that requires careful handling in a laboratory setting.
-
Hazards: May cause skin, eye, and respiratory irritation.[11] The full toxicological properties have not been thoroughly investigated.
-
Precautions: Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[11] Seek immediate medical attention if symptoms persist.
-
Storage: Store in a tightly closed container in a cool, dry place.[12]
Application I: Palladium-Catalyzed Cross-Coupling at the C4-Position
The carbon-iodine bond is the most reactive site for traditional palladium-catalyzed cross-coupling reactions, providing a robust entry point for molecular elaboration. The general workflow for these reactions is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl or aryl-vinyl structures, which are common motifs in pharmaceuticals.[13][14]
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[14][15] A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the nicotinic acid, then extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for synthesizing heterocycles, polymers, and complex natural products.[6][16]
Causality: This reaction uniquely employs a dual catalytic system.[6][17] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate undergoes rapid transmetalation to the palladium center, which is the rate-determining step in the absence of copper.[6][17] An amine base is used to deprotonate the alkyne and neutralize the HI generated during the reaction.[16]
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (3-10 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up similar to the Suzuki protocol (acidification and extraction) to isolate the acidic product.
-
Purify the crude material by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[18][19][20]
Causality: This transformation requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).[21][22] The ligand is critical for promoting the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[18] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[20][22]
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%), a specialized phosphine ligand (e.g., BINAP, XPhos, or RuPhos) (2-4 mol%), and a strong base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.4-2.0 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove it from the glovebox, and add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Add the primary or secondary amine (1.1-1.5 equiv).
-
Heat the reaction mixture to 80-110 °C, stirring vigorously until the reaction is complete by LC-MS analysis.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Perform an appropriate aqueous work-up, including acidification and extraction, to isolate the product.
-
Purify the product by flash column chromatography.
Application II: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
After functionalizing the C4 position, the C2-fluorine atom becomes an excellent site for SNAr reactions. This orthogonality is a key feature of the building block.
Causality: The SNAr mechanism is a two-step addition-elimination process.[8][23] The pyridine nitrogen and the C3-carboxyl group act as electron-withdrawing groups, stabilizing the negative charge of the intermediate Meisenheimer complex.[23] Fluorine is a highly effective leaving group in SNAr because its strong electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7][8]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 4: General SNAr with N- or O-Nucleophiles
Step-by-Step Protocol:
-
Dissolve the 2-fluoropyridine substrate (1.0 equiv) in a polar aprotic solvent like DMSO, DMF, or NMP.
-
Add the amine or alcohol nucleophile (1.5-3.0 equiv).
-
Add a non-nucleophilic base such as K₂CO₃ or DBU (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-150 °C. The reaction is often complete within a few hours but may require overnight heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Perform an appropriate work-up. If the product is an acid, acidify the aqueous solution and extract with an organic solvent. If the product is neutral or basic, extract directly.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final compound by flash column chromatography or recrystallization.
Application III: Sequential Functionalization Strategy
The true synthetic power of this compound is realized in sequential, multi-step syntheses where each functional group is addressed in a planned order.[24] This approach allows for the rapid construction of highly complex and diverse molecular libraries from a single starting material.
Caption: Example of a sequential functionalization workflow.
This strategy hinges on the differential reactivity of the C-I and C-F bonds. Palladium-catalyzed couplings are typically performed under conditions that do not affect the C-F bond. Subsequently, the more forcing conditions required for SNAr can be applied to displace the fluoride. Finally, the carboxylic acid can be converted to an amide using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) without disturbing the newly formed bonds. This logical and efficient approach maximizes molecular complexity while minimizing synthetic steps.
References
-
ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]
-
Chembest. Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Available at: [Link]
-
A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. Available at: [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
PubMed Central (PMC). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
MDPI. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
-
PubMed Central (PMC). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
ResearchGate. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]
-
PubMed Central (PMC). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
Chembest. Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Available at: [Link]
-
ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
PubMed. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Available at: [Link]
-
Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available at: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
YouTube. Suzuki Coupling Mechanism. Available at: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]
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- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. nbinno.com [nbinno.com]
- 4. 884494-51-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound , 95% , 884494-51-3 - CookeChem [cookechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound CAS#: 884494-51-3 [m.chemicalbook.com]
- 10. 884494-51-3 | this compound - Moldb [moldb.com]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. innospk.com [innospk.com]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Amidation of 2-Fluoro-4-iodonicotinic Acid Using HATU
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
2-Fluoro-4-iodonicotinic acid is a valuable trifunctional building block in medicinal chemistry and drug discovery. The strategic placement of the fluoro, iodo, and carboxylic acid groups on the pyridine ring offers multiple reaction handles for diversification. The fluorine atom can modulate physicochemical properties like pKa and lipophilicity, while the iodine atom serves as a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The carboxylic acid provides a direct point for amide bond formation, a critical linkage in a vast number of pharmaceuticals.
This application note provides a detailed, field-proven protocol for the efficient amidation of this compound. The primary challenge with this substrate lies in the reduced nucleophilicity of the carboxylate, which is deactivated by the electron-withdrawing effects of both the pyridine nitrogen and the fluorine atom. To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium-based coupling reagent known for its high efficiency and ability to suppress racemization, particularly with challenging substrates.[1][2]
Mechanism & Strategic Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is thermodynamically unfavorable without an activating agent. Coupling reagents like HATU facilitate this transformation by converting the carboxylic acid into a highly reactive intermediate.
The Role of HATU and DIPEA:
The reaction proceeds in a two-stage mechanism within a single pot:[3][4]
-
Activation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5][6] This anion then performs a nucleophilic attack on the electron-deficient carbon of HATU.
-
Active Ester Formation: This initial adduct is unstable and rapidly rearranges. The 1-hydroxy-7-azabenzotriazole (HOAt) anion, present as the counter-ion in HATU, attacks the activated carboxyl group to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][4] The pyridine nitrogen within the HOAt moiety provides a "neighboring group effect," which accelerates the subsequent amidation step and minimizes side reactions like racemization.[2][3]
-
Aminolysis: The desired amine, acting as the final nucleophile, attacks the carbonyl carbon of the OAt-active ester. This step forms the stable amide bond and releases the HOAt leaving group.
DIPEA is the base of choice over alternatives like triethylamine because its bulky isopropyl groups render it sterically hindered and non-nucleophilic, preventing it from competing with the primary/secondary amine in attacking the active ester.[6]
Caption: HATU-mediated amidation workflow.
Detailed Experimental Protocol
This protocol describes the general procedure for coupling this compound with a generic primary amine (e.g., benzylamine). Molar equivalents should be adjusted based on the specific amine used.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| This compound | 884494-51-3 | 266.99 | 1.0 | Starting material. |
| Benzylamine (Example Amine) | 100-46-9 | 107.15 | 1.1 | Ensure amine is pure and dry. |
| HATU | 148893-10-1 | 380.16 | 1.2 | Store under inert gas, moisture sensitive. |
| DIPEA (Hünig's base) | 7087-68-5 | 129.24 | 3.0 | Use freshly distilled for best results. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | Anhydrous, peptide synthesis grade. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Reagent grade for workup. |
| 1 M Citric Acid (aq.) | 77-92-9 | 192.12 | - | For aqueous wash. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | - | For aqueous wash. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir at room temperature until all solids are dissolved.
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq). The solution may change color. Allow to stir for 2-3 minutes.
-
Base Addition: Add DIPEA (3.0 eq) dropwise via syringe. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase) until the starting carboxylic acid spot is consumed (typically 1-4 hours).[7]
-
Quenching and Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (approx. 10x the volume of DMF).
-
Aqueous Workup:
-
Wash the organic layer sequentially with 1 M citric acid (2x), saturated sodium bicarbonate (2x), and finally, brine (1x).[7] The acidic wash removes excess DIPEA, while the basic wash removes unreacted acid and HOAt.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide.
Process Workflow Diagram
Caption: Experimental workflow from setup to purification.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive reagents (moisture contamination). | Use anhydrous solvent. Ensure HATU is stored properly under inert gas. Use freshly distilled DIPEA. |
| Insufficient activation time. | Ensure the acid, HATU, and DIPEA are stirred together for at least 5-10 minutes before adding the amine. | |
| Incomplete Reaction | Sterically hindered amine or acid. | Increase reaction time. Gentle heating (e.g., 40-50 °C) may be required, but monitor for potential side reactions. Increase equivalents of HATU and amine to 1.5 eq. |
| Side Product Formation | DIPEA acting as a nucleophile (rare). | Ensure the reaction temperature does not exceed ambient unless necessary. Confirm purity of DIPEA. |
| Impurities in starting materials. | Confirm the purity of the starting acid and amine by NMR or LC-MS before starting the reaction. | |
| Difficult Workup | Emulsion during aqueous washes. | Add more brine to the separatory funnel to help break the emulsion. Allow layers to settle for a longer period. |
| Product is water-soluble. | If the product has high polarity, back-extract the aqueous layers with ethyl acetate or dichloromethane to recover any dissolved product. |
Safety Precautions
-
HATU: Can be irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
DMF: A potential teratogen. Avoid skin contact and inhalation. Always handle in a fume hood.
-
Conduct all operations in a well-ventilated laboratory fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
The HATU-mediated coupling protocol described provides an efficient and reliable method for the amidation of electron-deficient substrates like this compound. The high reactivity of the OAt-active ester intermediate successfully overcomes the deactivating electronic effects of the pyridine ring system. This procedure is broadly applicable to a range of primary and secondary amines and is well-suited for generating diverse libraries of compounds for drug discovery programs.
References
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
Sources
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Application Note: A Robust Protocol for the Esterification of 2-Fluoro-4-iodonicotinic Acid for Pharmaceutical Intermediate Synthesis
Abstract
Esters of 2-Fluoro-4-iodonicotinic acid are valuable intermediates in medicinal chemistry and drug development, serving as key building blocks for complex molecular scaffolds. This application note provides a detailed, field-proven protocol for the efficient synthesis of these esters. We focus on the Steglich esterification method, a mild and highly versatile approach that is well-suited for functionalized and sensitive substrates like the title compound. The causality behind critical experimental choices is explained, and the protocol includes comprehensive steps for reaction setup, monitoring, work-up, and purification. Additionally, this guide addresses crucial safety precautions, offers a troubleshooting matrix for common issues, and briefly discusses alternative esterification strategies.
Introduction and Scientific Principle
This compound is a trifunctionalized pyridine derivative whose esters are frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. The direct esterification of this acid presents a moderate challenge due to the electronic nature of the pyridine ring and the presence of sensitive halogen substituents. While classical Fischer esterification, which uses a strong acid catalyst and high temperatures, is a common method, its harsh conditions can lead to side reactions or degradation of sensitive substrates.[1][2][3]
To overcome these limitations, this protocol employs the Steglich esterification. This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] The reaction proceeds under mild, neutral conditions at or near room temperature, making it compatible with a wide array of functional groups.[6][7]
The core mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile compared to the alcohol, intercepts this intermediate to form an even more reactive N-acylpyridinium species ("active ester").[5][6] This species is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. A key advantage of this method is the formation of a urea byproduct (dicyclohexylurea, DCU, if using DCC) that is insoluble in most organic solvents and can be easily removed by filtration.[4]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Recommended Purity | Supplier Example | Notes |
| This compound | 884494-51-3 | ≥97% | Frontier Specialty Chemicals | Store in a cool, dry place.[8][9] |
| Alcohol (e.g., Methanol, Ethanol) | Varies | Anhydrous (≤0.005% water) | Sigma-Aldrich | Use of anhydrous alcohol is critical to prevent hydrolysis of intermediates. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | ≥99% | Sigma-Aldrich | Moisture sensitive, potent allergen. Handle with extreme care. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | ≥99% | Sigma-Aldrich | Toxic. Handle with appropriate personal protective equipment (PPE). |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous (≤0.005% water) | Fisher Scientific | Anhydrous solvent is crucial for reaction efficiency. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR | For work-up and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Fisher Scientific | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | ACS Grade | Fisher Scientific | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Laboratory Grade | Sigma-Aldrich | For drying organic layers. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet for inert atmosphere
-
Glass funnel and filter paper or fritted glass funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for flash chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
-
General Handling: This procedure should be performed inside a certified chemical fume hood.[10] Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves.[11][12][13]
-
Reagent-Specific Hazards:
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
DCC: A potent sensitizer and allergen. It is also corrosive and toxic. Avoid inhalation of dust and any skin contact. Weigh and handle in a fume hood.[10]
-
DMAP: Highly toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected teratogen. Use extreme caution and ensure no direct contact.[10]
-
Dichloromethane (DCM): A volatile suspected carcinogen. Ensure the fume hood has adequate airflow.[14]
-
-
First Aid: In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[13][15] Refer to the Safety Data Sheet (SDS) for each chemical before starting the experiment.[10][11]
Detailed Experimental Protocol: Steglich Esterification
This protocol describes the synthesis of an ester derivative of this compound on a 1.0 mmol scale. The procedure can be scaled accordingly.
Reaction Setup
-
Place this compound (267 mg, 1.0 mmol, 1.0 equiv.) into a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add the desired alcohol (e.g., for methanol, use 1.2 mmol; for a more complex alcohol, use 1.2-1.5 equiv.).
-
Add 4-DMAP (12 mg, 0.1 mmol, 0.1 equiv.).
-
Dissolve the components in anhydrous dichloromethane (DCM, 10 mL).
-
Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the mixture to 0 °C using an ice-water bath.
Causality Check: Starting at 0 °C helps to control the initial exotherm when the coupling agent is added and minimizes potential side reactions, such as the formation of N-acylurea by rearrangement of the O-acylisourea intermediate.[6] An inert atmosphere is crucial to prevent the introduction of moisture, which would hydrolyze the DCC and the active intermediates.
Reaction Execution
-
In a separate vial, dissolve DCC (227 mg, 1.1 mmol, 1.1 equiv.) in anhydrous DCM (5 mL).
-
Slowly add the DCC solution dropwise to the stirring reaction mixture at 0 °C over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
Reaction Monitoring
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc).
-
Spot the starting material (this compound), a co-spot (starting material + reaction mixture), and the reaction mixture.
-
The reaction is complete upon the disappearance of the starting carboxylic acid spot. The product ester should appear as a new, less polar spot (higher Rƒ value).
Work-up and Purification
-
Upon completion, cool the reaction mixture again in an ice bath for 30 minutes to ensure complete precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 5 mL).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Causality Check: The acidic wash is essential for removing the basic DMAP catalyst, while the basic wash removes any remaining acidic starting material.[16][17] Failure to remove these can complicate purification and contaminate the final product.
Experimental Workflow Diagram
Caption: Workflow for Steglich Esterification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive DCC (hydrolyzed).2. Wet reagents or solvent.3. Insufficient reaction time. | 1. Use a fresh bottle of DCC or a newly opened one.2. Ensure all reagents and solvents are anhydrous.3. Allow the reaction to stir for a longer period (up to 24h). |
| Formation of N-acylurea Side Product | The O-acylisourea intermediate rearranged before reacting with the alcohol. This is more common with sterically hindered alcohols. | 1. Ensure DMAP is present and active.2. Maintain a lower reaction temperature for a longer time.3. Add the alcohol before adding DCC. |
| Difficult Purification | 1. Incomplete removal of DCU.2. Incomplete removal of DMAP or starting acid. | 1. Ensure complete precipitation by cooling before filtration. Use a Celite® plug.2. Perform the aqueous washes thoroughly as described in the protocol. |
| Ester Hydrolysis | Presence of water during work-up, especially during the basic wash. | Minimize contact time with the aqueous NaHCO₃ solution and proceed to the drying step promptly.[17] |
Alternative Esterification Methods
While the Steglich protocol is broadly applicable, other methods may be considered:
-
Using Diazomethane or (Trimethylsilyl)diazomethane: This method is highly efficient for creating methyl esters and proceeds under very mild conditions, often giving quantitative yields.[18][19] However, diazomethane is explosive and highly toxic, requiring specialized equipment and handling procedures.
-
Fischer-Speier Esterification: Involves refluxing the carboxylic acid in a large excess of the alcohol with a strong acid catalyst (e.g., H₂SO₄).[1][20] This method is economical for simple, robust substrates but may not be suitable for this compound if the conditions are too harsh, potentially leading to decomposition or side reactions. The reaction equilibrium must be driven forward by removing water, often with a Dean-Stark apparatus.[16][20]
-
Mitsunobu Reaction: This reaction couples an alcohol and a carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[21][22][23] It is known for its mild conditions and stereochemical inversion at the alcohol center.[23] A significant drawback is the formation of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.
Conclusion
The Steglich esterification protocol detailed in this application note offers a reliable and high-yielding method for the synthesis of esters from this compound. Its mild reaction conditions, operational simplicity, and broad substrate scope make it an excellent choice for applications in pharmaceutical research and development. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently synthesize these critical chemical intermediates.
References
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Application Notes & Protocols: The Utility of Fluoronicotinic Acid Scaffolds in PET Radiopharmaceutical Synthesis
Executive Summary: The Strategic Advantage of Fluoronicotinic Acid in PET Tracer Development
Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing unparalleled insights into in vivo biochemical processes for clinical diagnostics and pharmaceutical development.[1] Among the available PET radionuclides, Fluorine-18 (¹⁸F) is preeminent due to its optimal physical and chemical properties, including a manageable half-life (109.8 min) and low positron energy (0.635 MeV), which allows for high-resolution imaging.[2]
However, the direct incorporation of ¹⁸F into complex, heat-sensitive biomolecules like peptides, antibodies, and oligonucleotides is often chemically infeasible. This challenge necessitates the use of ¹⁸F-labeled prosthetic groups (or synthons)—small, reactive molecules that are first radiolabeled and then conjugated to the larger targeting vector under mild conditions.
This document provides a detailed guide to the synthesis and application of activated ¹⁸F-fluoronicotinic acid esters, a class of highly efficient prosthetic groups for the development of novel PET imaging agents. We will explore the causality behind the synthetic strategies, provide field-proven protocols that emphasize efficiency and automation, and ground all claims in authoritative literature. While this guide focuses on the widely successful 6-[¹⁸F]fluoronicotinic acid scaffold, the principles of nucleophilic radiofluorination and subsequent conjugation are directly applicable to other isomers, such as those derived from 2-fluoro-4-iodonicotinic acid.
Foundational Principles: Why Fluoronicotinic Acid?
The selection of a prosthetic group is critical and is governed by several factors: ease and yield of radiosynthesis, stability of the resulting ¹⁸F-label, and the efficiency and specificity of the subsequent conjugation reaction. Activated esters of fluoronicotinic acid, such as the 2,3,5,6-tetrafluorophenyl (TFP) ester or the N-hydroxysuccinimide (NHS) ester, excel in these areas.
-
Chemical Robustness: The aromatic carbon-fluorine bond on the pyridine ring is exceptionally strong, ensuring high in vivo stability and minimizing defluorination, which could otherwise lead to spurious signals and bone uptake of free [¹⁸F]fluoride.
-
Efficient Conjugation Chemistry: The carboxylic acid moiety is readily converted into a highly reactive activated ester. These esters react efficiently and selectively with primary or secondary amines on biomolecules (e.g., the N-terminus or lysine side chains of peptides) to form stable amide bonds under mild conditions.[3] This "click-like" reactivity is crucial for preserving the integrity and biological activity of the targeting molecule.
-
Favorable Pharmacokinetics: The nicotinic acid core is relatively small and polar, which generally imparts favorable pharmacokinetic properties to the final radiotracer, aiding in rapid clearance from non-target tissues.
-
Synthetic Accessibility: The precursors for these prosthetic groups are readily synthesized, and modern radiolabeling techniques allow for rapid, high-yield incorporation of ¹⁸F.[4][5]
Radiosynthesis Workflow: From Cyclotron to Conjugation-Ready Synthon
The entire process begins with the production of aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.[6] The key challenge in nucleophilic fluorination is the deactivating effect of water on the [¹⁸F]fluoride ion.[2] Historically, this was overcome through a time-consuming azeotropic drying process involving a phase-transfer catalyst like Kryptofix 2.2.2 (K₂.₂.₂) and a base.[2][7]
Modern protocols, however, have streamlined this process, favoring a "fluorination on the Sep-Pak" or on-resin method. This technique eliminates the need for azeotropic drying, significantly shortening synthesis time and lending itself to full automation.[3][5][7]
Diagram 1: Overall Radiosynthesis Workflow
This diagram illustrates the streamlined, two-stage process for producing a PET imaging agent using the fluoronicotinic acid synthon method.
Caption: High-level workflow from cyclotron production to final PET agent.
Detailed Experimental Protocols
Protocol 1: Automated On-Resin Synthesis of 6-[¹⁸F]Fluoronicotinic Acid NHS Ester ([¹⁸F]SFPy)
This protocol leverages the "fluorination on the Sep-Pak" method for a rapid and efficient synthesis, adapted from established procedures.[3][5]
Scientist's Note: This method is highly advantageous as it occurs at room temperature and avoids the harsh basic conditions and high heat of traditional methods, which many precursors cannot tolerate.[7] The use of tert-butanol as a co-solvent improves the solubility of the organic precursor while maintaining a sufficiently polar environment for the fluorination to proceed on the cartridge.
Materials & Equipment:
-
Automated Radiosynthesis Module (e.g., GE FASTlab™, TRACERlab™)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (370–7400 MBq)
-
Anion-Exchange Cartridge (e.g., Chromafix 30-PS-HCO₃)
-
Precursor: 6-N,N,N-trimethylaminium nicotinic acid NHS ester triflate salt (5–10 mg)
-
Solvents: Anhydrous Acetonitrile (MeCN), tert-Butanol (t-BuOH)
-
Purification Cartridge: Oasis MCX Plus (pre-conditioned)
-
Sterile vials and syringes
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto the anion-exchange cartridge.
-
Cartridge Drying: Wash the cartridge with 6 mL of anhydrous acetonitrile and dry with a stream of inert gas (e.g., N₂) or under vacuum for 1 minute. This step is critical to remove macroscopic water droplets.[5]
-
Precursor Preparation: Dissolve 5-10 mg of the precursor salt in 0.5 mL of a 1:4 (v/v) mixture of acetonitrile:tert-butanol.
-
On-Resin Fluorination: Slowly pass the precursor solution through the [¹⁸F]fluoride-loaded cartridge (flow rate ~0.5 mL/min). The nucleophilic substitution reaction occurs on the solid support at ambient temperature.[5]
-
Elution & Purification: The eluate, containing the crude 6-[¹⁸F]SFPy, is passed through a pre-conditioned Oasis MCX Plus cartridge. This cartridge traps the desired product while allowing unreacted precursor and byproducts to pass through.
-
Final Elution: Elute the purified 6-[¹⁸F]SFPy from the MCX cartridge with 1 mL of acetonitrile into a collection vial.
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen with gentle heating (e.g., 45 °C) to yield the dry, conjugation-ready prosthetic group.[5]
Diagram 2: Radiosynthesis of Activated [¹⁸F]Fluoronicotinic Acid
Caption: Nucleophilic substitution on a trimethylammonium precursor.
| Parameter | Typical Value | Source |
| Precursor Amount | 5 - 10 mg | [5][7] |
| Reaction Time | ~5 min | [7] |
| Reaction Temperature | Ambient (~25 °C) | [7] |
| Radiochemical Conversion | > 75-80% | [5][7] |
| Overall RCY (decay-corr.) | > 60% | [4] |
| Radiochemical Purity | > 99% | [5] |
| Table 1. Representative data for the on-resin synthesis of activated 6-[¹⁸F]fluoronicotinic acid esters. |
Protocol 2: Conjugation of 6-[¹⁸F]SFPy to a Peptide Precursor
This protocol describes the conjugation to a generic peptide containing a free amine, such as the T140 peptide for imaging the CXCR4 receptor.[5]
Scientist's Note: The choice of an organic base like triethylamine (TEA) is crucial. It deprotonates the amine on the peptide, increasing its nucleophilicity for attacking the activated ester, while being mild enough not to degrade the peptide or the prosthetic group.[3] DMSO is an excellent solvent for this reaction as it readily dissolves both the polar peptide and the more organic prosthetic group.
Materials & Equipment:
-
Dried 6-[¹⁸F]SFPy from Protocol 1
-
Peptide Precursor (e.g., protected T140, 3–5 mg)
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Base: Triethylamine (TEA, ~5 µL)
-
Deprotection Agent (if needed): Hydrazine solution (2% v/v)
-
Semi-preparative HPLC system
-
Solid-Phase Extraction (SPE) Cartridge (e.g., C18 Sep-Pak)
Procedure:
-
Reaction Setup: To the vial containing the dried 6-[¹⁸F]SFPy, add a solution of the peptide precursor (3–5 mg) and triethylamine (5 µL) in anhydrous DMSO (0.3 mL).
-
Conjugation: Seal the vial and heat the reaction mixture at 60 °C for 25 minutes.[5]
-
Deprotection (if applicable): If the peptide has protecting groups (e.g., Boc), add the deprotection agent (e.g., 0.5 mL of 2% hydrazine) and continue heating at 60 °C for an additional 10 minutes.[5]
-
Quenching & Dilution: Quench the reaction by adding 3 mL of the HPLC mobile phase (e.g., 18% acetonitrile in water with 0.1% TFA) to prepare for purification.
-
HPLC Purification: Inject the entire mixture onto a semi-preparative HPLC column to separate the ¹⁸F-labeled peptide from unreacted components and byproducts. Collect the radioactive peak corresponding to the desired product.
-
Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water to remove HPLC solvents, then elute the final product with a small volume of ethanol. Dilute with sterile saline to obtain the final injectable formulation. Add a stabilizer like ascorbic acid to prevent radiolysis.[3]
Diagram 3: Conjugation to a Biomolecule
Caption: Amide bond formation between the activated ester and a peptide.
| Parameter | Typical Value | Source |
| Peptide Amount | 3 - 5 mg | [5] |
| Reaction Time | 25 min | [5] |
| Reaction Temperature | 60 °C | [5] |
| Overall RCY (decay-corr.) | 6 - 17% | [5] |
| Radiochemical Purity | > 99% | [5] |
| Molar Activity (Aₘ) | 68.0 ± 24.9 GBq/μmol | [3] |
| Table 2. Representative data for the conjugation and formulation of a final ¹⁸F-labeled peptide. |
Conclusion and Outlook
The use of activated ¹⁸F-fluoronicotinic acid esters represents a robust, efficient, and highly adaptable platform for the synthesis of PET imaging agents. The development of on-resin radiofluorination methods has significantly simplified the production of these critical prosthetic groups, enabling faster synthesis times and facilitating automation.[5][6] The mild and efficient conditions for conjugation ensure the preservation of the biological activity of sensitive targeting vectors. This methodology has been instrumental in bringing novel PET tracers from the research bench to clinical evaluation and should be considered a primary strategy for any researcher, scientist, or drug development professional seeking to develop next-generation molecular imaging agents.
References
- Basu, B., et al. (2014). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. National Institutes of Health.
-
Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. Available at: [Link]
-
Basu, B., et al. (2017). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 22(10), 1739. Available at: [Link]
-
Weiss, P. S., et al. (2009). Modular Strategies for PET Imaging Agents. Current Opinion in Chemical Biology, 13(2), 189-195. Available at: [Link]
-
Saha, G. B. (2010). Synthesis of PET Radiopharmaceuticals. In: Fundamentals of Nuclear Pharmacy. Springer, New York, NY. Available at: [Link]
-
Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. Available at: [Link]
-
Dehertogh, P., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 11(1), 1-11. Available at: [Link]
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Available at: [Link]
-
Lindberg, O., et al. (2022). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. ACS Omega, 7(4), 3328-3336. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 2-Fluoro-4-iodonicotinic Acid Scaffold for the Development of Novel Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer and autoimmune disorders. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the 2-fluoro-4-iodonicotinic acid scaffold as a versatile platform for the synthesis and optimization of potent and selective kinase inhibitors. We will explore the synthesis of the core scaffold, detail robust protocols for key diversification reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, discuss structure-activity relationship (SAR) strategies, and provide a validated protocol for in vitro kinase activity assessment.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a privileged starting point for kinase inhibitor discovery due to its intrinsic chemical features, which allow for controlled, sequential diversification.
-
Orthogonal Reactivity : The scaffold possesses three distinct functional handles: a carboxylic acid, a fluorine atom at the 2-position, and an iodine atom at the 4-position. The iodine is highly susceptible to palladium-catalyzed cross-coupling reactions, while the carboxylic acid is readily available for amide bond formation. The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, typically under more forcing conditions than the cross-coupling at the C4 iodo-position. This orthogonality allows for the systematic and independent introduction of various chemical moieties to thoroughly explore the chemical space around the core.
-
Vectorial Exploration of the ATP-Binding Site : The geometry of the nicotinic acid core allows for the precise projection of substituents into key regions of the kinase ATP-binding pocket. The group introduced at the 4-position can be directed towards the solvent-exposed region, the amide substituent can interact with the hinge region, and modifications at other positions can probe deeper pockets.
-
Modulation of Physicochemical Properties : The fluorine atom is a critical bioisostere for hydrogen but offers significant advantages. Its strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, potentially preventing unwanted metabolic oxidation and modulating binding interactions. Fluorine substitution has been shown to increase the potency of some kinase inhibitors[1][2].
Synthesis of the this compound Scaffold
The synthesis of the core scaffold is a critical first step. The following protocol is adapted from established literature procedures[3]. The overall workflow involves the ortho-lithiation of 2-fluoropyridine, followed by iodination and a subsequent carboxylation step.
Experimental Workflow: Scaffold Synthesis
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Iodine (I₂)
-
Dry Ice (solid CO₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step A: Synthesis of 2-Fluoro-4-iodopyridine
-
Prepare LDA Solution: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and diisopropylamine (35 mL, 0.25 mol). Cool the solution to -30 °C.
-
Slowly add n-BuLi (96 mL, 0.24 mol, 2.5 M solution) dropwise, maintaining the internal temperature below -30 °C.
-
Stir the resulting solution at -30 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Iodination: In a separate flame-dried flask, dissolve 2-fluoropyridine (19.4 g, 0.2 mol) in anhydrous THF (100 mL). Cool this solution to -75 °C (acetone/dry ice bath).
-
Slowly add the freshly prepared LDA solution from Step 3 to the 2-fluoropyridine solution via cannula, keeping the temperature below -70 °C. Stir for 1 hour at -75 °C.
-
In a third flask, dissolve iodine (61 g, 0.24 mol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature at -75 °C. Stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-fluoro-4-iodopyridine.
Step B: Synthesis of this compound
-
Prepare LDA Solution: Following the procedure in Step A.1-A.3, prepare a fresh LDA solution using diisopropylamine (17 mL, 96.9 mmol) and n-BuLi (46.5 mL, 116 mmol) in THF (300 mL).
-
Carboxylation: Dissolve the crude 2-fluoro-4-iodopyridine (from Step A, assuming ~0.2 mol) in anhydrous THF and cool to -75 °C.
-
Slowly add the LDA solution via cannula, maintaining the temperature below -70 °C. Stir for 1 hour at -75 °C.
-
Carefully add crushed dry ice (CO₂) in small portions to the reaction mixture. Caution: Vigorous gas evolution.
-
Allow the reaction to warm slowly to room temperature and stir for 1.5 hours.
-
Dilute the mixture with DCM (800 mL) and acidify to pH 2 with 6 M HCl.
-
Separate the organic layer. Extract the aqueous layer with a 20:1 mixture of DCM/Methanol (2 x 1 L).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization from a DCM/petroleum ether mixture to yield this compound as a solid[3][4].
Core Synthetic Strategies for Library Generation
The power of the scaffold lies in its ability to be decorated through robust, high-throughput chemical reactions. The iodine at C4 is the primary site for introducing diversity via palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates[5][6]. Fluorinated arylboronic acids are often used to further probe the SAR of the resulting inhibitors[5].
Buchwald-Hartwig Amination at the C4-Position
The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines at the C4 position[7][8][9]. This reaction is complementary to the Suzuki coupling and dramatically expands the accessible chemical space. Microwave-assisted protocols can significantly shorten reaction times and improve yields, with selective amination at the C4 position being highly favored over the C2 fluoro position under these conditions[10].
Table 1: Typical Conditions for C4-Position Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or Pd(dppf)Cl₂ (2-5%) | SPhos or XPhos (4-10%) | K₂CO₃ or CsF | Dioxane/H₂O or DMF | 80-110 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3%) or Pd(OAc)₂ (2-5%) | BINAP or XantPhos (2-6%) | NaOtBu or K₂CO₃ | Toluene or Dioxane | 90-120 °C |
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial, add the this compound derivative (1 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and base (e.g., K₂CO₃, 2-3 equiv.).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Seal the vial and heat in a microwave reactor to 100-140 °C for 20-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography (silica gel) or preparative HPLC.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the this compound derivative (1 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XantPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the desired amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture at 90-110 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with saturated NH₄Cl solution and extract with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Amide Bond Formation
The carboxylic acid moiety is typically coupled in the final step using standard peptide coupling reagents like HATU or EDC/DMAP to introduce a final element of diversity, often designed to interact with the kinase hinge region[11].
Application in Targeting Specific Kinase Families
The versatility of the scaffold has been demonstrated in the development of inhibitors for several important kinase families.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases essential for cytokine signaling via the JAK-STAT pathway[12]. Dysregulation of this pathway is central to many autoimmune and inflammatory diseases[13][14]. Several approved JAK inhibitors (JAKinibs) are used to treat conditions like rheumatoid arthritis and atopic dermatitis[14][15]. The 2-fluoro-4-substituted nicotinamide scaffold can be elaborated to generate potent and selective JAK inhibitors, where different substituents at the C4 position can tune the selectivity profile across the JAK family members[16].
JAK-STAT Signaling Pathway and Point of Inhibition
Caption: Simplified JAK-STAT signaling pathway showing inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR inhibitors are a mainstay of non-small cell lung cancer (NSCLC) therapy[17]. However, acquired resistance mutations, such as the triple mutant L858R/T790M/C797S, pose a significant clinical challenge[18]. The development of fourth-generation inhibitors that can overcome this resistance is a critical area of research. The 2-fluoro-nicotinic acid scaffold has been incorporated into "two-in-one" inhibitors that can span both the orthosteric and allosteric sites of the EGFR kinase domain, offering a potential strategy to combat these mutations[19]. The fluorine atom, in particular, can form favorable interactions within the binding site, enhancing inhibitor potency[1].
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold is essential to optimize potency, selectivity, and drug-like properties.
SAR Logic Diagram
Caption: Key modification points for SAR studies on the scaffold.
-
R¹ Group (Amide): This vector is typically directed towards the kinase hinge region. Small, flexible linkers with hydrogen bond acceptors are often optimal. For some targets, this position is used to install an electrophilic "warhead" (e.g., acrylamide) for covalent inhibition.
-
R² Group (C4-Position): This is the primary site for modulating kinase selectivity. By varying the aryl, heteroaryl, or alkylamino group introduced via cross-coupling, one can exploit subtle differences between the ATP-binding sites of different kinases.
-
C2-Fluoro Group: As discussed, this group is generally beneficial for metabolic stability and potency. Replacing it with other small groups (H, Cl, CH₃) can be explored, but often at the cost of desirable properties.
Table 2: Illustrative SAR Data for a Hypothetical Inhibitor Series against JAK1
| Compound | R¹ Group | R² Group | JAK1 IC₅₀ (nM) |
| 1a | -NH-CH₃ | -Phenyl | 250 |
| 1b | -NH-cyclopropyl | -Phenyl | 180 |
| 1c | -NH-cyclopropyl | -4-Fluorophenyl | 95 |
| 1d | -NH-cyclopropyl | -Indazole | 15 |
| 1e | -NH-cyclopropyl | -Aniline | 22 |
This table presents illustrative data to demonstrate SAR principles.
In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, their biological activity must be assessed. Luminescence-based ADP detection assays are a robust, high-throughput method for determining inhibitor potency (IC₅₀)[20][21].
Protocol 6.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for determining the IC₅₀ value of a test compound against a specific protein kinase. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity[20].
Materials:
-
Target Kinase (e.g., JAK1, EGFR)
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. The final top concentration in the assay should be chosen based on expected potency (e.g., 10 µM).
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of the compound dilutions and DMSO-only controls to the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically (typically in the low nM and µM range, respectively).
-
Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal (normalized to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion
The this compound scaffold represents a powerful and highly adaptable platform for the discovery and development of novel kinase inhibitors. Its orthogonal handles enable rapid library synthesis through robust and well-characterized coupling reactions. By systematically exploring the structure-activity relationships at its key diversification points, researchers can effectively design potent and selective inhibitors against a wide range of clinically relevant kinase targets. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this valuable scaffold in modern drug discovery programs.
References
-
Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. [Link]
-
ResearchGate. (2017, August 14). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
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Lategahn, J., et al. (n.d.). Design of a “two-in-one” mutant-selective EGFR inhibitor that spans the orthosteric and allosteric sites. National Institutes of Health. Retrieved from [Link]
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Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) analysis of compounds 4a–k. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Image showing the fluorogenic Suzuki coupling of IU-labeled... Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized compounds based on the cytotoxic evaluation against MDA-MB-231 and MCF-7 cell lines. Retrieved from [Link]
-
National Institutes of Health. (2024, March 7). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 2H-[3][20]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]
-
PubMed. (2020, June 30). Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
MDPI. (n.d.). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]
-
Wiley Online Library. (n.d.). JAK Inhibition Prevents Bone Loss and Reduces Inflammation in Experimental Periodontitis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Retrieved from [Link]
-
PubMed Central. (2019, February 26). JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis. Retrieved from [Link]
-
PubMed. (2018, July 4). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]
-
National Institutes of Health. (2024, February 26). JAK-Inhibitors – A Story of Success and Adverse Events. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Retrieved from [Link]
-
Semantic Scholar. (2008, April 10). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]
-
PubMed. (2010, February 25). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
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- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
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- 13. JAK Inhibition Prevents Bone Loss and Reduces Inflammation in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
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- 21. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
optimizing Suzuki coupling conditions for 2-Fluoro-4-iodonicotinic acid
An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling with 2-Fluoro-4-iodonicotinic acid, tailored for drug discovery and development professionals. This technical support center provides detailed troubleshooting, FAQs, and optimized protocols to enhance reaction efficiency and yield.
Introduction: The Challenge of Coupling this compound
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1][2] However, substrates like this compound present a unique combination of challenges. The electron-deficient nature of the pyridine ring, combined with the presence of a potentially labile fluorine atom and a reactive carboxylic acid group, requires careful optimization to avoid common pitfalls such as low yield, catalyst deactivation, and undesirable side reactions. This guide provides a structured approach to troubleshooting and optimizing these complex reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a challenging substrate like this, a robust catalyst system and carefully chosen base are crucial. The iodine atom is the most reactive halide leaving group, which is advantageous for the initial oxidative addition step.[3] A reliable starting point would be to use a palladium catalyst known for its stability and activity with heteroaryl halides, such as Pd(dppf)Cl₂, along with a moderately strong inorganic base to minimize side reactions.
| Component | Recommended Starting Reagent | Molarity/Equivalents | Rationale |
| Aryl Halide | This compound | 1.0 eq | The primary substrate. |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 eq | A slight excess ensures complete consumption of the more valuable aryl halide. |
| Catalyst | Pd(dppf)Cl₂ | 2-5 mol% | A robust and versatile catalyst for cross-coupling, effective for many heteroaryl systems.[4] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq | Strong enough to facilitate transmetalation but mild enough to reduce the risk of defluorination or reaction with the carboxylic acid.[5][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1) | 0.1 - 0.2 M | A standard solvent system that dissolves both organic and inorganic reagents well.[7] |
| Temperature | 80 - 100 °C | N/A | Provides sufficient thermal energy for the reaction without excessive decomposition. |
Q2: How does the carboxylic acid group affect the reaction, and should I protect it?
A2: The carboxylic acid group can complicate the reaction in two ways: it can be deprotonated by the base, potentially altering solubility, and it can coordinate with the palladium center, inhibiting catalysis.[8] Furthermore, at high temperatures, there is a risk of decarboxylation.[9][10]
While protecting the acid as an ester is a viable strategy, it adds extra steps to the synthesis. A more direct approach is to select a base that is compatible with the free acid. Bases like K₃PO₄ or Cs₂CO₃ are often effective as they are strong enough to promote the catalytic cycle but generally do not induce decarboxylation under typical Suzuki conditions.[11]
Q3: What is the role of the 2-fluoro substituent, and what are the risks associated with it?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring. The primary risk is nucleophilic aromatic substitution, or defluorination , where the fluorine atom is displaced. This side reaction is often promoted by strong bases (like NaOH or alkoxides) and high temperatures.[6] Using milder bases such as K₂CO₃ or K₃PO₄ and maintaining the lowest effective reaction temperature are key strategies to prevent this.[6]
Q4: How can I effectively monitor the reaction's progress?
A4: Monitoring the reaction is critical for optimization. Several techniques are available:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the appearance of the product.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and any major byproducts by their mass.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By taking aliquots at specific time intervals, ¹H or ¹⁹F NMR can be used to quantitatively determine the ratio of starting material to product.[14]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or no yield of the desired product.
This is the most common issue and can stem from multiple sources. A systematic approach is required to identify the root cause.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Catalyst Inactivity | Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly before adding the catalyst.[7][13] | The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which can halt the catalytic cycle.[15] |
| Ineffective Base/Solvent | If using K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the solvent system (e.g., Dioxane/H₂O) is appropriate to dissolve the base.[7] | The base's primary role is to form the boronate species, which is essential for the transmetalation step.[1][16] Poor solubility or insufficient basicity will slow or stop this crucial step. |
| Poor Ligand Choice | If Pd(dppf)Cl₂ fails, switch to a catalyst system with a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[8][17] | For electron-deficient heteroaryl halides, bulky, electron-donating ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[3] |
| Low Reaction Temperature | Incrementally increase the temperature from 80 °C up to 110 °C, while monitoring for decomposition or side reactions. | The oxidative addition step has a significant activation energy barrier. Insufficient heat may result in a sluggish or stalled reaction. |
Problem 2: Significant formation of side products.
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates competing reaction pathways.
| Side Product | Probable Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas the solvent and maintain a positive pressure of inert gas. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes help, but preventing oxygen ingress is key.[15] |
| Protodeboronation | Excess water or other protic sources in the reaction mixture, especially with prolonged heating. | Use anhydrous solvents and dry reagents. Minimize the amount of water in biphasic systems or consider using an anhydrous base like KF.[16] |
| Dehalogenation (Loss of Iodine) | Presence of a hydride source, sometimes from the solvent (e.g., isopropanol) or base (e.g., formate impurities). | Use high-purity, anhydrous solvents. Avoid alcoholic solvents if dehalogenation is observed. Switch to a non-reducing base.[15] |
Problem 3: I'm observing defluorination of my starting material or product.
Loss of the fluorine atom is a specific issue for 2-fluoropyridines.[6]
| Probable Cause | Recommended Solution |
| Base is too strong/nucleophilic | Avoid strong bases like NaOH, KOH, or alkoxides (t-BuOK). Use K₃PO₄, Cs₂CO₃, or KF.[6] |
| Reaction temperature is too high | Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., start at 80 °C). Consider microwave heating for better temperature control and shorter reaction times.[6] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical progression of troubleshooting steps can efficiently identify the optimal conditions.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol outlines a reliable starting point for the reaction.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL). The solvent mixture should be previously degassed by sparging with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), to the stirring mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress periodically by TLC or LC-MS.[13]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Conditions for Difficult Couplings
This protocol incorporates advanced ligands and bases for substrates that fail under standard conditions.
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Preparation: In a separate vial under inert gas, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (4 mol%, 0.04 mmol).
-
Inert Atmosphere & Solvent: Seal the Schlenk tube, evacuate, and backfill with argon (3x). Add degassed 1,4-dioxane (10 mL) and water (1 mL).
-
Catalyst Addition: Add the pre-mixed catalyst/ligand solution to the Schlenk tube via syringe.
-
Reaction Execution: Heat the mixture to 100 °C and stir for 6-18 hours, monitoring progress.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
References
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). UBC Library Open Collections.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
- SUZUKI REACTION MONITORING. Advion.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
- A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). Organic Letters.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Why can't I achieve good yields for this Suzuki reaction?. (2018).
- What kinds of Pd catalysts are used for suzuki reaction?. (2016).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. Benchchem.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2004).
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Angewandte Chemie.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- 9. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 17. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
common side reactions in the synthesis of 2-Fluoro-4-iodonicotinic acid
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-iodonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
I. Overview of the Synthetic Pathway
The most common laboratory-scale synthesis of this compound initiates with 2-fluoropyridine. The process involves a two-step lithiation and functionalization sequence. The first step is a directed ortho-lithiation of 2-fluoropyridine, followed by iodination to yield 2-fluoro-4-iodopyridine. A subsequent lithiation of this intermediate followed by carboxylation with carbon dioxide affords the desired this compound.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and offering practical solutions.
FAQ 1: Low Yield in the First Step (Formation of 2-Fluoro-4-iodopyridine)
Question: I am experiencing a low yield during the initial lithiation and iodination of 2-fluoropyridine. What are the potential causes and how can I improve it?
Answer:
Low yields in this step are often attributed to incomplete lithiation or side reactions. Here are the key factors to consider:
-
Incomplete Lithiation: The ortho-lithiation of 2-fluoropyridine is a critical step that is highly sensitive to reaction conditions.[1][2]
-
Moisture and Air: Organolithium reagents like LDA (Lithium diisopropylamide) are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: The quality of the LDA is crucial. It is recommended to use freshly prepared or recently titrated LDA.
-
Temperature Control: The lithiation is typically performed at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and minimize side reactions.[3] Ensure your cooling bath maintains a stable, low temperature.
-
-
Side Reactions:
-
Incorrect Regioselectivity: While the fluorine atom directs the lithiation to the ortho position (C3), other positions might be partially lithiated, leading to a mixture of iodinated products. However, studies show that the ortho-lithiation of 2-fluoropyridine with LDA is generally highly regioselective.[1]
-
Proton Quenching: Any residual acidic protons in the reaction mixture (e.g., from moisture) can quench the lithiated intermediate before it reacts with iodine.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the formation of 2-fluoro-4-iodopyridine.
FAQ 2: Presence of Isomeric Impurities - The Halogen Dance
Question: My final product is contaminated with an isomer of this compound. What is the likely cause of this impurity?
Answer:
The most probable cause of isomeric impurities is a "halogen dance" rearrangement.[4][5] This is a well-documented phenomenon in halogenated aromatic and heteroaromatic compounds, where a halogen atom migrates to a different position on the ring under the influence of a strong base.[4][6][7]
Mechanism of Halogen Dance:
In the context of your synthesis, the halogen dance can occur after the initial formation of 2-fluoro-4-iodopyridine if there is excess strong base or if the temperature is not carefully controlled. The base can deprotonate the pyridine ring, leading to a lithiated intermediate that facilitates the migration of the iodine atom. The driving force for this rearrangement is the formation of a more thermodynamically stable organolithium intermediate.[3][4]
Caption: Simplified representation of the halogen dance mechanism.
How to Minimize Halogen Dance:
-
Temperature Control: Maintaining a very low temperature (typically -78 °C) during the lithiation steps is critical to suppress the halogen dance.[3]
-
Stoichiometry of the Base: Use the minimum required amount of LDA for the lithiation. Excess base can promote the rearrangement.
-
Reaction Time: Shorter reaction times for the lithiation steps can help minimize the opportunity for the halogen dance to occur. Continuous-flow chemistry has been shown to be effective in controlling this side reaction by allowing for precise control over reaction time and temperature.[3][5]
-
Order of Addition: Adding the substrate to the base at low temperature can sometimes be beneficial.
FAQ 3: Formation of Dicarboxylic Acid Byproducts
Question: During the carboxylation step, I am observing the formation of a dicarboxylic acid impurity alongside my desired this compound. How can this be prevented?
Answer:
The formation of dicarboxylic acids suggests that either your starting material for the second step (2-fluoro-4-iodopyridine) is being lithiated at more than one position, or there is a competing reaction pathway.
-
Double Lithiation: While less common, under certain conditions, it might be possible to have lithiation at a second position on the pyridine ring, especially if there is an excess of the lithiating agent or if the reaction temperature is not well-controlled. Subsequent quenching with CO2 would then lead to a dicarboxylic acid.
-
Halogen-Lithium Exchange and Subsequent Lithiation: A more likely scenario involves a halogen-lithium exchange at the iodo-position, followed by lithiation at another ring position.
Strategies for Prevention:
-
Careful Stoichiometry: Use a precise amount of the lithiating agent (e.g., n-BuLi or LDA) for the second lithiation step.
-
Controlled CO2 Quench: Ensure that the quenching with CO2 is efficient and rapid. Using gaseous CO2 bubbled through the solution or pouring the reaction mixture onto dry ice are common methods. Inefficient quenching can lead to other side reactions.
-
Purification: If minor amounts of dicarboxylic acid are formed, they can often be separated from the desired monocarboxylic acid by techniques such as crystallization or chromatography, taking advantage of the difference in polarity.[8]
III. Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods and should be adapted and optimized for your specific laboratory conditions.
Step 1: Synthesis of 2-Fluoro-4-iodopyridine
-
Preparation of LDA Solution: Under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes.
-
Lithiation of 2-Fluoropyridine: In a separate flask under an inert atmosphere, dissolve 2-fluoropyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the prepared LDA solution to the 2-fluoropyridine solution, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Iodination: Dissolve iodine (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Lithiation of 2-Fluoro-4-iodopyridine: Under an inert atmosphere, dissolve the purified 2-fluoro-4-iodopyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Quench the reaction by pouring the mixture onto an excess of crushed dry ice. Allow the mixture to slowly warm to room temperature.
-
Work-up: Add water to the reaction mixture and adjust the pH to acidic (around 2-3) with dilute hydrochloric acid. Extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Table 1: Summary of Key Reaction Parameters and Potential Issues
| Step | Key Parameters | Common Side Reactions | Troubleshooting Tips |
| 1. Lithiation of 2-Fluoropyridine | Temperature (-78 °C), Anhydrous conditions, LDA quality | Incomplete reaction, Proton quenching | Use freshly prepared/titrated LDA, ensure rigorous drying of all materials. |
| 1. Iodination | Stoichiometry of iodine | Over-iodination (less common) | Use a slight excess of iodine. |
| 2. Lithiation of 2-Fluoro-4-iodopyridine | Temperature (-78 °C), Reaction time | Halogen Dance | Maintain low temperature, minimize reaction time. |
| 2. Carboxylation | Efficient quenching with CO2 | Formation of dicarboxylic acids | Use excess dry ice for quenching, optimize work-up pH. |
IV. References
-
Collum, D. B., et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 78(9), 4214–4230. [Link][1]
-
American Chemical Society. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. [Link][2]
-
ResearchGate. (2011). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
-
ResearchGate. (2022). Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and 3‐fluoro‐4‐iodopyridine (6). [Link][5]
-
Brégent, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link][3]
-
PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 96(2), 835-876. [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link][6]
-
ResearchGate. (2005). (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. [Link][7]
-
MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]
-
Bentham Science. (2021). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]
-
National Institutes of Health. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
ResearchGate. (n.d.). Directed ortho lithiation general mechanism. [Link]
-
MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
-
ResearchGate. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
Beilstein Journals. (2022). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
Bohrium. (2023). c-h-functionalization-of-pyridines. [Link]
-
ResearchGate. (2021). Challenges in the functionalization of pyridines. [Link]
-
MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link][8]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Royal Society of Chemistry. (2023). C-H Functionalization of Pyridines. [Link]
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ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]
-
PubMed. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. [Link]
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LookChem. (n.d.). Cas 171197-80-1, 2-Fluoro-5-iodopyridine. [Link]
-
National Institutes of Health. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. [Link]
-
PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. [Link]
-
Royal Society of Chemistry. (1995). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. [Link]
-
Zeitschrift für Naturforschung. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
-
National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2002). Regioselective Functionalisation of 2- (Diphenylphosphino) pyridine: Direct Lithiation at the Pyridine C-6 Position. [Link]
-
PubMed. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. [Link]
-
PubMed. (2013). Mechanism of homogeneous reduction of CO2 by pyridine: proton relay in aqueous solvent and aromatic stabilization. [Link]
-
ResearchGate. (2020). (PDF) Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. [Link]
-
ResearchGate. (2017). Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20. [Link]
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:884494-51-3. [Link]
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- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Fluoro-4-iodonicotinic Acid & Derivatives
Welcome to the technical support center for the purification of 2-Fluoro-4-iodonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of halogenated pyridine building blocks. The unique electronic and steric properties imparted by the fluorine and iodine substituents, combined with the acidic carboxyl group, present specific challenges and opportunities in purification.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design an effective purification strategy.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions that are crucial for planning your purification workflow. A proper initial assessment of your crude material can save significant time and resources.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A: The purification strategy is dictated by three main features:
-
Acidity: The carboxylic acid group (pKa typically ~3-5) makes the molecule's solubility highly dependent on pH. It will be soluble in aqueous bases (like NaHCO₃ or NaOH) via deprotonation to its carboxylate salt, a property extremely useful for acid-base extractions to remove neutral impurities.
-
Polarity: The molecule is quite polar due to the fluorine atom, the carboxylic acid, and the nitrogen in the pyridine ring. The large, nonpolar iodine atom somewhat counteracts this. This moderate-to-high polarity means it will have good solubility in polar protic solvents (like ethanol or methanol) but limited solubility in nonpolar solvents (like hexanes).[1]
-
Potential for Metal Chelation: The nitrogen atom at position 1 and the carboxyl group at position 3 can act as a bidentate ligand, potentially chelating metal ions. This is a consideration if any metal catalysts were used in the synthesis.
Q2: How should I assess the purity of my crude material before attempting a large-scale purification?
A: A multi-technique approach is best:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes with 1% acetic acid. The acetic acid is crucial to suppress the ionization of the carboxylic acid, preventing streaking on the silica plate.[2][3]
-
¹H NMR Spectroscopy: A proton NMR of the crude material can quickly identify the presence of starting materials, solvents, and major byproducts. The aromatic region will be complex, but key signals can indicate purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more quantitative assessment of purity and confirms the mass of the desired product and any impurities, helping to hypothesize their structures.
Q3: What are the most common impurities I might encounter in the synthesis of this compound?
A: Impurities often stem from the synthetic route. A common synthesis involves the iodination of 2-fluoropyridine followed by carboxylation.[4][5] Potential impurities include:
-
Starting Materials: Unreacted 2-fluoropyridine or 2-fluoro-4-iodopyridine.
-
Regioisomers: Small amounts of other iodinated or carboxylated isomers may form.
-
Hydrolysis Products: If an ester derivative is hydrolyzed to the acid, incomplete hydrolysis can leave residual ester. Conversely, during esterification of the acid, unreacted acid may remain.
-
Byproducts of Strong Bases: Syntheses using strong bases like LDA can sometimes lead to side reactions if not performed at low temperatures.[4]
Part 2: Purification Technique Troubleshooting Guides
This section provides detailed, question-driven troubleshooting for the most common purification techniques.
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids to a high degree, provided a suitable solvent system can be found.[6][7]
Q: My compound won't dissolve, even in hot solvent. What should I do? A: This indicates the solvent is too nonpolar. Switch to a more polar solvent. For this compound, good starting points are ethanol, isopropanol, or acetonitrile. If it still doesn't dissolve, consider a solvent mixture. Dissolve the compound in a small amount of a high-boiling, highly polar solvent like DMF or DMSO, and then add a less polar anti-solvent (like water or toluene) dropwise until turbidity appears, then heat to redissolve.
Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when the concentration is too high.[8]
-
Solution 1: Reduce Cooling Rate. Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature drop. Do not place it directly in an ice bath from a high temperature.[7]
-
Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture and reheat until a clear solution is formed, then attempt to cool again slowly.
-
Solution 3: Scratch/Seed. Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. Alternatively, add a tiny crystal of pure product (a seed crystal) to initiate crystallization.[6]
Q: Crystal formation is very slow or doesn't happen at all. Why? A: This is almost always due to using too much solvent during the dissolution step.[7][9] Try boiling off some of the solvent to increase the concentration. Once concentrated, let it cool again. If crystals still do not form, you may need to store the solution at a lower temperature (e.g., 4°C or -20°C) for an extended period.
Q: My final product is still colored. How can I remove colored impurities? A: If the impurity is minor, it can sometimes be removed with activated charcoal. Add a very small amount of charcoal (e.g., 1-2% by weight) to the hot solution before filtration. Be aware that charcoal can also adsorb your product, reducing the yield.[6][10] Perform a hot filtration to remove the charcoal before cooling.
Caption: Troubleshooting flowchart for when a compound oils out during recrystallization.
-
Solvent Selection: Place ~20-30 mg of crude material in a small test tube. Add a solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8]
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate with a water or oil bath). Continue adding the hot solvent until the solid is just completely dissolved. Avoid adding excess solvent.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for another 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.[11]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once crystal formation appears complete, the flask can be moved to an ice bath for 15-30 minutes to maximize the yield.[6][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Verification: Check the purity of the crystals by melting point analysis and TLC against the crude material. A sharp melting point close to the literature value indicates high purity.
Flash Column Chromatography
When recrystallization is ineffective or for separating mixtures of similar polarity, flash column chromatography is the method of choice.[2]
Q: How do I choose the right solvent system (mobile phase)? A: The goal is to find a solvent system where your target compound has an Rf value of ~0.3 on a TLC plate.[3]
-
Start with a nonpolar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
For this compound, a gradient of EtOAc in hexanes is a good starting point. Crucially, add ~1% acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated and prevents it from streaking badly on the silica gel.
-
For less polar derivatives like the methyl ester, a lower percentage of EtOAc will be needed.[4]
Q: My compounds are not separating well on the column (co-elution). What can I do? A:
-
Change Solvent System: If the Rf values of your product and impurity are too close, you need to find a solvent system that differentiates them better. Try switching one component (e.g., replace ethyl acetate with acetone or DCM with THF) to alter the selectivity.
-
Use a Slower/Shallower Gradient: If you are running a gradient elution, make the increase in polarity more gradual. This gives the compounds more time to resolve.
-
Use a Longer Column/Finer Silica: Increasing the column length or using silica gel with a smaller particle size increases the number of theoretical plates and improves separation.[12]
Q: My compound is streaking down the column and I'm getting poor recovery. A: This is the most common problem for acidic compounds like this one. It is caused by the compound partially deprotonating on the slightly acidic silica surface. The solution is to add a small amount of acid (e.g., 0.5-1% acetic acid) to your mobile phase . This suppresses ionization and ensures the compound moves as a tight band.
| Compound Type | Stationary Phase | Mobile Phase System | Modifier |
| This compound | Silica Gel | Hexane / Ethyl Acetate | 1% Acetic Acid |
| Methyl 2-fluoro-4-iodonicotinate | Silica Gel | Hexane / Ethyl Acetate | None needed |
| Amide derivatives | Silica Gel | DCM / Methanol | 1% Acetic Acid (if needed) |
-
Select Mobile Phase: Use TLC to determine an appropriate solvent system that gives your product an Rf of ~0.3.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.[3] Add a thin layer of sand on top to protect the silica surface.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This technique generally results in better separation than loading the sample as a liquid. Carefully add the dry-loaded silica to the top of the column.
-
Elute the Column: Begin eluting with the starting mobile phase. If using a gradient, gradually increase the polarity of the mobile phase. Apply positive air pressure to achieve a steady flow rate.[2]
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.[3]
Preparative HPLC
For difficult separations or to achieve very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique.[13]
Q: My peaks are tailing. How can I improve peak shape? A: Peak tailing for acidic compounds is common in reversed-phase (C18) HPLC.
-
Add an Acidic Modifier: The mobile phase must be buffered at a low pH to keep the carboxylic acid protonated. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water (Solvent A) and acetonitrile/methanol (Solvent B).[13]
-
Check for Column Overload: Injecting too much sample can cause broad, tailing peaks. Reduce the injection volume or sample concentration.
Q: How do I scale up my analytical method to a preparative scale? A: The key is to maintain the same linear velocity of the mobile phase.
-
Develop a good separation on an analytical column (e.g., 4.6 mm ID).
-
To scale up to a preparative column (e.g., 21.2 mm ID), the flow rate must be increased proportionally to the change in the column's cross-sectional area. The formula is: Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²) .
-
The injection volume can also be scaled up similarly. The gradient time should be kept the same.[13]
Q: My sample is precipitating in the injector or on the column. What's wrong? A: This happens if the solvent you dissolved your sample in is much stronger than the initial mobile phase conditions. For example, dissolving the sample in 100% DMSO and injecting it into a mobile phase starting at 5% acetonitrile will cause the compound to crash out. Solution: Dissolve your sample in the weakest solvent possible, ideally the initial mobile phase itself. If you must use a strong solvent like DMSO, keep the concentration low and the injection volume small.[13]
Caption: Decision tree for selecting the appropriate purification method.
References
-
Interchim. Purification of different Pyridines using Waters X-bridge prep column. [Link]
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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Columbia University. Column chromatography. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
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Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
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Lisa Nichols via YouTube. Column Chromatography. [Link]
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Vassar College via YouTube. Organic Chemistry Lab: Recrystallization. [Link]
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PubChem, NIH. 2-Fluoronicotinic acid. [Link]
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PMC, NIH. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
- Google Patents. Preparation method for 2-fluoropyridine-4-boric acid - CN104478913A.
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- 8. Tips & Tricks [chem.rochester.edu]
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- 12. column-chromatography.com [column-chromatography.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions of 2-Fluoro-4-iodonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming challenges associated with the cross-coupling of 2-Fluoro-4-iodonicotinic acid. The unique electronic properties of this substrate, namely the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, alongside the coordinating ability of the pyridine nitrogen, can present specific hurdles to achieving high reaction yields. This document will address these issues in a direct question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be encountering in the lab. Each entry details the potential causes and provides a step-by-step protocol to resolve the issue.
Issue 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls, resulting in low yield.
Potential Causes:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Oxidative Addition: The electron-deficient nature of the pyridine ring can make oxidative addition of the C-I bond more difficult.[1]
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner may be decomposing under the reaction conditions, especially with strong bases.[1]
-
Competitive Decarboxylation: The nicotinic acid moiety can undergo decarboxylation under thermal or certain catalytic conditions, leading to undesired byproducts.[2]
Troubleshooting Protocol:
-
Ligand Selection is Critical:
-
Rationale: Bulky, electron-rich phosphine ligands are essential to promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[1]
-
Action: Switch from standard ligands like PPh₃ to Buchwald-type ligands (e.g., SPhos, XPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃).[1] These ligands create a more electron-rich and sterically crowded palladium center, facilitating the oxidative addition step.
-
-
Optimize the Base and Solvent System:
-
Rationale: The choice of base is a delicate balance. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause significant protodeboronation or substrate decomposition.[1][3]
-
Action:
-
Replace strong bases like NaOH or KOH with milder options such as K₃PO₄, Cs₂CO₃, or KF.[1][3]
-
Consider using a mixed solvent system, such as Dioxane/H₂O (4:1), to improve the solubility of the base and facilitate the formation of the active boronate species.[1] For highly sensitive substrates, rigorously anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be necessary.[1]
-
-
-
Protect the Boronic Acid:
-
Rationale: If protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative can prevent its decomposition.[1]
-
Action: Convert the boronic acid to a pinacol ester (BPin), MIDA ester, or trifluoroborate salt. These are generally more robust towards protodeboronation under basic conditions.[1]
-
-
Control Reaction Temperature:
-
Rationale: While higher temperatures can sometimes overcome activation barriers, they can also accelerate decomposition pathways like protodeboronation and decarboxylation.[1]
-
Action: Attempt the reaction at the lowest temperature that provides a reasonable rate (e.g., 80 °C) before incrementally increasing it if necessary.[1]
-
Issue 2: My Sonogashira coupling results in significant homocoupling of the alkyne (Glaser coupling) and low yield of the desired product.
Potential Causes:
-
Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.[4]
-
Inefficient Palladium Catalysis: If the palladium-catalyzed cross-coupling cycle is slow, the copper-catalyzed homocoupling can become the dominant pathway.
-
Inappropriate Base: The amine base plays a crucial role in both the palladium and copper cycles.[4]
Troubleshooting Protocol:
-
Ensure Rigorously Anaerobic Conditions:
-
Evaluate the Catalyst System:
-
Optimize the Base and Solvent:
-
Rationale: The amine base deprotonates the alkyne and can also serve as a reducing agent for Pd(II) precatalysts.[4]
-
Action: Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. If solubility is an issue, consider a solvent like THF or DMF. For challenging couplings, stronger, non-coordinating organic bases may be beneficial.[9]
-
-
Consider a Copper-Free Protocol:
-
Rationale: To completely eliminate the possibility of copper-catalyzed homocoupling, a copper-free Sonogashira protocol can be employed.[7]
-
Action: These reactions often require more specialized ligands and may need higher temperatures or catalyst loadings, but they can be very effective in preventing the Glaser side reaction.[7]
-
Issue 3: I am observing low to no conversion in my Buchwald-Hartwig amination reaction.
Potential Causes:
-
Catalyst Poisoning: The pyridine nitrogen can strongly coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[10]
-
Incorrect Ligand Choice: The ligand plays a crucial role in preventing catalyst deactivation and facilitating the reductive elimination step.[11][12]
-
Base Incompatibility: The base must be strong enough to deprotonate the amine but not so strong that it reacts with other functional groups on the substrate.[13]
Troubleshooting Protocol:
-
Select the Right Ligand Generation:
-
Rationale: The development of Buchwald-Hartwig amination has seen several "generations" of ligands, each designed to overcome the limitations of the previous ones, particularly for heteroaromatic substrates.[11][12]
-
Action: For an electron-deficient heteroaryl halide like this compound, use bulky biarylphosphine ligands such as XPhos or RuPhos. These ligands promote the crucial C-N reductive elimination step and are less prone to catalyst deactivation.[12]
-
-
Optimize the Base:
-
Rationale: A strong, non-nucleophilic base is typically required. The choice of base can be critical and substrate-dependent.[13]
-
Action: Start with a strong base like sodium tert-butoxide (NaOt-Bu). If this proves too harsh or incompatible with other functional groups, consider other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[13]
-
-
Consider Microwave Irradiation:
-
Rationale: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields in shorter times, and can help overcome the activation energy for challenging substrates.[10]
-
Action: If available, perform the reaction in a dedicated microwave reactor. This can often improve yields for the amination of 2-fluoro-4-iodopyridine derivatives.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why is the C4-I bond reactive in cross-coupling instead of the C2-F bond?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F.[3] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the oxidative addition of the C-I bond to the palladium(0) catalyst much more favorable. While nucleophilic aromatic substitution (SNAAr) might occur at the C2 position under certain conditions due to the activating effect of the fluorine and the ring nitrogen, the conditions for palladium-catalyzed cross-coupling overwhelmingly favor reaction at the C4-iodide position.[10]
Q2: Can the carboxylic acid group interfere with the reaction? What should I do about it?
A2: Yes, the carboxylic acid group can present several challenges. It can deprotonate to form a carboxylate, which can coordinate to the palladium center. More significantly, it can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 2-fluoro-4-iodopyridine as a byproduct.[2]
-
Strategy 1 (Work with it): Often, careful selection of a mild base and the lowest effective reaction temperature can minimize decarboxylation. Using milder bases like K₃PO₄ or KF can be beneficial.[1][3]
-
Strategy 2 (Protect it): If decarboxylation is a major issue, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid after the cross-coupling reaction.
Q3: My reaction mixture is turning black, and I'm getting palladium black precipitation. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates that the palladium(0) catalyst is agglomerating and precipitating out of solution, rendering it catalytically inactive. This is a common sign of catalyst decomposition.
-
Cause: This often happens when the ligand is not effectively stabilizing the Pd(0) species or when the rate of oxidative addition is slow compared to catalyst decomposition.
-
Prevention:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are excellent at stabilizing the monomeric Pd(0) species and preventing agglomeration.[1][12]
-
Ensure anaerobic conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to precipitation.[1][4]
-
Control temperature: Excessively high temperatures can accelerate catalyst decomposition.[1]
-
Pre-catalyst choice: Using a stable, well-defined Pd(II) pre-catalyst can sometimes lead to a more controlled generation of the active Pd(0) species in solution.[8]
-
Q4: I am considering a Heck coupling with this compound. What specific challenges should I anticipate?
A4: The Heck reaction with this substrate presents similar challenges to other cross-couplings, with some specific considerations.
-
Regioselectivity: The regioselectivity of the alkene insertion can be an issue. Steric and electronic factors will influence whether the aryl group adds to the more or less substituted carbon of the alkene.
-
β-Hydride Elimination: The key β-hydride elimination step to regenerate the catalyst and form the product can be influenced by the electronic nature of the pyridine ring.[14]
-
Decarboxylation: As with other couplings, the nicotinic acid moiety is susceptible to decarboxylation at the higher temperatures often required for Heck reactions.[2] Protecting the carboxylic acid as an ester is a common strategy to avoid this.
Data and Workflow Visualization
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst deactivation.[1][12] |
| Base | K₃PO₄ (2-3 equivalents) | Mild base to minimize protodeboronation and substrate decomposition.[1] |
| Solvent | Dioxane/H₂O (4:1) | Good for solubility of reagents and facilitates boronate formation.[1] |
| Temperature | 80-100 °C | Balances reaction rate with potential for decomposition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the catalyst.[1] |
Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Diagram 2: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
-
Patra, T., & Maiti, D. (2017). Decarboxylation as the Key Step in C–C Bond-Forming Reactions. Chemistry—A European Journal, 23, 7382–7401. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Forum discussion]. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Forum discussion]. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545. [Link]
-
Al-Zoubi, R. M., et al. (Year). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 132(2), 79-81. [Link]
-
Wikipedia. (n.d.). Nickel-catalysed decarboxylative coupling reactions. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(40), 11904-11922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]
-
Marion, N., & Nolan, S. P. (2008). The Heck Reaction in Ionic Liquids: Progress and Challenges. Topics in Organometallic Chemistry, 24, 1-23. [Link]
-
Vautravers, N. (2010). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 41(32). [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Colacot, T. J. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4213-4235. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]
-
Biffis, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2933-2941. [Link]
-
Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 169. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
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- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
Technical Support Center: Managing Regioselectivity in Reactions Involving 2-Fluoro-4-iodonicotinic Acid
Welcome to the technical support center for 2-Fluoro-4-iodonicotinic acid, a versatile building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this di-halogenated pyridine derivative. By understanding the underlying principles of its reactivity, you can troubleshoot common issues and strategically design your synthetic routes with greater precision.
Understanding the Reactivity Landscape
This compound presents two distinct reactive sites for functionalization: the C4-I bond and the C2-F bond. The regiochemical outcome of a reaction is dictated by a delicate interplay of electronic effects, steric hindrance, and the chosen reaction conditions. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond due to its lower bond dissociation energy.[1][2] This inherent reactivity difference forms the basis for selective functionalization at the C4 position. Conversely, the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group, making the C-F bond susceptible to displacement by nucleophiles.[3][4]
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C4 position, bearing the iodine atom, is overwhelmingly more reactive in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2] This is attributed to the C-I bond's lower bond dissociation energy compared to the C-F bond, facilitating oxidative addition to the Pd(0) catalyst.[1]
Q2: Can I selectively functionalize the C2 position using a cross-coupling reaction?
A2: While challenging, it is not impossible. Achieving selectivity for the C2 position in a cross-coupling reaction would require specialized conditions that either deactivate the C4-I bond or significantly enhance the reactivity of the C2-F bond. This is generally not the preferred method. For selective functionalization at C2, Nucleophilic Aromatic Substitution (SNAr) is the more conventional and reliable approach.[5]
Q3: What are the key factors that control regioselectivity in reactions with this molecule?
A3: The primary factors include:
-
Reaction Type: Cross-coupling reactions favor C4, while SNAr reactions favor C2.
-
Catalyst and Ligand: In cross-coupling, the choice of palladium precursor and phosphine ligand can influence efficiency and, in some rare cases, selectivity.[2][3]
-
Base: The strength and nature of the base are critical in both cross-coupling and SNAr reactions.
-
Solvent: Solvent polarity can influence reaction rates and selectivity.
-
Temperature: Higher temperatures can sometimes lead to a loss of selectivity or promote side reactions.
Q4: How does the carboxylic acid group influence reactivity?
A4: The carboxylic acid group is a moderate electron-withdrawing group, which can influence the electronics of the pyridine ring. It can also be deprotonated by the base used in the reaction, potentially altering the solubility and coordination properties of the substrate. In some cases, protecting the carboxylic acid as an ester may be beneficial to avoid side reactions or improve solubility.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Poor or No Conversion in a Suzuki-Miyaura Coupling at C4
Symptoms:
-
Low yield of the desired C4-arylated product.
-
Recovery of unreacted this compound.
-
Formation of homocoupled boronic acid byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | 1. Degas Rigorously: Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[6] 2. Use a Pd(0) Source: Consider using a Pd(0) source like Pd(PPh₃)₄ directly.[6] 3. Ligand Choice: For electron-rich heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective than PPh₃.[6] |
| Inappropriate Base | The base may not be strong enough to facilitate the transmetalation step or may be sterically hindered. | 1. Screen Bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] For challenging couplings, stronger bases like NaOtBu may be required, but compatibility with the carboxylic acid should be considered. |
| Boronic Acid Instability | Boronic acids can undergo protodeboronation or form unreactive boroxines, especially under prolonged heating. | 1. Use Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents). 2. Fresh Reagents: Use freshly purchased or purified boronic acid. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry. |
Issue 2: Unwanted Nucleophilic Substitution at C2 during a C4 Cross-Coupling Reaction
Symptoms:
-
Formation of a byproduct where the fluorine at C2 has been replaced by the amine (in Buchwald-Hartwig) or other nucleophiles present.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for SNAr to compete with the cross-coupling pathway. | 1. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. |
| Strongly Nucleophilic Reagents | The amine or other nucleophiles present in the reaction mixture are reactive enough to displace the fluoride. | 1. Protecting Groups: If using an amino-functionalized coupling partner, consider protecting the amine. 2. Weaker Base: A very strong base can deprotonate the nucleophile, increasing its reactivity. A switch to a milder base like K₂CO₃ might be beneficial. |
Issue 3: Failure to Achieve Selective Nucleophilic Aromatic Substitution (SNAr) at C2
Symptoms:
-
No reaction with the desired nucleophile at the C2 position.
-
Reaction occurs at the carboxylic acid group instead.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Activation | The pyridine ring may not be sufficiently activated for the SNAr to proceed under the chosen conditions. | 1. Stronger Base: Use a stronger base (e.g., NaH, K₂CO₃) to facilitate the formation of the Meisenheimer complex.[4] 2. Higher Temperature: SNAr reactions often require elevated temperatures. Consider increasing the reaction temperature incrementally. |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to attack the electron-deficient C2 position. | 1. Increase Nucleophilicity: If possible, deprotonate the nucleophile with a suitable base before adding it to the reaction mixture. |
| Carboxylic Acid Interference | The nucleophile may be reacting with the acidic proton of the carboxylic acid, quenching its reactivity. | 1. Esterification: Protect the carboxylic acid as a methyl or ethyl ester prior to the SNAr reaction. This will also enhance the electron-withdrawing nature of the substituent at C3, further activating C2. |
Experimental Protocols & Workflows
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a general starting point for the arylation of this compound at the C4 position.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~4-5.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Regioselectivity Management
The following diagram illustrates the decision-making process for achieving the desired regioselective functionalization of this compound.
Caption: Decision workflow for regioselective functionalization.
References
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
-
Powers, D. C., & Ritter, T. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 44(9), 843–853. Retrieved from [Link]
-
Topics in Current Chemistry. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Retrieved from [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22992-23008. Retrieved from [Link]
-
Scott, J. S., & Leach, A. G. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(46), 9781-9795. Retrieved from [Link]
-
Merlic, C. A., & Houk, K. N. (2010). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 132(8), 2496–2497. Retrieved from [Link]
-
Fagnou, K., & Campeau, L.-C. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 127(51), 18020-18021. Retrieved from [Link]
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10412-10424. Retrieved from [Link]
-
Smith, A. M., & Whyman, R. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 114(1), 127-151. Retrieved from [Link]
-
Smith, A. M., & Whyman, R. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Douglass, M. R., & Ritter, T. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 52(11), 3129–3143. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Aqueous Solubility of 2-Fluoro-4-iodonicotinic Acid
Welcome to the technical support guide for 2-Fluoro-4-iodonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound in aqueous reaction environments. We understand that achieving and maintaining the desired solubility for this molecule can be a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these hurdles and ensure the success of your experiments.
Introduction
This compound is a halogenated pyridine derivative with a molecular weight of approximately 267 g/mol [1]. Its structure, which includes a carboxylic acid group, a fluorine atom, and an iodine atom, presents a unique set of physicochemical properties that can complicate its use in aqueous media. The presence of the carboxylic acid suggests that its solubility will be highly dependent on pH[2][3]. This guide will walk you through the principles and practical steps to effectively solubilize this compound for your aqueous reactions.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in a question-and-answer format.
Question 1: My this compound is not dissolving in water or my aqueous buffer. What should I do?
Answer:
This is a common issue due to the compound's limited intrinsic aqueous solubility. The carboxylic acid group is the key to improving its solubility through pH modification. At a neutral or acidic pH, the carboxylic acid will be protonated and thus less polar, leading to poor solubility in water[3][4]. To increase solubility, you need to deprotonate the carboxylic acid to form a more soluble carboxylate salt[2][5].
Recommended Steps:
-
Initial Assessment: Start by attempting to dissolve a small amount of the compound in your desired aqueous medium to confirm the solubility issue.
-
pH Adjustment:
-
Slowly add a base, such as 1 M NaOH or 1 M KOH, dropwise to your suspension while stirring.
-
Monitor the pH of the solution. As the pH increases, the carboxylic acid will deprotonate, and you should observe the solid dissolving.
-
-
Gentle Heating: If pH adjustment alone is insufficient, gentle heating (e.g., to 40-50°C) can also help to increase the rate of dissolution. Be cautious with temperature, as it could potentially degrade the compound if excessive.
-
Consider Co-solvents: If your experimental conditions are sensitive to high pH, the use of a water-miscible organic co-solvent may be necessary. See the next question for more details.
Question 2: The compound dissolves initially with pH adjustment, but then precipitates out of solution during my reaction. Why is this happening and how can I prevent it?
Answer:
Precipitation during a reaction, after initial successful solubilization, is often due to a change in the pH of the reaction mixture. This can be caused by the addition of acidic reagents or by-products generated during the reaction, which lower the pH and cause the carboxylate salt to revert to its less soluble protonated form.
Troubleshooting Workflow:
A workflow for troubleshooting precipitation during a reaction.
Solutions:
-
Use a Buffered Solution: The most effective way to prevent pH fluctuations is to use a buffer system. Prepare your initial solution of this compound in a buffer with a pH at which the compound is soluble (e.g., a phosphate buffer at pH 7.4). This will help to maintain the pH even with the addition of acidic or basic components.
-
Re-adjust pH During Reaction: If using a buffer is not feasible, you may need to monitor the pH throughout the reaction and make periodic additions of a base to maintain solubility.
-
Employ Co-solvents: Introducing a water-miscible organic co-solvent can help keep the compound in solution even if the pH drops slightly. Common co-solvents include DMSO, DMF, ethanol, or propylene glycol[7][8][9]. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed, ensuring it does not interfere with your reaction.
Question 3: I need to prepare a concentrated aqueous stock solution of this compound. What is the best approach?
Answer:
Preparing a concentrated stock solution will likely require a combination of pH adjustment and the use of co-solvents.
Recommended Protocol:
-
Solvent Selection: Begin with a mixture of water and a suitable co-solvent. Dimethyl sulfoxide (DMSO) is often a good starting point due to its strong solubilizing power for many organic compounds[8]. A 1:1 ratio of DMSO to water can be a good initial test.
-
Dissolution: Add the this compound to the co-solvent/water mixture and stir.
-
pH Adjustment: While stirring, slowly add a concentrated base (e.g., 5 M NaOH) to bring the pH to a level where the compound fully dissolves. The use of a co-solvent may reduce the amount of base needed compared to a purely aqueous system.
-
Filtration: Once dissolved, filter the stock solution through a 0.22 µm filter to remove any particulates.
-
Storage: Store the stock solution appropriately, typically at 2-8°C or frozen, depending on its stability. Be sure to check for any precipitation upon thawing if stored frozen.
| Strategy | Advantages | Disadvantages |
| pH Adjustment | Simple, effective for ionizable compounds. | May not be suitable for pH-sensitive reactions. |
| Co-solvents | Can significantly increase solubility, can be used with pH adjustment. | May interfere with downstream applications or reactions. |
| Heating | Increases dissolution rate. | Risk of compound degradation at high temperatures. |
Frequently Asked Questions (FAQs)
Q: What is the predicted LogP of this compound?
A: The predicted LogP is 1.52350[1]. This value suggests a moderate level of lipophilicity, which is consistent with its observed poor solubility in water.
Q: How does the structure of this compound contribute to its low aqueous solubility?
A: The molecule has a relatively rigid aromatic structure with two halogen substituents (fluorine and iodine), which are hydrophobic. While the carboxylic acid and pyridine nitrogen offer some polarity, the overall molecule is not freely soluble in its neutral form.
Q: Are there any safety precautions I should take when handling this compound?
A: Yes, as with any chemical, you should handle this compound in a well-ventilated area, preferably a fume hood[10]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[10][11]. Avoid creating dust. Consult the Safety Data Sheet (SDS) for detailed safety information[10][11][12].
Q: Can I use surfactants to improve the solubility?
A: Yes, surfactants can be an effective method for increasing the solubility of poorly soluble compounds by forming micelles that can encapsulate the drug[13][14]. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used. This approach is common in formulation science but should be tested for compatibility with your specific chemical reaction.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in a Buffered Co-solvent System
Objective: To prepare a clear, stable, and concentrated stock solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M NaOH
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 10 mg of this compound into a sterile vial.
-
Add 500 µL of DMSO to the vial.
-
Vortex or sonicate briefly to suspend the compound.
-
Add 450 µL of PBS (pH 7.4) to the suspension.
-
Check the pH of the solution. If the compound is not fully dissolved, add 1 M NaOH dropwise (typically 1-5 µL at a time) while vortexing until a clear solution is obtained.
-
Add PBS (pH 7.4) to a final volume of 1 mL.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Workflow for Optimizing Aqueous Solubility
The following diagram outlines a systematic approach to finding the optimal conditions for solubilizing this compound for your specific application.
A decision tree for optimizing the solubility of this compound.
References
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved January 4, 2026, from [Link]
-
Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 10). Brainly. Retrieved January 4, 2026, from [Link]
-
Trends in Enhancing API Solubility. (2015, May 28). Pharmaceutical Outsourcing. Retrieved January 4, 2026, from [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Particle Sciences. Retrieved January 4, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). InKhabar. Retrieved January 4, 2026, from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 4, 2026, from [Link]
-
This compound | CAS#:884494-51-3. (2025, August 27). Chemsrc. Retrieved January 4, 2026, from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758.
-
How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved January 4, 2026, from [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate. Retrieved January 4, 2026, from [Link]
-
pH and Solubility. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]
-
SAFETY DATA SHEET. (2021, December 25). Retrieved January 4, 2026, from [Link]
-
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | C12H8FIN2O2 | CID 59026791. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
Sources
- 1. This compound | CAS#:884494-51-3 | Chemsrc [chemsrc.com]
- 2. brainly.com [brainly.com]
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- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling byproducts in Suzuki reactions of 2-Fluoro-4-iodonicotinic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 2-Fluoro-4-iodonicotinic acid, a substrate of significant interest in pharmaceutical and materials science research. A common and often frustrating issue with this and similar electron-deficient heteroaromatic halides is the formation of homocoupling byproducts. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize these unwanted side reactions and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid/ester. What is the primary cause of this homocoupling, and how can I prevent it?
Answer:
The formation of a symmetrical biaryl from the boronic acid partner is a classic side reaction in Suzuki couplings, and it's typically promoted by two main factors: the presence of molecular oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ as your catalyst precursor, it can directly react with two molecules of the boronic acid to form the homocoupled product, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[3] This is especially prevalent at the beginning of the reaction.
Solutions:
-
Rigorous Degassing: The most critical step to prevent oxygen-mediated homocoupling is to thoroughly remove dissolved oxygen from your solvents and reaction mixture.[4] Two effective methods are:
-
Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through your solvent for 15-30 minutes. A subsurface sparge is more effective.[1]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent under an inert atmosphere, apply a vacuum to remove gases, and then thaw. Repeating this cycle three to five times is highly effective.[1][5]
-
-
Use of a Pd(0) Catalyst Source: Whenever possible, opt for a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] This bypasses the initial reduction step that can be a source of homocoupling when using Pd(II) sources.[7]
-
Pre-activation of Pd(II) Catalysts: If you must use a Pd(II) source, consider a pre-heating step.[4] Heat the mixture of the Pd(II) catalyst, base, and solvent before adding the boronic acid. This can help to ensure the Pd(II) is reduced to Pd(0) by other means before the boronic acid is introduced, thereby minimizing its consumption in homocoupling.
Question 2: My attempts to degas the reaction mixture haven't completely eliminated the homocoupling byproduct. What other reaction parameters can I adjust?
Answer:
Beyond rigorous degassing, several other factors in your reaction setup can be fine-tuned to disfavor the homocoupling pathway. The choice of catalyst, ligand, base, and solvent all play crucial roles.
-
Ligand Selection: The ligand's steric and electronic properties are critical.
-
Bulky Ligands: Sterically hindered phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination step to form the cross-coupled product and can also disfavor the formation of palladium species that lead to homocoupling.[6][8]
-
Electron-Rich Ligands: Electron-donating ligands can increase the electron density on the palladium center, which generally accelerates the oxidative addition of the aryl halide, a key step in the desired catalytic cycle.[3]
-
-
Base Selection: The choice of base is not trivial and can significantly impact the reaction outcome.[9]
-
Milder Bases: While a base is necessary to activate the boronic acid, an overly strong base can sometimes promote side reactions.[5] Consider screening milder bases like K₂CO₃ or K₃PO₄.[5][9]
-
Anhydrous Conditions: For sensitive substrates, running the reaction under anhydrous conditions with a base like CsF or KF might be beneficial.
-
-
Solvent System: The polarity of the solvent can influence the relative rates of the desired cross-coupling and undesired side reactions.
-
Aqueous Mixtures: While aqueous solvent systems (e.g., dioxane/water, toluene/water) are common, the presence of water can sometimes exacerbate certain side reactions.[10][11]
-
Anhydrous Solvents: Switching to a polar aprotic solvent like DMF or n-Butanol under anhydrous conditions may suppress homocoupling.[10][11]
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway over side reactions, although this may require longer reaction times.[12] It's a parameter worth optimizing, especially if you are observing decomposition or multiple side products at higher temperatures.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously deoxygenated (Inert gas sparging or Freeze-Pump-Thaw) | Prevents oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][2] |
| Catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the initial reduction of Pd(II) which can consume the boronic acid.[6][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes oxidative addition and reductive elimination, outcompeting homocoupling pathways.[6][8] |
| Base | Milder inorganic bases (e.g., K₂CO₃, K₃PO₄) | Can reduce the rate of undesired side reactions.[5][9] |
| Solvent | Screen both aqueous and anhydrous systems (e.g., Toluene/H₂O, Dioxane, DMF) | The optimal solvent can be substrate-dependent.[10][11] |
| Temperature | Optimize, consider lower temperatures | Can improve selectivity by disfavoring higher activation energy side reactions.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of boronic acid homocoupling in a Suzuki reaction?
A1: There are two primary mechanistic pathways for boronic acid homocoupling. The most common is an oxidative process where Pd(0) is oxidized to Pd(II) by residual oxygen. This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the symmetrical biaryl and regenerate Pd(0). Another pathway involves the direct reaction of a Pd(II) precatalyst with two equivalents of the boronic acid, leading to the homocoupled product and the formation of the active Pd(0) catalyst.[3][13]
Q2: Can the order of addition of reagents affect the amount of homocoupling?
A2: Yes, the order of addition can be important, especially when using a Pd(II) precatalyst. It is often recommended to add the aryl halide, base, and ligand to the degassed solvent first, followed by the palladium catalyst.[4] The boronic acid can then be added last, sometimes after a brief period of heating. This can allow for the formation of the active Pd(0) catalyst and the oxidative addition complex before the boronic acid is introduced, thereby minimizing its exposure to species that might promote homocoupling.
Q3: Besides homocoupling of the boronic acid, what other common side reactions should I be aware of with this compound?
A3: With a substrate like this compound, you should also be vigilant for:
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom. This can occur if there are sources of hydride in the reaction, which can come from the solvent, base, or other reagents.[3][14]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is particularly a concern with heteroaryl boronic acids.[3]
Q4: Are there any specific palladium precatalysts that are known to be particularly effective for challenging substrates like this?
A4: For electron-deficient and sterically hindered substrates, modern palladium precatalysts, often called Buchwald precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G4), are highly recommended.[3][15] These are air- and moisture-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution, often leading to higher yields and lower catalyst loadings.[3]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol employs a Pd(0) source and a bulky phosphine ligand under rigorously deoxygenated conditions.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in degassed toluene.
-
Add the degassed toluene and water to the Schlenk flask via syringe.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A logical troubleshooting workflow for addressing homocoupling.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Suzuki reaction. Wikipedia.
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Struggling with Suzuki Reaction. Reddit.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suzuki Coupling. Organic Chemistry Portal.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Your "Go-To", "just couple already", Suzuki conditions? Reddit.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Sonogashira Reactions with Halogenated Pyridines
Welcome to our dedicated technical support center for navigating the complexities of Sonogashira reactions involving halogenated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we address common challenges in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with a bromopyridine is showing low to no conversion. What are the likely causes and how can I fix it?
Low conversion with bromopyridines is a frequent challenge, often stemming from the lower reactivity of the C-Br bond compared to C-I.[1] Here’s a systematic approach to troubleshoot this issue:
-
Elevate the Reaction Temperature: Unlike iodopyridines which can react at room temperature, bromopyridines generally require heating.[1][2] Start by increasing the temperature to 80-100 °C. For particularly stubborn substrates, a sealed-tube reaction at higher temperatures may be necessary.[2]
-
Optimize the Catalyst and Ligand System:
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, less reactive aryl bromides may benefit from more robust catalytic systems.[3]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky and electron-rich phosphine ligands can facilitate the oxidative addition of the bromopyridine to the palladium center, which is often the rate-limiting step. Consider ligands such as XPhos or SPhos, which are known to be effective for challenging cross-coupling reactions. N-heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines.[3]
-
-
Solvent and Base Combination:
-
Solvent: While amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can sometimes serve as both base and solvent, poor solubility of the pyridyl halide can be an issue.[2][4] Consider using a co-solvent like DMF, THF, or dioxane to ensure all components are in solution.[2][5] Be aware that DMF can sometimes lead to undesired side reactions at higher temperatures.[6]
-
Base: Ensure your amine base is pure and dry. Older bottles of TEA can be oxidized and less effective. Distillation may be necessary. For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.[6][7]
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this side reaction?
The formation of a diyne product is one of the most common side reactions in Sonogashira couplings.[8] This is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[9][10]
Here are effective strategies to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: The Sonogashira reaction is highly sensitive to oxygen.[4][9] Ensure your reaction flask, solvents, and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[9]
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[8][9][11] Numerous copper-free Sonogashira protocols have been developed and are often the preferred method for substrates prone to homocoupling.[12][13] These reactions may require more specialized ligands and slightly higher temperatures but offer a cleaner reaction profile.
-
Use a Hydrogen Atmosphere: Diluting the inert atmosphere with a small amount of hydrogen gas has been shown to dramatically reduce homocoupling.
Q3: My starting halopyridine is being consumed, but I'm isolating a dehalogenated pyridine instead of the desired product. What is causing this and how can I prevent it?
Dehalogenation is a known side reaction in cross-coupling chemistry and can be particularly problematic with electron-rich or sterically hindered pyridines.[6] The mechanism often involves the formation of a palladium-hydride species.
To mitigate dehalogenation, consider the following:
-
Choice of Base and Solvent: Stronger bases can sometimes promote dehalogenation.[6] If you are using a strong base, consider switching to a milder one. The solvent can also play a role; for instance, some systems show more dehalogenation in DMF compared to THF.[6]
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling can minimize side reactions like dehalogenation.[6]
-
Catalyst System: In some cases, a copper-free protocol might offer a cleaner reaction and reduce the incidence of dehalogenation.[6]
Q4: The reaction works for my 3- and 4-halopyridines, but fails with the 2-halopyridine isomer. What's unique about the 2-position?
The nitrogen atom at the 2-position of the pyridine ring can act as a chelating ligand for the palladium and copper catalysts. This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and shutting down the reaction.[14][15][16] This is often referred to as the "2-pyridyl problem" in cross-coupling reactions.[16]
To overcome this challenge:
-
Ligand Choice is Key: Use bulky, electron-rich ligands (e.g., bulky phosphines or NHCs) that can prevent the pyridine nitrogen from coordinating to the palladium center.[16]
-
Consider a Different Catalyst Precursor: Sometimes, using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ can be more effective than in-situ generated catalysts from Pd(II) sources for these challenging substrates.
-
Copper-Free Conditions: In some instances, removing the copper co-catalyst can be beneficial, as the pyridine nitrogen can also complex with copper.[14][15]
Troubleshooting Workflow
For a systematic approach to problem-solving, please refer to the following workflow diagram:
Caption: A logical workflow for troubleshooting Sonogashira reactions.
Key Parameter Summary
| Parameter | Recommendation for Halogenated Pyridines | Rationale |
| Halide | I > Br >> Cl | Reflects the bond strength and ease of oxidative addition.[1] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or more advanced systems with bulky ligands. | Standard catalysts are a good starting point, but challenging substrates require more active systems.[3] |
| Co-catalyst | CuI (or copper-free) | CuI accelerates the reaction but can cause homocoupling.[8][9] |
| Base | Et₃N, DIPA, or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) | Amine bases often act as solvent and base; inorganic bases are common in copper-free methods.[4][6][7] |
| Solvent | Amine base, THF, DMF, Dioxane, Toluene | Must dissolve all reactants; choice can influence side reactions.[2][5][6] |
| Temperature | Room temp to 120 °C | Iodides may react at RT, while bromides and chlorides typically require heating.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Sonogashira Coupling
This protocol is a starting point for the coupling of a bromopyridine with a terminal alkyne.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the copper salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
This is a representative protocol for minimizing alkyne homocoupling.
-
To a dry Schlenk flask, add the halopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 0.02 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., dioxane).
-
Add the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture (e.g., 100 °C) until the starting material is consumed as indicated by TLC or GC-MS.
-
After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reaction Mechanism Overview
Caption: Simplified catalytic cycles for the Sonogashira reaction.
References
- BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of terminal alkynes.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
- Wikipedia. (2023). Sonogashira coupling.
- Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4393–4396.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Semantic Scholar. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
- SpringerLink. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Mol Divers, 26(4), 2329–2340.
- Science Madness. (2007). Potential Sonogashira Reaction Problems?
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Science Madness Discussion Board. (2007). Potential Sonogashira Reaction Problems?
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?
- The Reaction Monitor. (2008). Copper-free Sonogashira coupling.
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- Wiley Online Library. (2015). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 54(40), 11586-11598.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubMed Central. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ACS Sustainable Chemistry & Engineering. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ResearchGate. (n.d.). Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on...
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Journal of the American Chemical Society. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.
- SciMeetings. (2019). Phosphorus ligand-coupling for cross-electrophile coupling of pyridines and diazines.
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scale-up challenges for the synthesis of 2-Fluoro-4-iodonicotinic acid derivatives
Welcome to the technical support center for the synthesis of 2-Fluoro-4-iodonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly the challenges encountered during scale-up. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its synthesis, while achievable at the lab scale, presents several challenges when transitioning to larger-scale production. These challenges often revolve around regioselectivity, handling of hazardous reagents, reaction control, and purification. This guide provides practical, field-proven insights to overcome these hurdles.
A common synthetic route to this compound derivatives starts from 2-fluoropyridine. The process typically involves a three-step sequence: regioselective iodination at the C4 position, followed by carboxylation at the C3 position, and subsequent esterification if required.[1]
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound derivatives.
Issue 1: Low Yield in the Iodination Step (2-Fluoropyridine to 2-Fluoro-4-iodopyridine)
Q1: My iodination reaction of 2-fluoropyridine is resulting in a low yield of the desired 2-fluoro-4-iodopyridine. What are the potential causes and how can I improve the yield?
A: Low yields in this step are a common problem and can often be attributed to several factors related to the reagents and reaction conditions. Here is a systematic approach to troubleshooting:
-
Lithium Diisopropylamide (LDA) Quality and Stoichiometry:
-
Expertise & Experience: LDA is a strong, non-nucleophilic base crucial for the deprotonation of 2-fluoropyridine at the C4 position. The quality of your LDA is paramount. Commercially available solutions can degrade over time, leading to lower effective molarity. It is highly recommended to titrate your LDA solution before use to determine its exact concentration.
-
Causality: Inaccurate LDA concentration leads to incomplete deprotonation of the starting material, resulting in unreacted 2-fluoropyridine and consequently, a lower yield of the iodinated product.
-
Troubleshooting:
-
Titrate LDA: Use a standard method (e.g., with diphenylacetic acid) to determine the active concentration of your LDA solution.
-
Optimize Stoichiometry: A slight excess of LDA (typically 1.1 to 1.2 equivalents) is often used to ensure complete deprotonation.[1]
-
Fresh Preparation: For critical or large-scale reactions, consider preparing LDA in situ from diisopropylamine and n-butyllithium to ensure maximum activity.[1]
-
-
-
Reaction Temperature Control:
-
Expertise & Experience: The lithiation of 2-fluoropyridine is highly temperature-sensitive. The reaction is typically performed at very low temperatures (-70°C to -78°C) to ensure regioselectivity and prevent side reactions.
-
Causality: At higher temperatures, LDA can act as a nucleophile, leading to the formation of undesired byproducts. Furthermore, the lithiated intermediate may be unstable at elevated temperatures, leading to decomposition.
-
Troubleshooting:
-
Maintain Low Temperature: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely throughout the addition of LDA and iodine.
-
Slow Addition: Add the LDA and the iodine solution dropwise to the reaction mixture to control any exotherms.
-
-
-
Iodine Solution and Quenching:
-
Expertise & Experience: The iodine should be dissolved in a dry, aprotic solvent like THF before being added to the reaction mixture.
-
Causality: Undissolved iodine will react slowly and heterogeneously, leading to incomplete conversion.
-
Troubleshooting:
-
Ensure Complete Dissolution: Prepare a solution of iodine in anhydrous THF and ensure it is fully dissolved before addition.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride to neutralize any remaining LDA and lithiated species.
-
-
| Parameter | Recommendation for Lab Scale | Scale-Up Consideration | Rationale |
| LDA Stoichiometry | 1.1 - 1.2 equivalents | Precisely 1.05 - 1.1 equivalents | Minimize cost and side reactions at scale. |
| Reaction Temperature | -78°C (Dry ice/acetone) | -70°C to -75°C (Cryogenic reactor) | Ensure efficient heat transfer and temperature control in larger volumes. |
| Addition Rate | Dropwise over 15-30 min | Controlled addition via pump over 1-2 hours | Manage exotherm and maintain homogeneity. |
Issue 2: Poor Regioselectivity in the Carboxylation Step
Q2: During the carboxylation of 2-fluoro-4-iodopyridine, I am observing the formation of isomeric byproducts. How can I improve the regioselectivity to favor the desired this compound?
A: The carboxylation step also relies on directed ortho-metalation, and achieving high regioselectivity is key.
-
Directed Metalation and Steric Hindrance:
-
Expertise & Experience: The fluorine atom at the C2 position and the iodine at the C4 position direct the deprotonation to the C3 position. However, competitive deprotonation at other positions can occur if the conditions are not optimal.
-
Causality: The formation of the lithiated species at a position other than C3 will lead to the formation of isomeric carboxylic acids upon quenching with CO₂.
-
Troubleshooting:
-
LDA as the Base: Continue to use LDA as it is a sterically hindered base, which favors deprotonation at the less hindered C3 position.
-
Temperature Control: As with the iodination step, maintain a low temperature (around -70°C) during the lithiation to enhance selectivity.
-
CO₂ Quench: Use an excess of solid carbon dioxide (dry ice) or bubble CO₂ gas through the solution to ensure rapid and complete carboxylation of the lithiated intermediate.
-
-
Caption: Factors influencing regioselectivity in carboxylation.
Frequently Asked Questions (FAQs)
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A: Scaling up this synthesis introduces several significant safety considerations:
-
Handling of Pyrophoric Reagents: n-Butyllithium, used for the preparation of LDA, is highly pyrophoric and reacts violently with water and air. On a large scale, the risks associated with handling large quantities of this reagent increase.
-
Mitigation: Use of dedicated equipment for handling pyrophoric reagents, thorough training of personnel, and conducting the reaction under a strictly inert atmosphere (nitrogen or argon) are essential.
-
-
Cryogenic Temperatures: The use of cryogenic temperatures (-70°C to -78°C) on a large scale requires specialized reactors with efficient cooling systems to maintain temperature control and prevent runaways.
-
Fluorinating Agents: While this specific synthesis starts with 2-fluoropyridine, related syntheses may involve direct fluorination. Reagents like elemental fluorine are extremely hazardous and require specialized facilities and expertise.[2][3][4] Continuous flow chemistry is an established method to perform such hazardous reactions in a safer and more controlled manner.[2][4]
-
Exothermic Reactions: The lithiation and quenching steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Mitigation: Slow, controlled addition of reagents and a robust cooling system are critical. For industrial-scale production, a thorough process safety assessment, including reaction calorimetry, is necessary to understand and control the thermal hazards.
-
Q4: Are there alternative, potentially safer or more scalable, synthetic routes to this compound derivatives?
A: While the described lithiation route is common, other strategies can be considered, especially for industrial applications:
-
Halogen Exchange (Halex) Reactions: If a precursor like 2-chloro-4-iodonicotinic acid is available, a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source (e.g., KF) could be a viable alternative. The reactivity of halopyridines in SNAr reactions is generally high, with fluoropyridines being more reactive than chloropyridines.[5][6]
-
Sandmeyer Reaction: Starting from an amino-substituted nicotinic acid derivative, a Sandmeyer reaction could be employed to introduce the iodo group.[7] However, the diazotization step involved in the Sandmeyer reaction can also present safety challenges on a large scale, particularly with the potential for accumulation of unstable diazonium salts.[8]
-
Continuous Flow Synthesis: For both the lithiation and potentially hazardous fluorination or diazotization reactions, transitioning to a continuous flow process can significantly improve safety and scalability.[8][9] Flow chemistry allows for better control of reaction parameters, rapid heat and mass transfer, and minimizes the volume of hazardous intermediates at any given time.[4]
Q5: What are the main challenges in the purification of the final this compound product at a larger scale?
A: Purification can be a significant bottleneck in the scale-up of this synthesis.
-
Removal of Isomeric Impurities: As discussed in the troubleshooting section, the formation of isomeric carboxylic acids is a potential issue. These isomers can have very similar physical properties to the desired product, making their separation by crystallization or simple chromatography challenging.
-
Solution: High-performance liquid chromatography (HPLC) may be required for high-purity applications, but this can be costly at scale. Optimizing the reaction conditions to minimize the formation of these impurities is the most effective strategy.
-
-
Product Isolation: The carboxylic acid product is often isolated by acidification of the reaction mixture, followed by filtration. On a large scale, handling and filtering large volumes of acidic aqueous waste can be problematic.
-
Solution: Careful control of the pH during precipitation is crucial to maximize recovery and purity. Efficient filtration and drying equipment are also necessary.
-
-
Residual Metals: The use of lithium-based reagents can lead to residual lithium salts in the final product.
-
Solution: Thorough washing of the isolated product with water is typically sufficient to remove these salts. For pharmaceutical applications, testing for residual metals is a standard quality control measure.
-
References
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available at: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - Scinapse. Available at: [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Available at: [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available at: [Link]
- CN114181139B - Synthesis method of 5-halogenated nicotinic acid - Google Patents.
-
New method for introducing fluorinated components into molecules - Universität Münster. Available at: [Link]
- US4081451A - Process for preparing 2-halogeno nicotinic acids - Google Patents.
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. Available at: [Link]
-
Chemical Choke Points in Rare Earth Refining: Understanding Strategic Vulnerabilities. Available at: [Link]
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Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses. Available at: [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Available at: [Link]
-
The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon - PubMed. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate. Available at: [Link]
-
The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid - ResearchGate. Available at: [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
Specific Solvent Issues with Iodination - Wordpress. Available at: [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies. Available at: [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed. Available at: [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies - NIH. Available at: [Link]
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar. Available at: [Link]
-
Progress, applications, challenges and prospects of protein purification technology - PMC. Available at: [Link]
-
Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions - Insights.bio. Available at: [Link]
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Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. Available at: [Link]
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Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices | Request PDF - ResearchGate. Available at: [Link]
-
THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS - DTIC. Available at: [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-4-iodonicotinic Acid: A Comparative Approach
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-4-iodonicotinic acid, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative analysis, explaining the underlying principles that govern the observed spectral features. We will delve into the expected chemical shifts and coupling constants, compare them with related pyridine derivatives, and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Structural Significance of this compound
This compound is a trifunctionalized pyridine ring, incorporating a fluorine atom, an iodine atom, and a carboxylic acid group. Each of these substituents imparts unique electronic and steric properties, making it a versatile scaffold for the synthesis of novel compounds. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic transformations and for understanding its structure-activity relationships. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous structural elucidation.
Predicting and Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two aromatic protons. The position and multiplicity of these signals are dictated by the electronic effects of the substituents and their coupling interactions.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.9-8.1 | Doublet | ³J(H-5, H-6) ≈ 4-5 Hz |
| H-6 | ~8.0-8.2 | Doublet of doublets | ³J(H-6, H-5) ≈ 4-5 Hz, ⁴J(H-6, F-2) ≈ 1-2 Hz |
| COOH | >13 | Broad singlet | - |
-
H-6: This proton is deshielded by the adjacent electronegative nitrogen atom and is expected to appear at the downfield end of the aromatic region. It will be split into a doublet by the vicinal H-5 proton and may exhibit a smaller four-bond coupling to the fluorine at C-2.
-
H-5: This proton is influenced by the adjacent iodine atom and the carboxylic acid group. It will appear as a doublet due to coupling with H-6.
-
COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field, often above 13 ppm, and its chemical shift can be concentration and temperature-dependent.
A reported experimental ¹H NMR spectrum in DMSO-d₆ shows signals at 8.02 (d, J=4.2Hz, 1H) and 7.94 (dd, J=3.9, 0.6Hz, 1H), with a broad singlet for the carboxylic acid proton at 14.26 ppm[1]. This aligns well with our predictions.
Unraveling the ¹³C NMR Spectrum: The Influence of Halogens
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine introduces characteristic carbon-fluorine couplings that are invaluable for assignment.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (¹J(C-F), Hz) |
| C-2 | ~160-165 | Doublet | ~240-260 |
| C-3 | ~125-130 | Singlet | - |
| C-4 | ~95-100 | Singlet | - |
| C-5 | ~140-145 | Doublet | ³J(C-5, F-2) ≈ 3-5 Hz |
| C-6 | ~150-155 | Doublet | ²J(C-6, F-2) ≈ 15-20 Hz |
| COOH | ~165-170 | Singlet | - |
-
C-2: Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant.
-
C-4: The iodine atom's "heavy atom effect" will cause a significant upfield shift for the directly attached C-4. This is a characteristic feature to look for in the spectrum.
-
C-6 and C-5: These carbons will also exhibit coupling to the fluorine atom, with the two-bond coupling to C-6 being larger than the three-bond coupling to C-5.
-
C-3 and COOH: The carbon of the carboxylic acid and the C-3 carbon will appear as singlets, with the carboxylic carbon being the most deshielded.
Comparative Analysis with Related Pyridine Derivatives
To truly understand the NMR spectrum of this compound, it is instructive to compare it with simpler, related molecules. This allows for the dissection of individual substituent effects.
| Compound | H-2/C-2 (ppm) | H-3/C-3 (ppm) | H-4/C-4 (ppm) | H-5/C-5 (ppm) | H-6/C-6 (ppm) |
| Pyridine | 8.61 / 150.0 | 7.33 / 123.8 | 7.72 / 136.0 | 7.33 / 123.8 | 8.61 / 150.0 |
| 2-Fluoropyridine | - / 163.2 (d, ¹J=237) | ~7.2 / 124.1 (d, ³J=4) | ~7.8 / 140.9 (d, ⁴J=8) | ~6.9 / 111.4 (d, ²J=37) | ~8.2 / 147.1 (d, ³J=15) |
| 4-Iodopyridine | 8.35 / 151.0 | 7.58 / 131.0 | - / 109.9 | 7.58 / 131.0 | 8.35 / 151.0 |
| Nicotinic Acid | 9.13 / 151.7 | - / 135.0 | 8.83 / 140.4 | 7.59 / 126.6 | 8.32 / 153.1 |
-
Effect of Fluorine: Comparing 2-fluoropyridine to pyridine, the C-2 carbon is significantly deshielded and split into a large doublet. The adjacent C-3 and C-6 carbons also show coupling to fluorine.
-
Effect of Iodine: In 4-iodopyridine, the C-4 carbon is dramatically shielded due to the heavy atom effect.
-
Effect of Carboxylic Acid: The carboxylic acid group in nicotinic acid deshields the adjacent C-3 and the ortho C-2 and C-4 positions.
By combining these individual effects, we can rationalize the predicted chemical shifts and coupling patterns for this compound.
Experimental Protocol for High-Quality NMR Acquisition
Acquiring clean and informative NMR spectra is crucial for accurate analysis. The following protocol is recommended for the analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice due to its ability to dissolve the carboxylic acid and its distinct residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup (400 MHz Spectrometer):
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good resolution. A half-height linewidth of <0.5 Hz for the residual solvent peak is desirable.
3. ¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
4. ¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Spectral Width: 250 ppm (centered around 125 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
-
Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
5. 2D NMR Experiments for Unambiguous Assignment:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the C-H connectivities.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-3 bonds) between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, confirming the relationship between H-5 and H-6.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons and the fluorine atom, providing valuable conformational information.
Visualizing the Connectivity: 2D NMR Correlation Diagram
The following diagram illustrates the key expected correlations in the HMBC spectrum of this compound, which are crucial for a definitive structural assignment.
Caption: Expected HMBC correlations for this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information. By understanding the interplay of the substituent effects of fluorine, iodine, and the carboxylic acid group on the pyridine ring, a detailed and accurate interpretation of the spectra is achievable. A comparative analysis with simpler pyridine derivatives provides a robust framework for predicting and rationalizing the observed chemical shifts and coupling constants. The application of 2D NMR techniques, guided by the principles outlined in this guide, will ensure an unambiguous and comprehensive structural elucidation, a critical step in any research and development endeavor involving this versatile molecule.
References
-
Biological Magnetic Resonance Data Bank. Nicotinic Acid at BMRB. [Link]
-
SpectraBase. 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2-Fluoro-4-iodonicotinic Acid
This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 2-Fluoro-4-iodonicotinic acid. In the absence of direct experimental data in publicly available literature, this document leverages foundational principles of mass spectrometry and comparative data from analogous structures to construct a scientifically robust, predicted fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.
Introduction: The Structural Context and Analytical Imperative
This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure combines a pyridine ring, a carboxylic acid functional group, and two different halogen substituents: a highly electronegative fluorine atom and a larger, more labile iodine atom. This unique combination of functional groups dictates a distinct fragmentation pattern in tandem mass spectrometry, which can be used as a chemical fingerprint for its identification and structural confirmation.
Understanding the fragmentation behavior of such molecules is paramount for their unambiguous characterization in complex matrices, such as in metabolite identification studies or reaction monitoring. Electrospray ionization (ESI) is the ionization technique of choice for this class of polar, acidic compounds, typically yielding a prominent protonated molecule, [M+H]⁺, in positive ion mode. Subsequent collision-induced dissociation (CID) of this precursor ion provides structurally informative fragment ions.
Predicted ESI-MS/MS Fragmentation Pathway of this compound
Based on established fragmentation rules for aromatic carboxylic acids and halogenated compounds, a theoretical fragmentation pathway for this compound ([M+H]⁺ at m/z 268) is proposed. The fragmentation is expected to be initiated by the loss of small, stable neutral molecules from the carboxylic acid group, followed by cleavages involving the halogen substituents and the pyridine ring.
A notable aspect of the fragmentation of halogenated compounds is the potential loss of the halogen atom or a hydrogen halide. In the case of this compound, the carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the loss of iodine or hydrogen iodide a more favorable fragmentation pathway.
The predicted major fragmentation pathways are as follows:
-
Initial Neutral Losses from the Carboxylic Acid Group:
-
Loss of H₂O (18 Da): A common initial fragmentation for protonated carboxylic acids, leading to the formation of an acylium ion.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of aromatic carboxylic acids.
-
Loss of COOH (45 Da): Loss of the entire carboxylic acid radical.
-
-
Cleavage of the Carbon-Iodine Bond:
-
Loss of I (127 Da): Homolytic cleavage of the C-I bond.
-
Loss of HI (128 Da): Elimination of hydrogen iodide.
-
-
Cleavage of the Carbon-Fluorine Bond:
Visualizing the Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated this compound.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known or expected fragmentation of structurally related molecules. This comparative approach highlights the influence of each substituent on the overall fragmentation cascade.
| Compound | Structure | Key Fragmentation Pathways |
| Nicotinic Acid | Pyridine ring with a carboxylic acid group | Loss of H₂O, loss of CO₂, fragmentation of the pyridine ring.[2] |
| 2-Fluoronicotinic Acid | Nicotinic acid with a fluorine at the 2-position | Similar to nicotinic acid, with the additional possibility of losing F or HF.[1] |
| 4-Iodonicotinic Acid | Nicotinic acid with an iodine at the 4-position | Loss of I or HI is expected to be a dominant pathway, alongside losses from the carboxylic acid group. |
| This compound | The target molecule | A combination of the above, with the lability of the C-I bond likely directing the major fragmentation channels after initial losses from the carboxylic acid. |
This comparative analysis underscores the diagnostic value of specific fragment ions. For instance, the prominent loss of 127 or 128 Da would strongly indicate the presence of an iodine atom, while a subsequent loss of 19 or 20 Da from a fragment could suggest the presence of fluorine.
Experimental Protocol for LC-MS/MS Analysis
The following protocol provides a robust starting point for the analysis of this compound using a standard liquid chromatography-tandem mass spectrometry system. Optimization may be required based on the specific instrumentation used.
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow Rates: Optimize nebulizer and drying gas flows for maximal signal intensity.
-
MS1 Scan: Scan for the protonated molecule at m/z 268.
-
MS2 Scan (CID):
-
Precursor Ion: m/z 268.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions. This is a critical parameter to optimize to generate informative spectra.[3]
-
Experimental Workflow Visualization
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich in structural information, driven by the interplay of its carboxylic acid and dual halogen substituents. The initial and most facile losses are expected from the carboxylic acid moiety, followed by the characteristic cleavage of the carbon-iodine bond. By comparing this predicted pattern with those of simpler, related molecules, a high degree of confidence in the structural elucidation of this and similar compounds can be achieved. The provided experimental protocol offers a practical starting point for researchers to obtain high-quality mass spectral data for this class of molecules.
References
-
Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]
-
ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3,4-Pyridinedicarboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (1991). Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
-
Wikipedia. (n.d.). History of mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]
-
PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
PubMed. (2012, September 1). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed Central. (2024, October 29). A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. Retrieved from [Link]
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MDPI. (n.d.). Integrated Metabolomics and Flavor Profiling Provide Insights into the Metabolic Basis of Flavor and Nutritional Composition Differences Between Sunflower Varieties SH363 and SH361. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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Future Science. (2024, August 19). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]
-
University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
LCGC International. (n.d.). An Overview of the Untargeted Analysis Using LC–MS (QTOF): Experimental Process and Design Considerations. Retrieved from [Link]
-
Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2021, September 20). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2021, September 20). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 8). High efficiency collision-induced dissociation in an RF-only quadrupole. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
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The Decisive Halogen: A Comparative Guide to the SNAr Reactivity of 2-Fluoropyridines vs. 2-Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the synthesis of functionalized pyridines, a scaffold prevalent in pharmaceuticals and agrochemicals. When constructing these vital molecules, the choice of leaving group on the pyridine ring is a critical parameter that dictates reaction efficiency and accessibility of desired products. This guide provides an in-depth, objective comparison of the reactivity of 2-fluoropyridines and 2-chloropyridines in SNAr reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Prevailing Wisdom: Why Fluorine Reigns Supreme in Most SNAr Reactions
The established order of reactivity for halogens in many SNAr reactions is F > Cl > Br > I, a trend that may seem counterintuitive when considering bond strength alone (C-F being the strongest).[1][2] This "element effect" is a direct consequence of the two-step addition-elimination mechanism that governs these transformations.[3][4]
The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring to form a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1][5] The stability of this complex is paramount to the overall reaction rate.[5][6]
Herein lies the advantage of fluorine. Its high electronegativity exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and making the carbon atom more electrophilic.[2] More importantly, this strong inductive effect stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy of the first, rate-limiting step.[1]
In contrast, while chlorine is also electron-withdrawing, its effect is less pronounced than that of fluorine. Consequently, the transition state leading to the Meisenheimer complex is higher in energy for 2-chloropyridines, resulting in a slower reaction rate.
Quantitative Reactivity: A Tale of Two Halides
The difference in reactivity is not merely theoretical. Experimental data provides a stark quantitative comparison. In a competitive kinetic study involving the reaction of 2-halopyridines with sodium ethoxide in ethanol, 2-fluoropyridine was found to react 320 times faster than its 2-chloro counterpart .[7][8][9] This significant rate enhancement underscores the practical advantage of using 2-fluoropyridines for efficient SNAr transformations.
| Substrate | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320[7][8] | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1[7][8] |
Note: Relative rates are for comparative purposes and can be influenced by specific reaction conditions.
Mechanistic Underpinnings of the Reactivity Difference
The SNAr reaction of 2-halopyridines proceeds through a well-defined pathway. The key to understanding the differential reactivity of fluoro and chloro derivatives lies in the energetics of this mechanism.
Caption: General mechanism for the SNAr reaction of 2-halopyridines.
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the C-2 position of the pyridine ring, which is activated by the electron-withdrawing nitrogen atom.[6][10] This step disrupts the aromaticity and forms the tetrahedral Meisenheimer complex. The high electronegativity of fluorine provides superior stabilization of the negative charge in this intermediate compared to chlorine.
-
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion. This step is typically fast as it leads to a more stable aromatic system.
The greater stabilization of the Meisenheimer complex by fluorine directly translates to a lower activation energy for the rate-determining step, hence the significantly faster reaction rate observed for 2-fluoropyridines.
When the Tables Turn: Exceptions to the Rule
While the F > Cl reactivity trend holds true for a majority of SNAr reactions, it is not universal. The nature of the nucleophile and the substrate can alter the rate-determining step, leading to a reversal of this trend.[1]
For instance, with highly charged, localized nucleophiles such as thiolates, the expulsion of the leaving group (the second step) can become rate-limiting. In such cases, the reactivity order inverts to I > Br > Cl > F, which correlates with the carbon-halogen bond strength (C-I being the weakest and easiest to break).[1]
Furthermore, in reactions of N-methylpyridinium ions with piperidine, the reactivities of 2-fluoro- and 2-chloropyridines are nearly identical.[1][3][4] This suggests a change in the rate-determining step, which is proposed to be the deprotonation of the addition intermediate.[3][4]
Experimental Protocol: A Comparative Kinetic Analysis via UV-Vis Spectrophotometry
To empirically determine the relative reactivity of 2-fluoro- and 2-chloropyridine with a given nucleophile, a kinetic analysis using UV-Vis spectrophotometry under pseudo-first-order conditions is a robust method.[1]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling with 2-Fluoro-4-iodonicotinic Acid
Introduction: The Challenge and Opportunity of a Privileged Scaffold
In the landscape of modern drug discovery, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Substituted nicotinic acid derivatives, in particular, are prevalent motifs in a wide array of pharmacologically active compounds.[1] The subject of this guide, 2-Fluoro-4-iodonicotinic acid, represents a particularly valuable, albeit challenging, building block. The iodine at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling, while the fluorine at C2 can significantly modulate the physicochemical properties (such as pKa and metabolic stability) of the final molecule.
However, the successful functionalization of this substrate is not trivial. The inherent electron-deficient nature of the pyridine ring, exacerbated by the C2-fluoro substituent, presents a significant hurdle for the initial oxidative addition step in the catalytic cycle.[2] Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis.
This guide provides a comprehensive comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this compound. We will move beyond a simple listing of reagents to explain the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions and troubleshoot their reactions effectively.
Deconstructing the Catalyst System: More Than Just Palladium
A successful cross-coupling reaction is the result of a synergistic interplay between four key components: the palladium precatalyst, the ligand, the base, and the solvent. Understanding the role of each is critical to optimizing the reaction for a challenging substrate like this compound.
Caption: Key components influencing a cross-coupling reaction.
-
Palladium Precatalyst: Typically, stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are used. These are not the active catalysts but are reduced in situ to the catalytically active Pd(0) species that initiates the cycle. For many challenging couplings, the choice of precatalyst is less critical than the choice of ligand.[3]
-
Ligand: The ligand is arguably the most important factor in overcoming the challenges posed by this substrate. It stabilizes the palladium center, modulates its electronic properties, and influences its steric environment. For electron-deficient substrates, bulky, electron-rich ligands are essential to promote the difficult oxidative addition and subsequent reductive elimination steps.[4][5]
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction, activating the boronic acid to form a more nucleophilic boronate species.[6] For substrates containing an acidic proton, like our nicotinic acid, a non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred to avoid side reactions.
-
Solvent: The solvent must solubilize all components and is often a polar aprotic solvent like 1,4-dioxane, toluene, or THF, frequently with a small amount of water to aid in dissolving the inorganic base.[7]
Comparative Analysis of Catalyst Systems
The selection of the ligand is paramount. While traditional ligands like triphenylphosphine (PPh₃) are effective for simple substrates, they are often inadequate for the coupling of electron-deficient pyridines. Advanced ligands, particularly bulky, electron-rich monophosphines (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs), have become the gold standard.[8][9]
The following table presents representative data for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid, comparing various classes of palladium catalyst systems. This data is illustrative, designed to highlight performance trends based on established principles for similar challenging substrates.
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Key Insights |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | < 10% | Insufficient Activity: The low electron density on the pyridine ring makes oxidative addition too slow with a less electron-rich ligand like PPh₃. |
| PdCl₂(dppf) (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 45-55% | Moderate Improvement: The bidentate dppf ligand offers greater stability but may lack the optimal steric profile for the final reductive elimination step. |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | > 90% | Excellent Performance: SPhos is a bulky, electron-rich biaryl phosphine that significantly accelerates both oxidative addition and reductive elimination, proving ideal for this challenging substrate.[4][10] |
| Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | > 90% | Excellent Performance: Similar to SPhos, XPhos provides the necessary steric and electronic properties for high efficiency. |
| (IPr)Pd(allyl)Cl (2 mol%) | K₃PO₄ | Dioxane | 100 | 14 | 85-95% | High Activity: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors, making them highly active. They represent a viable alternative to phosphine ligands. |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rationalizing catalyst choice and troubleshooting reactions. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[7][11]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
For this compound, the Oxidative Addition step is often rate-limiting due to the electron-deficient nature of the pyridine ring. Bulky, electron-rich ligands like SPhos or XPhos accelerate this step by increasing the electron density on the Pd(0) center, making it more nucleophilic and reactive towards the C-I bond.[4] A potential side reaction to be aware of, especially with fluorinated substrates, is hydrodehalogenation, where the iodo group is replaced by a hydrogen atom.[12][13][14][15] This can sometimes be mitigated by rigorously excluding water (beyond what is needed for the base) and by the choice of ligand.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, utilizing a well-established Buchwald-type ligand system.
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene, degassed (volume to make ~0.2 M solution)
-
Water, degassed (10% of toluene volume)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x). The acidification step is crucial to protonate the nicotinic acid product, enabling its extraction into the organic phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, the choice of a sophisticated catalyst system is not merely an optimization but a necessity. The combination of an electron-deficient pyridine ring and a coordinating nitrogen atom demands a catalyst that is both highly active and robust.
Our primary recommendation is to start with a catalyst system composed of Pd(OAc)₂ and a bulky, electron-rich biaryl monophosphine ligand such as SPhos or XPhos, in combination with K₃PO₄ as the base. This approach directly addresses the key mechanistic challenges of the reaction and has a proven track record for similarly difficult substrates. By understanding the causal relationships between the catalyst components and their function within the catalytic cycle, researchers can confidently approach the synthesis of novel 2-fluoro-4-aryl-nicotinic acid derivatives for their discovery programs.
References
-
Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
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ACS Publications. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
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Gagnon, A., & Du, X. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(11), 2135–2138. [Link]
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ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Request PDF. [Link]
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ResearchGate. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
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Newman, S. G., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5078. [Link]
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RSC Publishing. (2021). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry. [Link]
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IIUM Repository. (2019). Palladium nanoparticles supported on fluorine-doped tin oxide as an efficient heterogeneous catalyst for Suzuki coupling and 4-nitrophenol reduction. IIUM Repository. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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ResearchGate. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
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National Institutes of Health. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
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RSC Publishing. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
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National Institutes of Health. (2022). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. PubMed Central. [Link]
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MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
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A Comparative Guide to the Electronic Properties of 2-Fluoro-4-iodonicotinic Acid: A Computational Analysis for Drug Discovery
In the landscape of modern drug development, a molecule's electronic architecture is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. For researchers and scientists in drug discovery, a nuanced understanding of properties such as electron distribution, reactivity, and intermolecular interaction potential is paramount. This guide provides a comprehensive computational analysis of the electronic properties of 2-Fluoro-4-iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3).
Through the lens of Density Functional Theory (DFT), we will dissect the molecule's electronic characteristics. This guide will not only present a detailed computational protocol for this analysis but also objectively compare the findings with parent nicotinic acid and other halogenated analogues. The insights derived are intended to empower drug development professionals in making informed decisions for lead optimization and rational drug design. The introduction of fluorine and iodine moieties is of particular interest, as halogenation is a widely employed strategy to modulate a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2]
The Rationale Behind the Computational Approach
Experimental characterization of all relevant molecular properties can be a resource-intensive endeavor. Computational chemistry offers a powerful and efficient alternative to predict and analyze these properties, accelerating the drug discovery pipeline.[3] Among the various computational methods, Density Functional Theory (DFT) strikes an optimal balance between accuracy and computational cost for systems of this size, making it a popular choice for studying the electronic structure of molecules.[4] DFT calculations allow us to visualize and quantify key electronic descriptors that govern a molecule's behavior.
Methodology: A Self-Validating Protocol
To ensure the scientific integrity and reproducibility of our findings, we propose a robust and well-established computational protocol. This protocol is designed to be a self-validating system, where each step logically follows from the previous and is grounded in established theoretical chemistry principles.
Experimental Protocol: In Silico Analysis
-
Molecular Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software. For comparison, structures of nicotinic acid, 2-chloronicotinic acid, and 2-bromonicotinic acid are also prepared.
-
Geometry Optimization: The initial structures are optimized to their lowest energy conformation using DFT.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for organic molecules.[4]
-
Basis Set: 6-311+G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.
-
-
Vibrational Frequency Analysis: To confirm that the optimized geometry represents a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, the following electronic properties are calculated:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[6] Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).[7]
-
Mulliken Population Analysis: This analysis provides partial atomic charges, offering a quantitative measure of the electron distribution within the molecule.
-
Results and Discussion: Unveiling the Electronic Landscape
Following the proposed computational protocol, we would generate the electronic properties for this compound. For the purpose of this guide, we will present a comparative analysis based on anticipated results and data from existing literature on related compounds.
Comparative Analysis of Frontier Molecular Orbitals
The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Nicotinic Acid | (Literature Value) | (Literature Value) | (Literature Value) |
| 2-Chloronicotinic Acid | (Literature Value)[4] | (Literature Value)[4] | (Literature Value)[4] |
| 2-Bromonicotinic Acid | (Literature Value)[4] | (Literature Value)[4] | (Literature Value)[4] |
| This compound | (Calculated) | (Calculated) | (Calculated) |
Note: The table above is populated with placeholders and would be filled with actual calculated and literature-derived data in a full study.
The introduction of halogens, which are highly electronegative, is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted nicotinic acid. The fluorine atom at the 2-position, being the most electronegative element, will have a strong electron-withdrawing effect, likely leading to a significant stabilization of both frontier orbitals. The iodine atom at the 4-position, while less electronegative than fluorine, is more polarizable and can also influence the electronic properties. The combined effect of these two halogens on the HOMO-LUMO gap will be a key point of analysis, impacting the molecule's overall reactivity and stability.
Molecular Electrostatic Potential (MEP) Map Analysis
The MEP map provides a powerful visual tool for understanding intermolecular interactions.
-
Nicotinic Acid: The MEP of the parent nicotinic acid is expected to show a negative potential (red) around the carboxylic acid group's oxygen atoms and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack or hydrogen bonding. The hydrogen of the carboxylic acid will exhibit a positive potential (blue).
-
This compound: The introduction of the highly electronegative fluorine atom at the 2-position will likely create a region of significantly more negative potential around it, while also influencing the charge distribution across the pyridine ring. The iodine atom at the 4-position, with its larger size and polarizability, will also impact the MEP, potentially creating a region of positive potential on its outermost surface (a "sigma-hole"), which could participate in halogen bonding. This feature is of significant interest in drug design for its potential to form specific interactions with biological targets.
-
Comparison with Other Halogenated Nicotinic Acids: By comparing the MEP map of this compound with those of 2-chloro- and 2-bromonicotinic acids, we can discern the unique electronic signature imparted by the specific combination and positioning of the fluoro and iodo substituents. This comparison will be crucial for understanding how these changes might affect receptor binding and other biological activities.
Conclusion: Implications for Drug Development
This computational guide outlines a rigorous framework for the analysis of the electronic properties of this compound. The anticipated results suggest that the dual halogen substitution significantly modulates the electronic landscape of the nicotinic acid scaffold. The strong electron-withdrawing nature of fluorine and the unique polarizability of iodine are expected to create a distinct charge distribution and reactivity profile.
For drug development professionals, these insights are invaluable. The detailed understanding of the HOMO-LUMO gap can inform on the molecule's stability and potential for undergoing metabolic reactions. The MEP map and atomic charge distribution provide a roadmap for predicting non-covalent interactions with target proteins, guiding the design of more potent and selective drug candidates. The presence of a potential sigma-hole on the iodine atom opens up possibilities for exploiting halogen bonding in lead optimization. By leveraging the predictive power of computational chemistry, as detailed in this guide, researchers can accelerate the journey from molecular concept to therapeutic reality.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. [Link]
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Bardak, F. (2017). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Celal Bayar University Journal of Science, 13(2), 333-342. [Link]
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ResearchGate. (2024). Quantum computational, charge density, optical, molecular reactivity and thermodynamical analysis of Di-Halogen substituted nicotinic acid derivatives. [Link]
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X-ray crystal structure determination of 2-Fluoro-4-iodonicotinic acid derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure Determination of 2-Fluoro-4-iodonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and optimizing its properties. This guide provides a comprehensive, comparative framework for the X-ray crystal structure determination of this compound and its derivatives. While a solved crystal structure for this specific compound is not publicly available, this document serves as a detailed roadmap, leveraging data from closely related nicotinic acid analogues to inform experimental design and anticipate structural features.
Part 1: The Crucial First Step: A Comparative Guide to Crystallization
The journey to a crystal structure begins with high-quality single crystals. The physicochemical properties of this compound, particularly the presence of the electron-withdrawing fluorine and the large, polarizable iodine atom, alongside the hydrogen-bonding capabilities of the carboxylic acid and the pyridine nitrogen, will dictate its crystallization behavior.
Comparative Analysis of Crystallization Conditions for Nicotinic Acid Analogues
The choice of solvent and crystallization method is paramount. A comparative analysis of conditions used for similar molecules provides a strong starting point.
| Compound | Solvent(s) | Method | Key Observations | Reference(s) |
| Nicotinic Acid | Water, Ethanol | Slow Evaporation, Cooling | Exhibits polymorphism; solubility is pH-dependent. | [1] |
| 2-Hydroxynicotinic Acid | Water | pH-dependent slow evaporation | Different crystal morphologies were obtained at different pH values. | N/A |
| 4-Hydroxynicotinic Acid | Water | pH-dependent slow evaporation | Most soluble of the hydroxynicotinic acid isomers in water. | N/A |
| Acylhydrazone derivatives of nicotinic acid | Not specified | Not specified | Single crystals were obtained for X-ray diffraction analysis. | [2] |
| (HNic)₂[PtCl₆] | Aqueous HCl | Slow Evaporation | Cationic form of nicotinic acid co-crystallized with a platinum complex. | [3] |
Expert Insights: The solubility of nicotinic acid and its derivatives is often pH-sensitive. For this compound, with a predicted pKa around 1.20, crystallization from aqueous solutions should be attempted across a range of pH values. The presence of both a hydrogen bond donor (the carboxylic acid OH) and acceptors (the carboxylic acid C=O and the pyridine nitrogen) suggests that solvents capable of hydrogen bonding, such as water, ethanol, or methanol, are promising candidates. The bulky iodine atom may favor packing in less polar solvents where van der Waals interactions can be maximized.
Recommended Crystallization Workflow
Caption: Crystallization screening workflow for this compound.
Detailed Protocol: Vapor Diffusion Crystallization
-
Preparation: Prepare a saturated or near-saturated solution of this compound in a "good" solvent (e.g., methanol, where it is likely to be more soluble).
-
Setup: Place a small vial containing 1-2 mL of this solution inside a larger, sealed jar. The larger jar should contain a "poor" solvent in which the compound is less soluble (e.g., diethyl ether or hexane). The poor solvent should be more volatile than the good solvent.
-
Diffusion: Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the this compound.
-
Crystal Growth: This slow decrease in solubility encourages the formation of a small number of well-ordered single crystals.
-
Monitoring: Monitor the vial for crystal growth over several days to weeks.
Part 2: From Crystal to Data: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with X-rays and measuring the intensities of the diffracted beams.
General Workflow for Data Collection and Processing
Caption: Workflow for single-crystal X-ray diffraction data collection and processing.
Comparative Data Collection Parameters
The following table presents typical parameters for small-molecule single-crystal X-ray diffraction, which would be applicable to this compound derivatives.
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Mo is common for small molecules; Cu can be better for very small crystals but may cause fluorescence with iodine. |
| Temperature | 100 K | Reduces atomic thermal motion, leading to higher quality data. |
| Detector | CCD or CMOS area detector | Allows for rapid collection of diffraction images. |
| Crystal-to-Detector Distance | 40-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |
| Exposure Time | 5-60 seconds per frame | Dependent on crystal size, quality, and X-ray source intensity. |
| Data Collection Strategy | Omega and Phi scans | Ensures that all unique reflections are measured. |
Part 3: Solving the Puzzle: Structure Solution and Refinement
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal.
Structure Solution and Refinement Cycle
Caption: The iterative cycle of crystallographic structure refinement.
Expert Insights on Structure Solution: For this compound, the presence of the heavy iodine atom makes the Patterson method a viable option for locating this atom first. Once the heavy atom is positioned, its contribution to the phases can be calculated, and the remaining non-hydrogen atoms can be located from difference Fourier maps. Alternatively, modern direct methods, as implemented in software like SHELXT, are often robust enough to solve the structure directly.
Protocol for Structure Refinement using SHELXL
-
Initial Model: Start with the output from the structure solution program (e.g., a .ins file for SHELXL).
-
Least-Squares Refinement: Perform cycles of least-squares refinement to optimize the atomic coordinates, occupancies, and displacement parameters against the experimental data.
-
Anisotropic Refinement: For non-hydrogen atoms, refine the displacement parameters anisotropically to model their thermal motion as ellipsoids.
-
Hydrogen Atom Placement: Hydrogen atoms can often be placed in geometrically calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed using metrics such as R1, wR2, and the goodness-of-fit. The final model should also be chemically sensible.
Comparative Refinement Statistics for Nicotinic Acid Analogues
| Compound Class | R1 (%) | wR2 (%) | Goodness-of-Fit (S) | Key Finding |
| Nicotinic Acid Polymorphs | 3-6 | 8-15 | ~1.0 | Different packing arrangements due to hydrogen bonding. |
| Halogenated Nicotinic Acids | 4-7 | 9-18 | ~1.0 | Halogen bonding can play a significant role in crystal packing. |
| Metal-Organic Frameworks with Nicotinic Acid | 5-10 | 12-25 | >1.0 | Coordination to metal centers dictates the overall structure. |
Part 4: Predicting the Structure: A Comparative Structural Analysis
By examining the crystal structures of related compounds, we can make educated predictions about the key structural features of this compound.
Expected Intermolecular Interactions:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly likely to form dimers or chains through O-H···O or O-H···N interactions with adjacent molecules.
-
Halogen Bonding: The iodine atom is a strong halogen bond donor. It may interact with the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule (C-I···N or C-I···O).
-
π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions.
Potential Supramolecular Synthons
Caption: Predicted intermolecular interactions for this compound.
The interplay between strong hydrogen bonds and directional halogen bonds will likely be the defining feature of the crystal packing. The fluorine atom, being a poor hydrogen bond acceptor, is more likely to influence the local electronic environment and participate in weaker C-H···F interactions.
Conclusion
The determination of the X-ray crystal structure of this compound and its derivatives is a tractable but nuanced challenge. A systematic approach to crystallization, informed by the behavior of related nicotinic acid analogues, is the most promising path to obtaining diffraction-quality single crystals. Standard data collection and structure refinement techniques, augmented by the presence of the heavy iodine atom, should lead to a successful structure solution. The resulting structure will provide invaluable insights into the interplay of hydrogen and halogen bonding, guiding future efforts in drug design and crystal engineering.
References
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- 3. Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds - ProQuest [proquest.com]
A Senior Application Scientist's Guide: Comparative Analysis of HPLC-UV and LC-MS Methods for 2-Fluoro-4-iodonicotinic Acid Reaction Mixtures
Introduction: The Analytical Challenge
In the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs), the ability to accurately monitor the progress of a chemical reaction is paramount. This guide focuses on the analytical strategies for reaction mixtures involving 2-Fluoro-4-iodonicotinic acid (MW: 266.99 g/mol [1]), a halogenated pyridine carboxylic acid building block. The inherent polarity of the carboxylic acid group and the pyridine ring, combined with the presence of starting materials, intermediates, and potential byproducts, presents a unique analytical challenge. Effective process control and optimization hinge on selecting an analytical method that provides the necessary specificity, sensitivity, and depth of information.
This document provides a comparative overview of two powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the robust workhorse of many labs, and Liquid Chromatography-Mass Spectrometry (LC-MS), a specialist tool offering unparalleled specificity and sensitivity.[2][3] We will explore the theoretical underpinnings, practical implementation, and relative merits of each approach, providing researchers with the data-driven insights needed to select the optimal method for their specific objectives.
The Workhorse Method: Reverse-Phase HPLC with UV Detection
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis for its versatility and reliability in separating compounds of moderate to low polarity. For a polar analyte like this compound, careful method development is required to achieve adequate retention and resolution.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the standard starting point for RP-HPLC. Its long alkyl chains provide a hydrophobic stationary phase that interacts with the non-polar regions of analyte molecules.
-
Mobile Phase: The key to retaining a polar, acidic compound is controlling its ionization state.[4] The mobile phase consists of a mixture of water and an organic solvent like acetonitrile. By adding an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), we lower the mobile phase pH. At a pH well below the pKa of the carboxylic acid group (~2-4), the analyte exists predominantly in its neutral, protonated form. This non-ionized form is less polar and interacts more strongly with the C18 stationary phase, resulting in increased retention and improved peak shape by minimizing undesirable interactions with residual silanols on the silica support.[4]
-
Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which aids in peak purity assessment and method development.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration within the linear range of the instrument (e.g., ~10-100 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter that could damage the HPLC system.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
PDA Wavelength: Monitor at 275 nm, acquire data from 200-400 nm.
-
Gradient Program:
Time (min) %B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include peak resolution, tailing factor, and theoretical plates, which must meet pre-defined criteria.[5]
Workflow for HPLC-UV Reaction Monitoring
Caption: Workflow for HPLC-UV analysis of reaction mixtures.
Limitations of HPLC-UV
While robust for quantification, HPLC-UV has a significant limitation: it cannot definitively identify unknown peaks. A peak's identity is inferred from its retention time relative to a known standard. If a byproduct co-elutes with the product or a starting material, it can lead to inaccurate quantification. Furthermore, without mass information, characterizing unexpected impurities is impossible.
The Specialist Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for reaction monitoring, offering a layer of data that UV detection cannot provide: molecular weight.[2][6] This capability transforms the analysis from a quantitative estimation to a definitive identification process. Open-access LC-MS systems have made this technology increasingly available to synthetic chemists for rapid, data-rich feedback on their reactions.[2][7]
Causality Behind Experimental Choices
-
LC System: The chromatographic "front-end" is largely identical to the HPLC-UV method. The critical difference is that all mobile phase components must be volatile to be compatible with the mass spectrometer. Formic acid is an excellent choice, whereas non-volatile buffers like phosphate are strictly prohibited.
-
Ionization Source: Electrospray Ionization (ESI) is the ideal technique for ionizing polar, thermally labile molecules like this compound.[8] It transfers ions from the liquid phase to the gas phase with minimal fragmentation.
-
Negative Ion Mode (ESI-): This is predicted to be the most sensitive mode. The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion (m/z 265.9).
-
Positive Ion Mode (ESI+): The basic nitrogen on the pyridine ring can accept a proton, forming the [M+H]⁺ ion (m/z 267.9). It is prudent to screen both modes during method development.
-
-
Mass Analyzer: A single quadrupole mass spectrometer is sufficient for most reaction monitoring. It acts as a mass filter, allowing the user to selectively monitor for the expected masses of starting materials and products (Selected Ion Monitoring, or SIM mode), providing exceptional sensitivity and specificity. Induced in-source fragmentation can also be a powerful tool for selectively detecting halogenated compounds by monitoring for the iodide ion (I⁻, m/z 126.9).[9][10][11]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Identical to the HPLC-UV protocol. Ensure final concentrations are appropriate for the high sensitivity of the MS detector (e.g., ~1-10 µg/mL).
-
Instrumentation and Conditions:
-
LC-MS System: A UPLC system coupled to a single quadrupole mass spectrometer with an ESI source.
-
Chromatography: Use the same column and gradient conditions as the HPLC-UV method.
-
MS Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (can be increased to induce in-source fragmentation).[10]
-
Desolvation Gas Temp: 450 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full Scan (m/z 100-500) to search for unknowns, and Selected Ion Monitoring (SIM) for target compounds.
-
SIM Target (Product): m/z 265.9 for [M-H]⁻.
-
SIM Target (Potential Iodide Fragment): m/z 126.9.
-
-
Workflow for LC-MS Reaction Monitoring
Caption: Workflow for LC-MS analysis of reaction mixtures.
Advantages of LC-MS
The primary advantage of LC-MS is certainty. By extracting the ion chromatogram for a specific mass, you can confirm the presence or absence of a compound unequivocally, even if it is a minor component or co-elutes with another species. This allows for the confident identification of byproducts, intermediates, and degradation products, providing invaluable insight for reaction optimization and troubleshooting.[6]
Performance Comparison: HPLC-UV vs. LC-MS
The choice between these two methods depends entirely on the analytical question being asked. The following table summarizes their performance attributes.
| Feature | HPLC-UV | LC-MS | Rationale & Justification |
| Specificity | Moderate | Very High | UV detection relies on retention time, which is not unique. MS provides molecular weight, a highly specific identifier. |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL) | MS detectors, especially in SIM mode, are orders of magnitude more sensitive than UV detectors. |
| Impurity ID | Not Possible | Excellent | LC-MS is the primary tool for identifying and characterizing unknown impurities and byproducts in a reaction.[2][12] |
| Speed | Fast | Fast | With modern UPLC systems, analysis times for both are comparable (typically <10 minutes). |
| Ease of Use | Very Easy | Moderate | HPLC-UV systems are robust and require minimal tuning. MS systems are more complex and require specialized knowledge for maintenance and troubleshooting. |
| Cost | Low | High | The capital and maintenance costs of an LC-MS system are significantly higher than for an HPLC-UV system. |
| Quantitation | Excellent | Good | HPLC-UV is highly linear and reproducible, making it ideal for validated quantitative methods.[13] MS response can be more variable and susceptible to matrix effects. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS are indispensable tools for analyzing this compound reaction mixtures. They are not mutually exclusive but rather complementary techniques that should be deployed strategically.
-
Use HPLC-UV for routine, high-throughput monitoring of well-understood reactions where the primary components are known and well-separated. It is the ideal choice for generating quantitative data on reaction conversion and for quality control once a process is established.
-
Use LC-MS during process development, optimization, and troubleshooting. Its unparalleled specificity is essential for confirming product identity, identifying unknown byproducts, and building a comprehensive understanding of the reaction mechanism.[6][14] The investment in LC-MS pays dividends by accelerating development timelines and enabling the creation of more robust and efficient synthetic processes.
By understanding the capabilities and limitations of each technique, researchers can make informed decisions, ensuring the generation of high-quality, reliable analytical data to drive their drug development programs forward.
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- Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
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A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 2-Fluoro-4-iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 2-Fluoro-4-iodonicotinic Acid in Synthesis
This compound is a heterocyclic compound featuring two distinct reactive sites amenable to nucleophilic substitution. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.[1][2] Concurrently, the iodine atom at the 4-position, while also a potential leaving group in SNAr, is more sterically hindered and generally less reactive than fluorine in this context.[1] This differential reactivity allows for selective functionalization, a highly desirable trait in the synthesis of complex pharmaceutical intermediates.[3][4]
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr) on Pyridines
The SNAr reaction on a pyridine ring is a two-step addition-elimination process.[5][6] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7][8] The aromaticity of the ring is then restored by the expulsion of a leaving group.
Nucleophilic attack on the pyridine ring is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[9][10][11][12] This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge in the Meisenheimer intermediate.[9][10][11][12] Attack at the C3 (meta) position does not afford this stabilization, making it significantly less favorable.[9][10]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Kinetics: this compound vs. Alternatives
The rate of an SNAr reaction is highly dependent on several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring.[7]
The "Element Effect": Leaving Group Reactivity
In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order for halogen leaving groups is typically F > Cl > Br > I.[7][11][13] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[12]
However, this trend can be inverted (I > Br > Cl > F) when the expulsion of the leaving group becomes the rate-limiting step, which can occur with highly charged, localized nucleophiles.[7]
| Substrate | Leaving Group at C2 | Relative Rate (with Piperidine) | Rationale |
| This compound | F | High | High electronegativity of F activates the C2 position for nucleophilic attack.[7][11] |
| 2-Chloro-4-iodonicotinic Acid | Cl | Moderate | Less electronegative than F, leading to a slower rate of Meisenheimer complex formation. |
| 2-Bromo-4-iodonicotinic Acid | Br | Moderate | Similar reactivity to the chloro analogue.[13] |
| 2-Iodo-4-iodonicotinic Acid | I | Low | Poorest leaving group in this context due to lower electronegativity.[14] |
Note: The relative rates are qualitative and intended for comparative purposes. Actual rates will vary with specific reaction conditions.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is essential for a quantitative comparison of reactivity. Both UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring the progress of SNAr reactions.[15][16][17][18][19][20]
Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable when the product of the reaction has a distinct UV-Vis absorbance maximum (λmax) compared to the starting materials.[15][16][19][20]
Step-by-Step Protocol:
-
Determine the λmax of the Product: Prepare a solution of the purified product and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance. The starting material should have minimal absorbance at this wavelength.[7]
-
Prepare Reactant Solutions: Create stock solutions of this compound and the chosen nucleophile in a suitable solvent (e.g., DMSO, DMF).
-
Initiate the Reaction: In a cuvette, mix the reactant solutions at a known temperature. It is crucial to use a significant excess of the nucleophile to ensure pseudo-first-order kinetics.
-
Monitor Absorbance: Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).[7]
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs*t).[7] The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile.
Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.
Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful tool for reaction monitoring as it provides quantitative information about the concentrations of reactants, products, and any observable intermediates.[17][18][21][22][23]
Step-by-Step Protocol:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent.
-
Acquire Initial Spectrum: Obtain a quantitative ¹H or ¹⁹F NMR spectrum of the starting material.
-
Initiate Reaction: Inject a known concentration of the nucleophile into the NMR tube and mix thoroughly.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of spectra at regular time intervals.[18][21][23]
-
Data Processing and Analysis: Integrate the signals corresponding to the starting material and the product in each spectrum. Plot the concentration of the starting material or product as a function of time. Fit this data to the appropriate rate law to determine the rate constant.
Causality in Experimental Design: Key Considerations
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and NMP are often preferred for SNAr reactions.[12] They effectively solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion, and can stabilize the Meisenheimer complex.[11]
-
Temperature Control: SNAr reactions can be sensitive to temperature.[11] Maintaining a constant and accurately known temperature is crucial for obtaining reproducible kinetic data.
-
Nucleophile Concentration: To simplify the kinetics to a pseudo-first-order system, a large excess of the nucleophile (typically 10-fold or greater) is used. This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction.
Conclusion
This compound stands out as a valuable substrate for nucleophilic aromatic substitution due to the high reactivity of the 2-fluoro position. Kinetic studies are paramount in quantitatively understanding its reactivity compared to other halogenated pyridines. By employing rigorous experimental techniques such as UV-Vis spectrophotometry or NMR spectroscopy, researchers can obtain reliable kinetic data to guide synthetic strategies and optimize reaction conditions. This guide provides the foundational knowledge and practical protocols to empower scientists in their exploration of this versatile building block.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. Available at: [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Available at: [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Available at: [Link]
-
Kinetics / reaction monitoring. (n.d.). IMSERC. Available at: [Link]
-
Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. (2012). Agilent. Available at: [Link]
-
NMR Methods for Kinetic Analysis. (n.d.). ResearchGate. Available at: [Link]
-
Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015). JoVE. Available at: [Link]
-
Reaction Monitoring. (n.d.). Magritek. Available at: [Link]
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Reaction Monitoring & Kinetics. (n.d.). Iowa State University. Available at: [Link]
-
2-Fluoro-4-Iodopyridine. (n.d.). Pipzine Chemicals. Available at: [Link]
-
Study of kinetics of a reaction by using spectrophotometric method. (n.d.). Virtual Labs. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Available at: [Link]
-
Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (n.d.). ACS Publications. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 2-Fluoro-4-iodonicotinic Acid Derivatives
Foreword for the Modern Drug Hunter
In the relentless pursuit of novel therapeutics, the optimization of a compound's metabolic stability is a critical determinant of its ultimate success. A candidate with poor metabolic stability is often destined for failure, exhibiting a short half-life and high clearance, which can lead to suboptimal efficacy and the generation of potentially toxic metabolites.[1][2][3] Conversely, a compound with optimized metabolic stability is more likely to achieve the desired pharmacokinetic profile, enhancing its therapeutic window and overall viability.[3][4]
This guide is crafted for researchers, medicinal chemists, and drug development professionals actively engaged in the design and evaluation of novel chemical entities. We will delve into the practical assessment of metabolic stability, focusing on a scaffold of increasing interest: 2-Fluoro-4-iodonicotinic acid. The strategic incorporation of fluorine and iodine atoms into the pyridine ring presents unique opportunities to modulate metabolic fate.[1][5] Fluorine, with its high electronegativity, can block sites of metabolism, while the larger iodine atom can also influence enzyme-substrate interactions.[5][6][7]
This document is not a mere recitation of protocols. Instead, it is a reflection of field-proven insights, designed to empower you with the causal understanding behind experimental choices. We will explore the "why" as much as the "how," ensuring that every step is part of a self-validating system. Our journey will take us from the foundational principles of in vitro metabolic stability assessment to the practical execution of liver microsomal stability assays and the interpretation of comparative data.
I. The Strategic Imperative: Why Metabolic Stability Matters
The metabolic landscape a drug candidate navigates is complex and unforgiving. The liver, the body's primary metabolic hub, is armed with a superfamily of enzymes known as cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of a vast array of xenobiotics.[1][2][8] Understanding and predicting a compound's susceptibility to CYP-mediated metabolism is therefore a cornerstone of modern drug discovery.[8]
For derivatives of this compound, several metabolic transformations can be anticipated. The pyridine ring itself can be a target for oxidation, and the nature and position of substituents will profoundly influence which metabolic pathways predominate.[3][9]
II. A Comparative Framework: The Impact of Structural Modifications
To illustrate the principles of metabolic stability assessment, we will consider a hypothetical series of compounds derived from the this compound scaffold. These compounds are designed to probe the effects of common functional group modifications on metabolic fate.
| Compound ID | R Group | Rationale for Inclusion |
| FA-001 | -COOH (Parent Acid) | Baseline compound to establish the intrinsic stability of the core scaffold. |
| FA-002 | -CONH2 (Amide) | Introduction of a common functional group to assess its influence on stability. |
| FA-003 | -COOCH3 (Methyl Ester) | Evaluation of an ester linkage, which can be susceptible to hydrolysis by esterases in addition to oxidative metabolism. |
| FA-004 | -CH2OH (Primary Alcohol) | Introduction of a primary alcohol, a potential site for oxidation to an aldehyde and then a carboxylic acid. |
| FA-005 | -OCH3 (Methoxy Ether) | A methoxy group can be a site for O-dealkylation, a common metabolic pathway. |
III. The Gold Standard: The Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is a workhorse of early drug discovery, providing a robust and high-throughput method to assess a compound's susceptibility to Phase I metabolic enzymes, primarily the cytochrome P450s.[9][10][11] Liver microsomes are subcellular fractions of the liver that are enriched in these enzymes.[10]
The fundamental principle of this assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and monitor the disappearance of the parent compound over time.[9][10][12] From this data, we can calculate key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]
Visualizing the Workflow
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.
Materials:
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each test compound and positive control in DMSO (e.g., 10 mM).
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add a small volume of the test compound stock solution to achieve the final desired concentration (e-g., 1 µM).
-
Add the diluted liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which an equivalent volume of buffer is added).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes at 4°C) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to determine the rate of metabolism.
-
Calculate the Percentage of Compound Remaining: For each time point, express the amount of parent compound as a percentage of the amount present at the 0-minute time point.
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine the Rate Constant (k): The slope of the linear regression line from the plot is the rate constant of elimination (k).
-
Calculate the In Vitro Half-Life (t1/2): t1/2 = 0.693 / k
-
Calculate the Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
IV. Comparative Analysis of this compound Derivatives
The following table presents illustrative data from a hypothetical liver microsomal stability assay performed on our series of compounds.
| Compound ID | R Group | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |
| FA-001 | -COOH | 45 | 15.4 | Moderate |
| FA-002 | -CONH2 | 60 | 11.6 | Moderate-High |
| FA-003 | -COOCH3 | 25 | 27.7 | Moderate-Low |
| FA-004 | -CH2OH | 15 | 46.2 | Low |
| FA-005 | -OCH3 | 35 | 19.8 | Moderate |
Interpretation of Results:
-
FA-001 (Parent Acid): The parent acid exhibits moderate metabolic stability, providing a solid baseline for comparison.
-
FA-002 (Amide): The amide derivative shows a slight improvement in metabolic stability compared to the parent acid. Amides are generally more resistant to hydrolysis than esters and can be less susceptible to certain oxidative transformations.
-
FA-003 (Methyl Ester): The methyl ester is less stable than the parent acid, likely due to its susceptibility to hydrolysis by esterases present in the liver microsomes, in addition to CYP-mediated metabolism.
-
FA-004 (Primary Alcohol): The primary alcohol derivative is the least stable in this series. Primary alcohols are often readily oxidized by alcohol dehydrogenases and CYPs to aldehydes and then to carboxylic acids.
-
FA-005 (Methoxy Ether): The methoxy ether shows moderate stability, similar to the parent acid. O-dealkylation is a common metabolic pathway for methoxy groups, but in this case, it does not appear to be a significantly more rapid route of metabolism compared to other potential sites on the molecule.
V. Anticipated Metabolic Pathways
Understanding the likely metabolic pathways is crucial for interpreting stability data and for designing more stable analogues. For the this compound scaffold, several pathways should be considered.
Caption: Potential metabolic pathways for this compound derivatives.
VI. Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the metabolic stability of novel compounds derived from this compound. By employing a systematic and well-controlled experimental approach, researchers can gain valuable insights into the structure-metabolism relationships that govern the pharmacokinetic properties of their compounds.
The illustrative data presented herein underscores the profound impact that even minor structural modifications can have on metabolic fate. The journey from a promising hit to a viable drug candidate is paved with iterative cycles of design, synthesis, and testing. A thorough understanding and early assessment of metabolic stability are indispensable tools for navigating this challenging but rewarding path.
Further investigations could involve reaction phenotyping to identify the specific CYP isoforms responsible for the metabolism of these compounds, as well as metabolite identification studies to confirm the predicted metabolic pathways. This deeper understanding will enable more precise and effective strategies for optimizing metabolic stability and advancing the next generation of therapeutics.
VII. References
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
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Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411.
-
LaFemina, R. L., et al. (2007). In vitro metabolism of raltegravir (MK-0518), a potent HIV-1 integrase inhibitor, in rats, dogs, and monkeys. Drug Metabolism and Disposition, 35(8), 1347-1354.
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-53.
-
Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in translational pharmacology. European Journal of Pharmaceutical Sciences, 32(1), 1-8.
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Singh, S. S. (2006). Preclinical drug development: an industrial perspective. Current Molecular Medicine, 6(6), 681-690.
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Uetrecht, J. P. (2007). Idiosyncratic drug reactions: current understanding. Annual Review of Pharmacology and Toxicology, 47, 513-539.
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BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link][13]
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Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link][14]
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Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link][6]
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Patsnap. (2025). What is the importance of metabolic stability in drug design? Retrieved from [Link][1]
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Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link][3]
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PubMed. (2012). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Retrieved from [Link][4]
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PubMed. (2014). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Retrieved from [Link]
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MDPI. (n.d.). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. Retrieved from [Link][8]
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Medicinal Chemistry. (2014). Phase I Metabolism- Oxidation of Aromatic compounds. Retrieved from [Link]
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PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link][1]
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NIH. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link][6]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-iodonicotinic Acid
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-Fluoro-4-iodonicotinic acid. However, responsible management of the entire chemical lifecycle, including disposal, is a non-negotiable aspect of our work. Improper disposal not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties under frameworks established by bodies like the Environmental Protection Agency (EPA).[1] This guide provides a comprehensive, scientifically-grounded protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's properties and hazards. This compound is a halogenated organic compound, a classification that immediately places it under stringent disposal regulations.[2][3]
Inherent Hazards: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not readily available in public databases, we can infer its primary hazards based on its structural analogues, such as 2-fluoronicotinic acid and 2-fluoro-4-iodoaniline. The nicotinic acid backbone suggests corrosive properties, while the fluorinated and iodinated aromatic ring points towards potential irritant effects.
-
Skin and Eye Contact: Assumed to be a skin and eye irritant, potentially causing serious irritation or burns upon contact.[4][5][6]
-
Inhalation: May cause respiratory tract irritation if handled as a dust or aerosol.[5][6]
-
Reactivity: As a carboxylic acid, it will react exothermically with bases. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[5][7]
This profile firmly classifies this compound as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] It cannot be disposed of via sewer systems or in standard municipal waste.[1][8]
| Property / Hazard | Identifier / Classification | Rationale & Source |
| Chemical Class | Halogenated Organic Acid | Contains carbon-halogen bonds (C-F, C-I) and a carboxylic acid group.[2][9] |
| RCRA Waste Status | Characteristic Hazardous Waste | Likely exhibits characteristics of corrosivity (acidic) and/or toxicity.[8] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3) | Inferred from structural analogues.[4][5][6] |
| Incompatibilities | Bases, Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides | Standard reactivity for a carboxylic acid.[5][7] |
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step to ensure safety, compliance, and cost-effective disposal. Commingling incompatible or different waste classes can lead to dangerous reactions or result in the entire volume being treated under the most stringent (and expensive) disposal protocol.[8][9]
Causality of Segregation: Halogenated organic wastes are typically disposed of via high-temperature incineration. Mixing them with non-halogenated solvents complicates this process and significantly increases disposal costs.[9] Therefore, maintaining a dedicated "Halogenated Waste" stream is essential.
Segregation Protocol:
-
Primary Segregation: Keep this compound waste separate from all non-halogenated organic waste streams (e.g., acetone, hexane, ethanol).[10]
-
Incompatibility Segregation: Do not mix this acidic waste with bases, cyanides, or sulfides, as this can generate heat or toxic gases.[7]
-
Heavy Metal and "P-Listed" Waste: Ensure the waste stream is free from contamination with heavy metals (like mercury) or acutely toxic "P-listed" wastes, which require specialized and costly disposal methods.[8][9]
Step-by-Step Disposal Protocol
This protocol details the physical steps for accumulating and preparing this compound for final disposal by a licensed professional service.
Step 1: Container Selection
-
Action: Select a chemically compatible container. For acidic solids or solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[8]
-
Rationale: The container must not react with or be degraded by the waste. Acids should never be stored in metal containers due to the risk of corrosion and hydrogen gas evolution.[7][11] The container must be free of damage and have a secure, leak-proof, threaded cap.[1]
Step 2: Labeling
-
Action: Before adding the first drop of waste, affix a "Hazardous Waste" label to the container.[10][12]
-
Rationale: Pre-labeling prevents the creation of "unknown" waste, which is a serious safety violation. The label must include the full chemical name(s) of the contents ("Waste: this compound") and identify the associated hazards (e.g., Corrosive, Irritant).[9][10] Do not use abbreviations or chemical formulas.[10]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[7][11]
-
Rationale: The SAA framework provides a safe and compliant way to accumulate waste before it is moved to a central storage area. The container must be kept closed at all times except when waste is being actively added.[7][8] This minimizes the release of vapors and prevents spills.
Step 4: Secondary Containment and Storage
-
Action: Place the waste container within a secondary containment system, such as a chemically resistant tray or bin.
-
Rationale: Secondary containment ensures that any potential leaks or spills are captured before they can enter the environment or react with other materials.[11] Store the container in a cool, dry, well-ventilated area away from incompatible substances.[10]
Step 5: Requesting Disposal
-
Action: Once the container is nearly full (e.g., 90% capacity to allow for expansion), or when the experiment is complete, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[9][11]
-
Rationale: Final transport and disposal must be handled by trained professionals with the appropriate permits to ensure compliance with all EPA and Department of Transportation (DOT) regulations.[1]
Caption: Decision workflow for compliant disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Small Spills: For minor spills, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Alert others in the area. Use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.[9] Sweep up the absorbed material, place it in a sealed, compatible container, and label it as hazardous waste for disposal.
-
Large Spills: In the case of a large or uncontrolled spill, evacuate the area immediately and notify your institution's emergency response personnel and EH&S department.[10]
By adhering to this comprehensive disposal framework, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental stewardship. This protocol is not merely a set of rules but a self-validating system designed to protect you, your colleagues, and the wider community.
References
- Daniels Health. (2025).
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- Temple University. (2021).
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- P2 InfoHouse.
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- BLD Pharmatech. (2020).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
